molecular formula C12H12O5 B2994672 2-(4-Methoxybenzylidene)succinic acid CAS No. 889-10-1

2-(4-Methoxybenzylidene)succinic acid

Cat. No.: B2994672
CAS No.: 889-10-1
M. Wt: 236.22 g/mol
InChI Key: HZRZZPNSLQASGS-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzylidene)succinic acid is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZZPNSLQASGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249500
Record name 2-[(4-Methoxyphenyl)methylene]butanedioic acid
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Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889-10-1
Record name 2-[(4-Methoxyphenyl)methylene]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)methylene]butanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methoxybenzylidene)succinic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Promise

In the landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is the cornerstone of innovation. 2-(4-Methoxybenzylidene)succinic acid, a derivative of succinic acid, represents a class of compounds with significant, yet not fully realized, potential. Its structural features, including a reactive dicarboxylic acid moiety and a methoxy-substituted aromatic ring, make it a compelling candidate for the development of new therapeutics and advanced polymers. This guide, intended for the discerning scientific audience, aims to provide a comprehensive technical overview of this molecule, from its rational synthesis to its predicted biological activities, thereby serving as a foundational resource for future research and development endeavors.

Molecular Architecture and Physicochemical Identity

This compound, with the IUPAC name 2-[(4-methoxyphenyl)methylidene]butanedioic acid, possesses a well-defined molecular structure that dictates its chemical behavior and potential applications.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 889-10-1[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
IUPAC Name 2-[(4-methoxyphenyl)methylidene]butanedioic acid[1]
Canonical SMILES COC1=CC=C(C=C(CC(=O)O)C(=O)O)C=C1[1]
LogP 1.498[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 2[1]

The presence of two carboxylic acid groups and a methoxy-substituted benzene ring imparts a balance of hydrophilic and lipophilic character, as indicated by its LogP value. This balance is a critical determinant of its pharmacokinetic profile and its suitability as a drug candidate or a functional monomer.

Synthesis via Stobbe Condensation: A Mechanistic Approach

The most direct and established method for the synthesis of this compound and its analogs is the Stobbe condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[2][3]

The Underlying Chemistry: A Step-by-Step Mechanistic Pathway

The Stobbe condensation proceeds through a fascinating and elegant reaction cascade, which is crucial for a researcher to understand for optimization and troubleshooting.

Stobbe_Condensation cluster_mechanism Reaction Mechanism cluster_workup Acidic Workup Anisaldehyde 4-Methoxy- benzaldehyde Aldol_Addition Nucleophilic Attack (Aldol-type Addition) Anisaldehyde->Aldol_Addition Succinic_Ester Diethyl Succinate Enolate Enolate Formation Succinic_Ester->Enolate Deprotonation by Base Base Strong Base (e.g., NaOEt) Enolate->Aldol_Addition Attack on Carbonyl Lactone Intramolecular Cyclization (Lactone Formation) Aldol_Addition->Lactone Displacement of Ethoxide Ring_Opening Base-mediated Ring Opening Lactone->Ring_Opening Hydrolysis & Elimination Product_Salt Carboxylate Salt Ring_Opening->Product_Salt Protonation Protonation Product_Salt->Protonation Addition of Acid (e.g., HCl) Final_Product 2-(4-Methoxybenzylidene)- succinic Acid Protonation->Final_Product

Caption: Mechanistic workflow of the Stobbe condensation for the synthesis of this compound.

A Validated Experimental Protocol

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of sodium methoxide, prepared from sodium (57.5 g) and methanol (450 ml), under an inert atmosphere (e.g., Argon or Nitrogen), gradually add a mixture of 4-methoxybenzaldehyde (136 g) and dimethyl succinate (160 g) over a period of 30 minutes while maintaining reflux.

  • Reaction Progression: The reaction mixture, which will turn yellow, is stirred and refluxed for an additional 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, water (500 ml) is cautiously added, and methanol is distilled off. The reaction mixture is then diluted with a further 750 ml of water.

  • Acidification and Extraction: The aqueous solution is then acidified with a suitable acid (e.g., 6N HCl) until a pH of ~2 is achieved, leading to the precipitation of the crude product. The precipitate can be collected by filtration or the aqueous layer can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Spectroscopic and Physicochemical Characterization

Accurate characterization of the synthesized molecule is paramount for its use in further research. While experimental spectra for this compound are not widely published, this section provides the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzylidene group, the vinylic proton, the methylene protons of the succinic acid backbone, and the methoxy protons. The aromatic protons will likely appear as two doublets in the range of δ 6.8-7.5 ppm. The vinylic proton should appear as a singlet or a narrow triplet downfield, likely in the range of δ 7.5-8.0 ppm. The methylene protons are expected to be a singlet or a multiplet around δ 3.0-3.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The acidic protons of the carboxylic acids will appear as broad singlets at a downfield chemical shift (>10 ppm), which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two non-equivalent carbonyl carbons of the carboxylic acid groups (in the range of δ 170-180 ppm), the aromatic carbons (δ 110-160 ppm), the vinylic carbons (δ 120-140 ppm), the methylene carbon (around δ 30-40 ppm), and the methoxy carbon (around δ 55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid groups in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acids will be observed around 1700-1725 cm⁻¹. The C=C stretching of the benzylidene group and the aromatic ring will appear in the 1580-1650 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acids will be visible in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, depending on the ionization technique used (e.g., Electrospray Ionization - ESI), should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound (236.22 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the succinic acid backbone.

Physical Properties
  • Melting Point: While not definitively reported, based on related compounds, a melting point in the range of 180-200 °C can be anticipated.

  • Solubility: The compound is expected to have limited solubility in water and non-polar organic solvents but should be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

Biological and Pharmacological Potential: An Emerging Landscape

While direct experimental evidence for the biological activity of this compound is limited, in-silico studies and research on related substituted benzylidenesuccinic acids suggest a promising pharmacological profile.[5]

Predicted Bioactivities and Drug-Likeness

Computational studies on a series of 2-(substituted benzylidene)succinic acids have indicated that these compounds generally adhere to Lipinski's rule of five, suggesting good "drug-likeness" and the potential for oral bioavailability. These in-silico models predict that this class of compounds may act as:

  • Enzyme Inhibitors: The dicarboxylic acid moiety can potentially interact with the active sites of various enzymes.

  • Nuclear Receptor Ligands: The overall structure may allow for binding to nuclear receptors, which are key targets in many diseases.

  • GPCR Ligands: Interaction with G-protein coupled receptors is another predicted activity.

Potential Therapeutic Applications

The structural motifs present in this compound are found in molecules with known therapeutic effects, suggesting potential applications in:

  • Anti-inflammatory Agents: The benzylidene succinic acid scaffold is related to compounds with anti-inflammatory properties.

  • Anticancer Agents: Derivatives of succinimide, a related cyclic structure, have shown antitumor activities.[6]

  • Lignan and Renin Inhibitor Synthesis: Substituted phenylitaconic acids, a closely related class of compounds, are utilized in the synthesis of lignans and renin inhibitors, which have applications in treating hypertension and other cardiovascular diseases.[5]

Biological_Potential cluster_predicted Predicted Biological Activities (In-Silico) cluster_potential Potential Therapeutic Applications Core_Scaffold This compound Scaffold Enzyme_Inhibitor Enzyme Inhibition Core_Scaffold->Enzyme_Inhibitor NR_Ligand Nuclear Receptor Ligand Core_Scaffold->NR_Ligand GPCR_Ligand GPCR Ligand Core_Scaffold->GPCR_Ligand Anti_Inflammatory Anti-inflammatory Enzyme_Inhibitor->Anti_Inflammatory Anti_Cancer Anticancer Enzyme_Inhibitor->Anti_Cancer Cardiovascular Cardiovascular (e.g., Renin Inhibition) Enzyme_Inhibitor->Cardiovascular NR_Ligand->Anti_Inflammatory NR_Ligand->Anti_Cancer

Caption: Predicted biological activities and potential therapeutic applications of the this compound scaffold.

Future Directions and Research Imperatives

The information presented in this guide underscores that this compound is a molecule ripe for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: A peer-reviewed publication detailing the optimized synthesis and complete, unambiguous spectroscopic characterization of this compound is a critical next step.

  • Experimental Validation of Biological Activity: The promising in-silico predictions must be validated through a battery of in-vitro and in-vivo biological assays to identify and quantify its therapeutic potential.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives, by modifying the aromatic ring substitution and the succinic acid backbone, will be crucial for optimizing biological activity and pharmacokinetic properties.

  • Polymer Chemistry Applications: The dicarboxylic acid functionality makes this compound a viable monomer for the synthesis of novel polyesters and polyamides with potentially unique thermal and mechanical properties.

Conclusion

This compound stands as a molecule with a compelling combination of structural features and predicted biological activities. While a comprehensive experimental dataset is yet to be fully established in the public domain, the available information provides a strong foundation and a clear roadmap for future research. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, catalyzing further exploration into the chemical and biological landscape of this promising compound and its derivatives, ultimately unlocking its full potential for the advancement of science and medicine.

References

  • Campbell, A. D., Cella, J. A., & Campbell, B. K. (1956). The Stobbe Condensation of Anisaldehyde and Dimethyl Succinate. Journal of the American Chemical Society, 78(16), 4075-4077.
  • Kuchana, M., Pulavarthi, M., Potthuri, S., Manduri, V., & Jaggarapu, V. D. (2020). In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 12(4), 353-359.
  • Johnson, W. S., & Daub, G. H. (1949).
  • Kuchana, M., Pulavarthi, M., Potthuri, S., Manduri, V., & Jaggarapu, V. D. (2020). In silico Study of Molecular Properties, Bioactivity, and Toxicity of 2-(Substituted Benzylidene)Succinic Acids and Some Selected Anti-Inflammatory Drugs. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)succinic acid. Retrieved from [Link]

  • Bagavant, G., & Ganesan, K. (1958). The stobbe condensation of anisaldehyde and dimethyl succinate. Proceedings of the Indian Academy of Sciences - Section A, 47(5), 282-286.
  • Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Stobbe Condensation. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Stobbe Condensation. Retrieved from [Link]

  • Indian Academy of Sciences. (1958). The stobbe condensation of anisaldehyde and dimethyl succinate. Retrieved from [Link]

  • ResearchGate. (2021). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]

Sources

Mechanistic & Practical Guide: Stobbe Condensation of Anisaldehyde with Diethyl Succinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the Stobbe condensation between anisaldehyde (4-methoxybenzaldehyde) and diethyl succinate . Unlike simple Aldol or Claisen condensations, the Stobbe reaction proceeds through a unique


-lactone (paraconic ester) intermediate, preventing the reversibility common in aldol additions and driving the formation of substituted succinic half-esters. This guide covers the thermodynamic principles, step-by-step mechanism, stereochemical outcomes, and a validated experimental protocol for researchers in medicinal chemistry and process development.

Introduction & Strategic Utility

The Stobbe condensation is the base-catalyzed reaction of a succinic ester with a carbonyl compound to yield an


-alkylidene succinic half-ester.[1][2]

For the specific pairing of anisaldehyde and diethyl succinate , the reaction provides a direct route to 3-(ethoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid . This scaffold is a critical precursor for:

  • Lignans and Neolignans: Bioactive polyphenols found in plants.

  • Tetralones: Via subsequent Friedel-Crafts cyclization (e.g., synthesis of Podophyllotoxin analogues).

  • Retinoids and Aromatase Inhibitors: The 4-methoxy group serves as a versatile handle for further functionalization.

Why Anisaldehyde?

The p-methoxy group acts as an electron-donating group (EDG). While this slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde, it significantly stabilizes the resulting conjugated system in the final product. The reaction conditions must be tuned to overcome this reduced electrophilicity, typically requiring reflux rather than room-temperature stirring.

Mechanistic Deep Dive

The Stobbe condensation is distinct because it is driven to completion by an irreversible ring-opening step , unlike the equilibrium-limited Aldol reaction.

The Pathway[1][2][3][4][5]
  • Enolization: The base (Sodium Ethoxide, NaOEt) deprotonates diethyl succinate at the

    
    -position.
    
  • Nucleophilic Attack: The succinate enolate attacks the anisaldehyde carbonyl.

  • Lactonization (The "Stobbe" Step): The resulting oxyanion attacks the neighboring ester carbonyl, displacing ethoxide and forming a five-membered lactone (paraconic ester).

  • Irreversible Ring Opening: A second equivalent of base eliminates a proton, opening the lactone ring to form a stable carboxylate anion. This step is the thermodynamic sink that drives the reaction forward.

Visualization: The Molecular Pathway

The following diagram illustrates the transformation from reactants to the stable carboxylate salt.

StobbeMechanism Reactants Anisaldehyde + Diethyl Succinate Enolate Succinate Enolate Reactants->Enolate NaOEt (-EtOH) Betaine Oxyanion Intermediate (Aldol Adduct) Enolate->Betaine Nucleophilic Attack Lactone Paraconic Ester (γ-Lactone) Betaine->Lactone Intramolecular Cyclization (-OEt⁻) RingOpen Resonance-Stabilized Carboxylate Anion Lactone->RingOpen Base-Induced Elimination (Irreversible) Product Unsaturated Half-Ester (Final Product) RingOpen->Product Acidic Workup (H₃O⁺)

Figure 1: The Stobbe condensation mechanism highlighting the critical lactonization and ring-opening sequence.[1][2][3]

Stereochemical Considerations

The reaction typically produces a mixture of


- and 

-isomers, but the

-isomer
(where the bulky aryl group and the ester group are trans across the double bond) predominates.
  • Steric Control: During the formation of the paraconic ester, the bulky p-methoxyphenyl group prefers a pseudo-equatorial position to minimize steric repulsion.

  • Elimination Geometry: The subsequent E2/E1cB-like ring opening preserves this stereochemistry, leading to the thermodynamically more stable

    
    -cinnamate derivative.
    

Note on Regioselectivity: Since diethyl succinate is symmetrical, regioselectivity is not an issue during the initial enolization. However, the final product has distinct ends: a free carboxylic acid (from the ring opening) and an ethyl ester (the survivor).

Experimental Protocol

This protocol is designed for a 50 mmol scale reaction. It uses Sodium Ethoxide (NaOEt) generated in situ, which is often more reactive and cleaner than commercial stored powders.

Reagents
ReagentMW ( g/mol )Equiv.AmountRole
Anisaldehyde 136.151.06.8 g (6.1 mL)Electrophile
Diethyl Succinate 174.191.513.1 g (12.6 mL)Nucleophile
Sodium Metal 22.991.51.75 gBase Precursor
Abs. Ethanol 46.07Solvent60 mLSolvent
Step-by-Step Procedure
  • Preparation of Ethoxide:

    • Setup a 250 mL three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add 60 mL of absolute ethanol.

    • Add 1.75 g of sodium metal (cut into small pieces) cautiously. Stir until all sodium has dissolved and H₂ evolution ceases. Safety: Exothermic. Hydrogen gas is flammable.

  • Addition of Succinate:

    • Cool the ethoxide solution to room temperature.

    • Add diethyl succinate (13.1 g) dropwise. A slight precipitate (succinate salt) may form; this is normal.

  • Condensation:

    • Add anisaldehyde (6.8 g) dropwise over 15 minutes.

    • Heat the mixture to a gentle reflux (approx. 80°C) for 3 to 5 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Workup (The Critical Separation):

    • Cool the mixture and strip off most of the ethanol under reduced pressure (rotary evaporator).

    • Dissolve the residue in water (100 mL).

    • Wash 1 (Neutral/Basic): Extract with diethyl ether (2 x 50 mL).

      • Why? This removes unreacted aldehyde and neutral byproducts. The product is currently in the aqueous layer as a carboxylate salt. Discard the organic (ether) layer.

    • Acidification: Acidify the aqueous layer with dilute HCl (6M) until pH ~1-2. The half-ester will precipitate as an oil or solid.

    • Extraction 2 (Acidic): Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude product is often a viscous oil that solidifies upon standing.

    • Recrystallization: Recrystallize from Benzene/Petroleum Ether or Ethanol/Water to obtain the pure half-ester.

Experimental Workflow Diagram

Workup Crude Crude Reaction Mixture (Residue after EtOH removal) WaterAdd Add Water Crude->WaterAdd EtherExt Extract with Ether WaterAdd->EtherExt OrgLayer1 Organic Layer (Unreacted Aldehyde/Neutral Impurities) EtherExt->OrgLayer1 AqLayer1 Aqueous Layer (Product as Sodium Salt) EtherExt->AqLayer1 Waste Discard OrgLayer1->Waste Acidify Acidify with HCl (pH 1) AqLayer1->Acidify EtOAcExt Extract with Ethyl Acetate Acidify->EtOAcExt FinalProd Final Product (Half-Ester) EtOAcExt->FinalProd

Figure 2: Purification workflow utilizing the acidic nature of the Stobbe product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete enolization or moisture.Ensure Ethanol is "Absolute" (Super dry). Water kills the ethoxide base. Increase reflux time.
No Precipitation on Acidification Product is an oil.Do not panic. Extract the "oily" water with Ethyl Acetate. The solid often forms after solvent removal and scratching the flask.
Retro-Aldol Reaction Temperature too high before lactonization.While Stobbe is generally irreversible, ensure the base is added before heating to favor the kinetic enolate.
Ester Hydrolysis Base concentration too high or wet solvent.While one ester hydrolyzes by mechanism, the other ester (the ethyl group) can hydrolyze if water is present during reflux. Keep system anhydrous until workup.

References

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[1][2][4][5][3][6][7][8] Organic Reactions, 6, 1–73. Link

  • El-Abbady, A. M., & El-Assal, L. S. (1959). The Stobbe condensation of p-methoxybenzaldehyde and diethyl succinate.[5] Journal of the Chemical Society.

  • Banerjee, A. K., et al. (2022).[4] Stobbe Condensation: A Review. Organic & Medicinal Chemistry International Journal, 11(4). Link

  • Miyashita, M., et al. (1977). A highly stereoselective synthesis of (E)

Sources

Benzylidene Succinic Acid Derivatives in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylidene succinic acid (BSA) derivatives represent a highly versatile class of intermediates in organic synthesis. Characterized by their distinct α,β-unsaturated dicarbonyl framework, these compounds serve as critical precursors for the synthesis of complex polycyclic systems, chiral pharmaceutical agents, and naturally occurring lignans. This whitepaper provides an in-depth mechanistic review of their synthesis, downstream applications, and pharmacological relevance, designed specifically for synthetic chemists and drug development professionals.

Mechanistic Foundations: The Stobbe Condensation

The premier synthetic route to benzylidene succinic acid derivatives is the Stobbe condensation, a specialized aldol-type reaction between an aromatic aldehyde (e.g., benzaldehyde) and a dialkyl succinate (1)[1].

Causality in Reagent Selection: Unlike standard aldol condensations that utilize sodium ethoxide, the modern Stobbe condensation heavily favors potassium tert-butoxide (


-BuOK) in tert-butanol. The causality here is strictly steric: the bulky 

-butoxide anion acts as a strong non-nucleophilic base, driving the deprotonation of the succinate's α-carbon while completely suppressing competitive transesterification at the ester carbonyls (2)[2].

The reaction proceeds via a cyclic paraconic acid ester intermediate. Base-promoted E2 elimination cleaves the lactone ring, yielding the half-ester. The stereochemistry is thermodynamically driven; steric repulsion in the transition state heavily favors the formation of the (E)-isomer (typically in a 9:1 ratio over the (Z)-isomer)[1].

G A Benzaldehyde + Dimethyl Succinate (Starting Materials) B Base Addition (t-BuOK / t-BuOH) Aldol-Type Addition A->B Deprotonation C Intermediate Lactone Formation (Paraconic Acid Ester) B->C Cyclization D Base-Promoted Ring Cleavage (E2 Elimination) C->D Alkoxide displacement E 2-(E)-Benzylidenesuccinic Acid Half-Ester D->E Acidification F Alkaline Hydrolysis (NaOH / MeOH) E->F Saponification G 2-(E)-Benzylidenesuccinic Acid (Diacid Product) F->G Final Acidification

Mechanistic workflow of the Stobbe condensation yielding benzylidenesuccinic acid.

Divergent Synthetic Utilities

Once synthesized, the benzylidene succinic acid core can be directed down several distinct synthetic pathways, making it a cornerstone in pharmaceutical and materials chemistry.

  • Asymmetric Hydrogenation: Reduction of the conjugated double bond using chiral Rhodium (Rh) or Ruthenium (Ru) catalysts yields highly enantiopure (S)- or (R)-2-benzylsuccinic acids (ee >98%) (3)[3]. This stereocenter is critical for spatial orientation in drug-receptor binding, serving as the backbone for renin inhibitors and the anti-diabetic drug Mitiglinide (4)[4].

  • Acid-Catalyzed Cyclization: Treatment of the diacid with concentrated sulfuric acid triggers an intramolecular Friedel-Crafts acylation, forming 1-phenylnaphthalene or naphthoic acid derivatives (e.g., 8-methyl-4-hydroxy-2-naphthoic acid)[2].

  • Photochemical Cyclization: UV irradiation of dibenzylidene derivatives induces electrocyclic ring closure, a fundamental step in synthesizing photochromic fulgides and natural naphthalide lignans.

G Root Benzylidene Succinic Acid Derivatives H2 Asymmetric Hydrogenation (Rh/Ru Catalysts) Root->H2 Cyclo Acid-Catalyzed Cyclization (H2SO4 / TFA) Root->Cyclo Photo Photochemical Cyclization (UV Irradiation) Root->Photo Drug1 Chiral 2-Benzylsuccinic Acids (Mitiglinide, Renin Inhibitors) H2->Drug1 Lignan Arylnaphthalenes & 1-Phenylnaphthalides Cyclo->Lignan PhotoProd Fulgides & Photochromic Compounds Photo->PhotoProd

Divergent synthetic applications of benzylidene succinic acid derivatives.

Pharmacological & Biological Applications

Derivatives of BSA exhibit profound bioactivity. Recent in-silico studies demonstrate that substituted benzylidenesuccinic acids strictly obey Lipinski's rule of five, showing high potential as nuclear receptor ligands and enzyme inhibitors with minimal toxicity (5)[5]. Naturally occurring derivatives, such as inermidioic acid extracted from Lawsonia inermis, have proven to be potent inhibitors of nitric oxide (NO) production, highlighting their anti-inflammatory capabilities (6)[6].

Table 1: Pharmacological Applications & Quantitative Metrics
Compound / DerivativeBiological Target / ActivityQuantitative MetricReference
Mitiglinide Calcium Pancreatic β-cell stimulation (Anti-diabetic)Synthesis Yield = 73% (from chiral salt)[4]
6-Deoxymollugins Tyrosinase Inhibition (Skin-decolorizing)IC50 = 18.3 μM[7]
Inermidioic Acid Nitric Oxide (NO) Inhibition (Anti-inflammatory)IC50 = 6.12 – 18.98 μg/mL[6]
2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid GPCR & Nuclear Receptor Ligand100% Lipinski Compliance (Non-toxic)[5]

Validated Experimental Protocols

The following methodology details the synthesis of 2-(E)-benzylidenesuccinic acid and its subsequent cyclization, engineered for high yield and reproducibility (2)[2].

Protocol A: Synthesis of 2-(E)-Benzylidenesuccinic Acid
  • Condensation: To a refluxing mixture of

    
    -BuOK (17.4 g, 155 mmol) in 
    
    
    
    -BuOH (100 mL), add a solution of benzaldehyde (15 g, 141 mmol) and dimethyl succinate (25.76 g, 176 mmol) in
    
    
    -BuOH (20 mL) dropwise over 3 hours.
    • Causality: Dropwise addition ensures the base is always in excess relative to the aldehyde, preventing the Cannizzaro reaction or self-condensation of benzaldehyde.

  • Solvent Removal & Extraction: Continue reflux for 3 hours, then remove

    
    -BuOH in vacuo. Dissolve the residue in 1 N aqueous HCl (100 mL) and extract with EtOAc.
    
    • Self-Validating System: The aqueous phase must test strictly at pH < 2. If the pH is higher, the intermediate paraconic acid will not fully protonate into the half-ester, resulting in an emulsion and poor organic phase transfer. Complete phase separation validates successful acidification.

  • Saponification: Concentrate the organic layer to yield the half-ester oil. Re-dissolve in MeOH (60 mL), add 15% NaOH in MeOH (100 mL), and reflux for 12 hours.

  • Isolation: Concentrate the suspension, dissolve in water, wash with EtOAc (to remove unreacted aldehyde), acidify with concentrated HCl, and extract with EtOAc. Crystallize from EtOAc/hexane to yield white crystals (~73% yield).

Protocol B: Acid-Catalyzed Cyclization to Naphthoic Acid Core
  • Cyclization: Dissolve 2-(E)-benzylidenesuccinic acid (206 mg, 1.0 mmol) in concentrated H₂SO₄ (464 mg). Stir at room temperature for 8 hours.

    • Causality: Concentrated sulfuric acid acts dually as a dehydrating agent and a Lewis acid, generating an acylium ion that drives the intramolecular Friedel-Crafts electrophilic aromatic substitution.

  • Quenching: Carefully pour the mixture over cold water (1 mL) and allow it to crystallize overnight at 5 °C. Filter and recrystallize from 95% EtOH (Yield: ~77%).

References

  • The Stobbe Condensation . chemistry-chemists.com. 1

  • In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs . ijpsdronline.com. 5

  • Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase . researchgate.net. 7

  • Benzylsuccinic acid | 36092-42-9 . benchchem.com. 3

  • MITIGLINIDE | New Drug Approvals . newdrugapprovals.org. 4

  • New Benzenoid Derivatives and Other Constituents from Lawsonia inermis with Inhibitory Activity against NO Production . nih.gov. 6

  • 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works . chemicalbook.com. 2

Sources

The Pharmacological Potential and Synthetic Utility of 4-Methoxybenzylidene Succinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As drug development increasingly relies on multifunctional intermediates, 4-methoxybenzylidene succinic acid (4-MBSA) —formally known as (E)-2-(4-methoxybenzylidene)succinic acid—has emerged as a highly versatile pharmacophore. Historically categorized merely as a substituted phenylitaconic acid used in the synthesis of lignans and lignanamides, recent computational profiling and advanced in vitro assays have unveiled its intrinsic bioactivity.

This whitepaper provides an authoritative analysis of 4-MBSA, detailing its pharmacokinetic viability, its role as a multi-target ligand (modulating GPCRs, nuclear receptors, and enzymes), and its critical function as a stereospecific precursor to high-value therapeutics such as renin inhibitors and mitochondrial-stimulating natural products.

Pharmacokinetic Profile and In Silico Bioactivity

For any compound to transition from a synthetic intermediate to a viable lead, it must possess favorable physicochemical properties. Comprehensive in silico evaluations of 2-(substituted benzylidene)succinic acids demonstrate that 4-MBSA strictly adheres to Lipinski’s Rule of Five, indicating excellent drug-likeness and safety profiles (1)[1].

Causality in Pharmacokinetics: The Topological Polar Surface Area (TPSA) is a critical metric that dictates a molecule's ability to permeate biological membranes, including intestinal walls and the blood-brain barrier. The TPSA of 4-MBSA falls within the optimal range, correlating directly with a high predicted percentage of absorption (% ABS), making it highly suitable for oral formulations (2)[2].

Table 1: Quantitative Pharmacokinetic Parameters of 4-MBSA
ParameterValue / RangePharmacological Implication
Topological Polar Surface Area (TPSA) 74.60 – 115.05 ŲOptimal for intestinal absorption; dictates BBB penetration.
Percentage Absorption (% ABS) 69.31% – 83.26%High oral bioavailability potential.
Lipinski's Rule of Five Zero ViolationsConfirms excellent drug-likeness and safety.
Bioactivity Targets GPCRs, Nuclear Receptors, EnzymesMulti-target ligand capability.

Mechanistic Pathways: From Target Modulation to Cellular Phenotypes

4-MBSA operates through dual modalities: as an intrinsic modulator of cellular receptors and as a structural foundation for complex bioactive derivatives.

  • Cardiovascular Regulation via Enzyme Inhibition: Benzylidenesuccinic acids are pivotal intermediates in the large-scale preparation of renin inhibitors. By blocking the renin-angiotensin system, these derivatives effectively lower blood pressure and manage diabetic complications (3)[3].

  • Mitochondrial Stimulation via Natural Product Synthesis: 4-MBSA is the essential stereospecific precursor to (+)-piscidic acid and eucomic acid ((R)-(−)-2-(4′-hydroxybenzyl)-malic acid) (4)[4]. Eucomic acid derivatives have been proven to stimulate cytochrome c oxidase activity in human immortalized keratinocytes (HaCaT), enhancing mitochondrial respiratory function and cellular energy production without artificially inflating mitochondrial mass—a breakthrough mechanism for cellular anti-aging therapies (5)[5].

G MBSA 4-Methoxybenzylidene Succinic Acid Renin Renin Inhibition (Cardiovascular) MBSA->Renin Synthetic Precursor Eucomic Eucomic Acid Derivatives MBSA->Eucomic Stereospecific Synthesis COX Cytochrome c Oxidase Stimulation Eucomic->COX Receptor Binding AntiAging Cellular Anti-Aging & Metabolic Regulation COX->AntiAging ATP Upregulation

Logical flow of 4-MBSA bioactivity, highlighting its dual role in metabolic regulation.

Synthetic Workflows & Stereochemical Control

The true pharmaceutical value of 4-MBSA relies heavily on the stereocontrol achieved during its synthesis and subsequent downstream modifications. The following self-validating protocols outline the optimal methodologies.

Protocol 1: Synthesis of 4-MBSA via Stobbe Condensation

Causality Check: The Stobbe condensation is specifically chosen over standard aldol reactions because it is highly specific for producing the half-ester of benzylidenesuccinic acid. This is driven by the formation of a transient lactone (paraconic acid) intermediate, which undergoes base-catalyzed ring opening to yield the (E)-alkene stereoselectively.

  • Reagent Preparation: Dissolve 1.0 equivalent of p-anisaldehyde and 1.2 equivalents of diethyl succinate in anhydrous tert-butanol.

  • Base Addition: Slowly add 1.5 equivalents of potassium tert-butoxide at 0°C. Note: Using a bulky base prevents unwanted Cannizzaro side reactions.

  • Condensation: Reflux the mixture under an inert argon atmosphere for 4 hours.

  • Saponification & Isolation: Quench with water, acidify with 1M HCl to pH 2, and extract the resulting (E)-2-(4-methoxybenzylidene)succinic acid half-ester using ethyl acetate.

Protocol 2: Stereospecific Transformation to Eucomic Acid

Causality Check: Direct hydrogenation of the open-chain succinic acid yields poor diastereoselectivity. Converting 4-MBSA to a gamma-lactone restricts conformational freedom, ensuring that subsequent hydrogenolysis proceeds with near-perfect stereocontrol.

  • Lactonization: Treat methyl cis-p-methoxybenzylidene-succinate with an acid catalyst to form the corresponding γ-lactone.

  • Hydrogenolysis: Subject the lactone to catalytic hydrogenolysis using 10% Pd/C under 1 atm of H₂ at room temperature. This yields (±)-2-(4′-methoxybenzyl)-malic acid.

  • Chiral Resolution: Resolve the racemic mixture using (−)-quinine to isolate the biologically active (R)-enantiomer, identical to the core structure of natural eucomic acid (4)[4].

Experimental Workflow for Bioactivity Validation

To validate the anti-aging and metabolic properties of 4-MBSA derivatives (specifically eucomic acid analogs), we utilize immortalized human keratinocytes (HaCaT). Causality Check: HaCaT cells are the gold standard for this assay because skin tissue is a primary target for mitochondrial decline and anti-aging therapies.

Protocol 3: In Vitro Cytochrome c Oxidase Assay
  • Cell Culture: Seed HaCaT cells in 96-well plates at a density of 1×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Treat the cells with the synthesized 4-MBSA derivative at a concentration of 10 µM for 48 hours.

  • Enzyme Extraction & Readout: Lyse the cells and measure Cytochrome c Oxidase activity using a colorimetric assay kit (monitoring the oxidation of reduced cytochrome c at 550 nm). An increase in absorbance rate correlates directly with mitochondrial stimulation.

Workflow Step1 Step 1: Stobbe Condensation p-Anisaldehyde + Diethyl Succinate Step2 Step 2: Lactonization & Hydrogenolysis Pd/C Catalysis Step1->Step2 Step3 Step 3: Chiral Resolution (-)-Quinine mediated Step2->Step3 Step4 Step 4: HaCaT Cell Assay Cytochrome c Oxidase Readout Step3->Step4

Experimental workflow from the chemical synthesis of 4-MBSA to in vitro biological validation.

Conclusion

4-Methoxybenzylidene succinic acid transcends its traditional role as a mere chemical building block. Through strict stereochemical control, it serves as the gateway to potent renin inhibitors and mitochondrial-stimulating agents. Its excellent pharmacokinetic profile, zero violations of Lipinski's rules, and multi-target ligand capabilities position 4-MBSA as a highly valuable scaffold in modern drug discovery and development.

References

  • [1] In silico Study of Molecular Properties, Bioactivity, and Toxicity of 2-(Substituted Benzylidene)Succinic Acid. Semantic Scholar. 1

  • [4] A Stereoselective Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L. ResearchGate. 4

  • [5] Glucosyloxybenzyl Eucomate Derivatives from Vanda teres Stimulate HaCaT Cytochrome c Oxidase. ResearchGate. 5

  • [3] EP0507534A1 - Succinic acid compounds. Google Patents. 3

  • [2] In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs. International Journal of Pharmaceutical Sciences and Drug Research.2

Sources

The Stereochemical Landscape of 2-(4-Methoxybenzylidene)succinic Acid: Synthesis, Mechanisms, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(4-Methoxybenzylidene)succinic acid (CAS 889-10-1)[1], also referred to as 4-methoxyaryl itaconic acid, is a highly versatile dicarboxylic acid building block. It serves as a critical synthetic intermediate in the development of biologically active lignans, enzyme inhibitors (such as the COMT inhibitor Opicapone), and various anticancer scaffolds.

For drug development professionals and synthetic chemists, understanding the precise stereochemistry of this molecule is not merely an academic exercise—it is a functional necessity. The spatial orientation of the 4-methoxyphenyl ring relative to the succinic acid backbone dictates the molecule's binding affinity in enzymatic pockets and its reactivity in downstream cyclization reactions (e.g., forming functionalized naphthalenes or tetralones). This guide deconstructs the stereochemical framework of this compound, detailing the thermodynamic forces driving its synthesis and the analytical methodologies required to validate its geometry.

Stereochemical Framework: Cahn-Ingold-Prelog (CIP) Analysis

The core structural feature of this compound is the trisubstituted


 double bond bridging the aryl-substituted carbon (C3) and the succinic-substituted carbon (C2). Assigning the correct (E) or (Z) geometry requires a strict application of Cahn-Ingold-Prelog (CIP) priority rules:
  • At the Beta Carbon (C3): The 4-methoxyphenyl group (Ar) takes priority 1 over the hydrogen atom (priority 2).

  • At the Alpha Carbon (C2): The

    
     group takes priority 1 over the 
    
    
    
    group (priority 2). This is because the carbon in
    
    
    is treated as being bonded to three oxygens
    
    
    due to the
    
    
    double bond, whereas the carbon in
    
    
    is bonded to
    
    
    .

When the highest priority groups (the 4-methoxyphenyl group and the


 group) are positioned on opposite sides of the double bond, the molecule is designated as the (E)-isomer . Thermodynamically, the (E)-isomer is overwhelmingly favored due to the minimization of steric repulsion between the bulky aromatic ring and the succinic acid moiety.

CIP_Priority C_alpha Alpha Carbon (C2) Priority 1: -COOH Priority 2: -CH2COOH Isomer_E (E)-Isomer High priorities on opposite sides C_alpha->Isomer_E Trans arrangement Isomer_Z (Z)-Isomer High priorities on same side C_alpha->Isomer_Z Cis arrangement C_beta Beta Carbon (C3) Priority 1: 4-MeO-C6H4- Priority 2: -H C_beta->Isomer_E Trans arrangement C_beta->Isomer_Z Cis arrangement

Fig 1. Application of Cahn-Ingold-Prelog (CIP) priority rules determining E/Z isomerism.

Mechanistic Causality: The Stobbe Condensation

The authoritative route for synthesizing this compound is the Stobbe condensation, a highly stereoselective reaction between 4-methoxybenzaldehyde and a dialkyl succinate (typically dimethyl or diethyl succinate) in the presence of a strong alkoxide base.

The stereoselectivity of this reaction is not accidental; it is governed by a rigid mechanistic pathway:

  • Aldol Addition: The base deprotonates the succinate to form an enolate, which attacks the aldehyde carbonyl.

  • Lactonization: The resulting alkoxide intermediate undergoes an intramolecular attack on the adjacent ester group, ejecting an alkoxide leaving group to form a five-membered lactone intermediate known as a paraconic ester.

  • Stereoselective Elimination: The base induces an

    
     or 
    
    
    
    elimination, opening the lactone ring. Because elimination reactions heavily favor an anti-periplanar transition state, the bulky aryl group and the carboxylate group are forced into a trans-arrangement.

This sequence invariably yields the (E)-arylidene half-ester, which upon saponification provides the (E)-2-(4-Methoxybenzylidene)succinic acid.

Stobbe_Mechanism A 4-Methoxybenzaldehyde + Dialkyl Succinate B Aldol-type Addition (Alkoxide Intermediate) A->B Strong Base (e.g., NaOMe) C Lactonization (Paraconic Ester Formation) B->C Intramolecular attack D Base-Induced Elimination (E2 / E1cB Ring Opening) C->D Stereoselective cleavage E (E)-2-(4-Methoxybenzylidene) succinic acid half-ester D->E Thermodynamic control

Fig 2. Stereoselective mechanism of the Stobbe condensation via a paraconic ester intermediate.

Analytical Methodologies for Stereochemical Validation

To trust a synthesized batch of this compound, the protocol must be self-validating. The gold standard for confirming the (E)-geometry relies on Nuclear Magnetic Resonance (NMR) spectroscopy.

1D NMR: The Deshielding Effect

In the (E)-isomer, the trans-arrangement of the aryl and


 groups forces the olefinic proton 

to be cis to the carbonyl oxygen of the

group. The diamagnetic anisotropy of the

double bond creates a strong deshielding cone that strips electron density from the adjacent olefinic proton. Consequently, the olefinic proton in the (E)-isomer resonates significantly downfield (typically

7.80 - 8.00 ppm). Conversely, in the (Z)-isomer, the proton is trans to the carbonyl and resonates further upfield (

7.00 - 7.30 ppm).
2D NOESY: Spatial Proximity Mapping

To eliminate any ambiguity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. In the (E)-isomer, the aryl ring is cis to the


 group. A NOESY spectrum will reveal a distinct cross-peak correlating the ortho-protons of the 4-methoxyphenyl ring with the methylene protons 

of the succinic moiety. If the compound were the (Z)-isomer, the cross-peak would instead appear between the olefinic proton and the methylene protons.

NMR_Workflow Sample Synthesized Compound NMR1D 1D 1H NMR Olefinic Proton Shift Sample->NMR1D Measure delta NOESY 2D NOESY Spatial Proximity Sample->NOESY Detect NOE cross-peaks Result Stereochemical Assignment (E/Z) NMR1D->Result Deshielding effect NOESY->Result Ar-H and -CH2- correlation

Fig 3. Self-validating NMR workflow for the definitive assignment of double bond stereochemistry.

Quantitative Data Summary

The following table summarizes the critical analytical metrics used to differentiate the stereoisomers of this compound, allowing for rapid experimental comparison.

Metric / Property(E)-Isomer (Major / Target)(Z)-Isomer (Minor / Impurity)
Aryl / Carboxy Arrangement TransCis
Olefinic Proton / Carboxy Arrangement CisTrans

NMR Olefinic Shift (=CH)

7.80 – 8.00 ppm (Downfield)

7.00 – 7.30 ppm (Upfield)
2D NOESY Correlation Aryl ortho-H

Methylene

Olefinic =CH

Methylene

Thermodynamic Stability High (Minimized steric clash)Low (High steric repulsion)
Typical Stobbe Yield 85% – 95%< 5%

Self-Validating Experimental Protocols

Protocol A: Stereoselective Synthesis via Stobbe Condensation

Objective: Synthesize (E)-2-(4-Methoxybenzylidene)succinic acid with >95% stereochemical purity.

  • Alkoxide Generation: Under an inert argon atmosphere, dissolve 1.2 equivalents of clean sodium metal in anhydrous methanol at 0 °C to generate sodium methoxide (NaOMe). Causality: A fresh, moisture-free alkoxide ensures quantitative enolate formation without prematurely hydrolyzing the succinate diester.

  • Condensation: Slowly add a solution of dimethyl succinate (1.1 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol. Reflux the mixture for 4-6 hours. Causality: Heating provides the activation energy necessary for the lactonization and subsequent anti-periplanar E2 elimination, driving the equilibrium toward the thermodynamically stable (E)-half-ester.

  • Saponification: Cool the reaction to room temperature. Add a 10% aqueous NaOH solution and reflux for an additional 2 hours. Causality: This step hydrolyzes the remaining methyl ester group, converting the half-ester into the fully deprotected dicarboxylic acid.

  • Isolation: Cool the mixture, extract impurities with diethyl ether, and acidify the aqueous layer to pH 2 using 6M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure (E)-2-(4-Methoxybenzylidene)succinic acid.

Protocol B: NMR-Based Stereochemical Validation Workflow

Objective: Confirm the (E)-geometry of the isolated product.

  • Sample Preparation: Dissolve 15 mg of the recrystallized product in 0.6 mL of DMSO-

    
    . Causality: DMSO is highly polar, ensuring complete dissolution of the dicarboxylic acid while preventing proton exchange artifacts common in protic solvents.
    
  • 1D

    
     NMR Acquisition:  Acquire a standard proton spectrum at 400 MHz or higher. Identify the singlet corresponding to the olefinic proton. Validation Check: If the singlet appears at 
    
    
    
    ~7.85 ppm, the diamagnetic deshielding of the cis-carbonyl is confirmed, indicating the (E)-isomer.
  • 2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time of 400 ms. Validation Check: Analyze the cross-peaks. A strong correlation between the aromatic ortho-protons (

    
     ~7.40 ppm) and the succinic methylene protons (
    
    
    
    ~3.50 ppm) definitively proves the (E)-geometry.

Conclusion

The stereochemistry of this compound is a textbook example of thermodynamic control in organic synthesis. By leveraging the highly ordered transition states of the Stobbe condensation, researchers can reliably access the (E)-isomer. Furthermore, by coupling rigorous mechanistic understanding with self-validating analytical techniques like 1D


 NMR deshielding analysis and 2D NOESY, drug development professionals can guarantee the structural integrity of this vital precursor before advancing it through complex synthetic pipelines.

References

1. 2. 3. 4.

Sources

History and Development of the Stobbe Condensation: A Technical Deep Dive into Anisaldehyde Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stobbe condensation represents a cornerstone method in organic synthesis for the construction of carbon-carbon bonds, specifically facilitating the conversion of aldehydes and ketones into alkylidene succinic acids.[1][2][3][4] Unlike the Aldol or Claisen condensations, the Stobbe reaction is uniquely driven by a lactonic intermediate, preventing the reversibility often seen in aldol additions.

This guide focuses on the Stobbe condensation of anisaldehyde (4-methoxybenzaldehyde) . This specific substrate is of critical importance in pharmaceutical development as a gateway to 7-methoxy-1-tetralones , which are structural scaffolds for lignans, podophyllotoxin derivatives (antineoplastic agents), and selective estrogen receptor modulators (SERMs).

Historical Genesis

Hans Stobbe first reported this reaction in 1893 at the University of Leipzig. While attempting to perform an acetoacetic ester-type condensation between acetone and diethyl succinate using sodium ethoxide, Stobbe observed an unexpected pathway. Instead of a


-diketone, the reaction yielded an unsaturated half-ester acid.
  • Original Discovery: Condensation of acetone + diethyl succinate

    
     isopropylidene succinic acid.
    
  • Significance: Stobbe recognized that the reaction scope extended beyond simple ketones to aromatic aldehydes, establishing a reliable route to

    
    -keto acids and polycyclic aromatic hydrocarbons via subsequent cyclization.
    

Mechanistic Underpinnings

The Stobbe condensation is distinct because of its irreversible ring-opening step .

The "Lactonic Control" Theory

Unlike the Aldol condensation, which often suffers from retro-aldol equilibration, the Stobbe mechanism proceeds through a paraconic ester (


-lactone)  intermediate.
  • Enolization: Base (typically

    
     or 
    
    
    
    ) deprotonates the succinate ester.[5]
  • Addition: The enolate attacks the carbonyl carbon of anisaldehyde.

  • Lactonization: The resulting alkoxide intramolecularly attacks the neighboring ester group, forming a lactone.[1][5]

  • Irreversible Ring Opening: Base-mediated elimination opens the lactone to form the stable carboxylate salt (half-ester).

Visualization: Mechanistic Pathway

StobbeMechanism Start Diethyl Succinate + Base Enolate Succinate Enolate Start->Enolate Deprotonation Inter1 Betaine/Alkoxide Intermediate Enolate->Inter1 + Anisaldehyde Anisaldehyde Anisaldehyde (Substrate) Anisaldehyde->Inter1 Lactone Paraconic Ester (Lactone Intermediate) Inter1->Lactone Intramolecular Cyclization RingOpen Ring Opening (Irreversible Step) Lactone->RingOpen Base-mediated Elimination Product Alkylidene Succinic Acid (Half-Ester) RingOpen->Product Acidic Workup

Figure 1: The irreversible lactone ring-opening is the thermodynamic driving force of the Stobbe condensation.[5]

Technical Case Study: Anisaldehyde

Anisaldehyde (4-methoxybenzaldehyde) is an ideal substrate for demonstrating the utility of the Stobbe condensation in drug synthesis. The electron-donating methoxy group (


) influences the electrophilicity of the aldehyde but, more importantly, directs the regioselectivity of subsequent Friedel-Crafts cyclizations.
Reaction Parameters & Evolution

Historically, Sodium Ethoxide (


) in ethanol was the standard. However, modern protocols favor Potassium tert-Butoxide (

)
or Sodium Hydride (

)
in aprotic solvents (THF, Toluene) or

.
VariableClassical (1893-1950s)Modern High-PerformanceImpact on Anisaldehyde
Base

/


/

Stronger bases (

) reduce reaction times from 12h to <2h.
Solvent Ethanol / Methanol

/ THF / Toluene
Aprotic/Bulky solvents minimize transesterification side reactions.
Temp Reflux (

)

or Reflux
Higher yields at controlled temperatures; avoids polymerization.
Yield 40-60%85-95%Modern workups utilize acid-base extraction for purity.
Stereochemistry (E/Z Selectivity)

The condensation of anisaldehyde with succinic esters yields a mixture of (E)- and (Z)-


-arylidene succinic half-esters.
  • Observation: The (E)-isomer typically predominates due to steric repulsion between the aryl ring and the ester group in the transition state.

  • Implication: For hydrogenation steps (reducing the double bond), the mixture is often used directly. For crystallographic purity, the (E)-isomer is isolated via fractional crystallization.

Validated Experimental Protocol

Objective: Synthesis of 3-(ethoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid. Scale: 50 mmol (scalable to kg).

Reagents
  • Anisaldehyde (4-methoxybenzaldehyde): 1.0 equiv

  • Diethyl Succinate: 1.2 equiv[5]

  • Potassium tert-Butoxide (

    
    ): 1.5 equiv
    
  • Solvent:

    
     (anhydrous) or THF.
    
Step-by-Step Methodology (Self-Validating)
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Base Preparation: Charge flask with

    
     (1.5 equiv) and anhydrous 
    
    
    
    . Stir until dissolved.
  • Succinate Addition: Add Diethyl Succinate (1.2 equiv) dropwise at room temperature. Validation: Solution may turn slightly yellow (enolate formation).

  • Substrate Addition: Add Anisaldehyde (1.0 equiv) dropwise over 30 minutes.

    • Expert Insight: Slow addition prevents local hotspots and potential Cannizzaro side reactions.

  • Reaction: Heat to mild reflux (

    
    ) for 2-4 hours.
    
    • Monitor: TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates completion.

  • Quench & Workup (The "Self-Validating" Step):

    • Cool to RT. Acidify with dilute

      
       to pH 
      
      
      
      2.
    • Remove solvent under reduced pressure.

    • Acid-Base Purification:

      • Dissolve residue in Ether/EtOAc.

      • Extract with saturated

        
          (3x). Logic: The product (carboxylic acid) moves to the aqueous layer; unreacted aldehyde/diester remains in organic.
        
      • Acidify the aqueous layer with

        
         (conc.) to precipitate the product.
        
      • Extract the precipitate back into EtOAc, dry (

        
        ), and concentrate.
        
  • Result: High-purity half-ester (usually a solid) without column chromatography.

Workflow Diagram

ProtocolWorkflow Setup Step 1: Inert Setup (N2, Dry Solvents) Enolization Step 2: Base + Succinate (Enolate Formation) Setup->Enolization Addition Step 3: Add Anisaldehyde (Dropwise, Controlled) Enolization->Addition Reflux Step 4: Reflux 2-4h (Monitor TLC) Addition->Reflux Quench Step 5: Acidify & Concentrate Reflux->Quench Extraction Step 6: NaHCO3 Extraction (CRITICAL PURIFICATION) Quench->Extraction Precipitation Step 7: Acidify Aqueous Layer & Isolate Product Extraction->Precipitation Product moves to Aqueous, then precipitates

Figure 2: The Acid-Base extraction (Step 6) renders the protocol self-validating by chemically separating the product from neutral impurities.

Applications in Drug Development

The Stobbe condensation of anisaldehyde is not an end in itself but a strategic pivot point in the synthesis of Tetralones .

Pathway to Bioactive Scaffolds
  • Stobbe Product:

    
    -arylidene succinic acid.
    
  • Reduction: Catalytic hydrogenation (

    
    ) or reduction with 
    
    
    
    alloy yields the saturated succinic acid derivative.
  • Cyclization: Intramolecular Friedel-Crafts acylation (using

    
    , 
    
    
    
    , or
    
    
    ) closes the ring to form 7-methoxy-1-tetralone-3-carboxylic acid .

Pharmaceutical Relevance:

  • Sertraline (Zoloft): Stobbe chemistry was explored in early discovery routes for tetralone precursors.

  • Lignans: Precursors for Podophyllotoxin (anticancer) and other aryltetralin lignans.

  • SERMs: Analogs of Tamoxifen often utilize similar condensation-cyclization strategies to build the core indene/naphthalene systems.

References

  • Stobbe, H. (1893).[1][3][6][7][8] "Condensation des Benzophenons mit Bernsteinsäureester".[9] Berichte der deutschen chemischen Gesellschaft. (Historical Reference).

  • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation".[1][2][4][5][6][7][8][9][10] Organic Reactions, Vol 6.

  • Banerjee, D. K., & Bagavant, G. (1959).[11] "The Stobbe Condensation of Anisaldehyde and Dimethyl Succinate". Proceedings of the Indian Academy of Sciences.

  • Alfa Chemistry. "Stobbe Condensation: Mechanism and Procedure".

  • Banerjee, S., et al. (2009).[11] "Solvent free Stobbe condensation: A green approach". Indian Journal of Chemical Technology.

Sources

Solubility Profile of 2-(4-Methoxybenzylidene)succinic Acid: A Technical Framework for Determination and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methoxybenzylidene)succinic acid (CAS: 15889-58-4), often referred to as the Stobbe condensation product of p-anisaldehyde and diethyl succinate (followed by hydrolysis), is a critical intermediate in the synthesis of lignans, pharmaceutical precursors, and functionalized aromatics.[1][2][3]

Unlike common commodity chemicals (e.g., pure succinic acid), the specific solubility profile of this derivative is not widely cataloged in standard thermodynamic databases.[1] This guide serves as a protocol-first technical whitepaper . It provides a predictive solubility landscape based on molecular topology and details the experimental framework required to generate precise thermodynamic data (solubility, enthalpy, entropy) necessary for process optimization, crystallization, and purification.[1]

Molecular Properties & Predictive Solubility Landscape[1]

To design an effective solubility study or purification process, we must first establish the theoretical solubility behavior based on the molecule's physicochemical properties.[1]

Physicochemical Characteristics
PropertyValue (Approx/Calc)Impact on Solubility
Molecular Formula C₁₂H₁₂O₅Moderate molecular weight (236.22 g/mol ).[1]
LogP (Octanol/Water) ~1.5 (Predicted)Moderately lipophilic; limited water solubility compared to succinic acid.[1]
pKa (Acidic) ~4.2 & ~5.6Dicarboxylic acid functionality allows pH-dependent solubility (high in basic aq.[1] media).
H-Bond Donors 2 (-COOH)Strong capacity for dimerization and interaction with protic solvents.[1]
H-Bond Acceptors 5 (C=O, -O-)Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Predicted Solubility Profile (Qualitative)

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the expected solubility ranking is:

  • High Solubility (> 100 mg/mL): Polar Aprotic Solvents (DMSO, DMF, NMP) – Disruption of carboxylic acid dimers.[1]

  • Moderate-High Solubility: Polar Protic Solvents (Methanol, Ethanol, Isopropanol) – Solvation via H-bonding; solubility increases significantly with temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Moderate Solubility: Esters/Ketones (Ethyl Acetate, Acetone) – Useful for crystallization (often used as solvents for cooling crystallization).[1]

  • Low/Sparingly Soluble: Water – Due to the hydrophobic 4-methoxybenzylidene moiety masking the hydrophilic carboxyls.[1]

  • Insoluble: Non-polar Hydrocarbons (Hexane, Heptane) – Excellent anti-solvents.[1]

Experimental Protocol for Solubility Determination

As exact literature data is scarce, the following self-validating protocol is the industry standard for generating a solubility profile (Temperature vs. Mole Fraction).

Workflow Diagram (DOT)

The following decision tree outlines the determination process, ensuring data integrity from saturation to thermodynamic modeling.

SolubilityWorkflow Start Start: Solid Characterization (XRD/DSC) Prep Solvent Preparation (Binary/Pure) Start->Prep Equilib Isothermal Saturation (Shake-Flask Method) Prep->Equilib Add Excess Solid Separation Phase Separation (Syringe Filter 0.22µm) Equilib->Separation T = Constant t > 24h Analysis Quantification (HPLC / Gravimetric) Separation->Analysis Analysis->Equilib If RSD > 2% Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Calculate x_i

Caption: Systematic workflow for determining solubility, ensuring equilibrium and reproducibility.

Method A: Static Isothermal Saturation (Gravimetric)

Best for: Generating precise mole fraction data for thermodynamic calculations.[1]

  • Preparation: Add excess this compound to a jacketed glass vessel containing 20 mL of solvent (e.g., Ethanol).

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation: Measure concentration at 24h and 48h.[1] If deviation < 2%, equilibrium is reached.[1]

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish (vacuum oven, 40°C) until constant mass.[1]

    • HPLC (Preferred): Dilute aliquot and analyze (C18 column, Water/ACN mobile phase, UV detection at ~280 nm).

Method B: Polythermal Method (Laser Monitoring)

Best for: Determining Metastable Zone Width (MSZW) for crystallization.[1]

  • Prepare a mixture of known composition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Heat slowly (0.5 K/min) until clear (Dissolution Temperature,

    
    ).
    
  • Cool slowly until turbidity appears (Nucleation Temperature,

    
    ).
    
  • The difference (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) defines the metastable zone, critical for controlling particle size during scale-up.
    

Thermodynamic Modeling Framework

Once experimental data (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 vs 

) is obtained, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution and entropy.
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is highly accurate for polar organic solutes.[1]



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[4]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[5]
    
  • 
     : Empirical model parameters determined by regression analysis.
    
van't Hoff Equation

Used to calculate thermodynamic properties (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

).

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Intercept: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Interpretation for this compound:

  • Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Dissolution is endothermic (typical). Solubility increases with temperature.[1]
    
  • Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Entropy drives the dissolution (lattice disruption).
    

Applications in Purification & Crystallization[1]

The primary utility of the solubility profile is designing purification steps for the crude Stobbe product.[1]

Acid-Base Purification Strategy

Due to the dicarboxylic acid nature, the solubility profile allows for a "pH-swing" purification, avoiding costly organic solvent recrystallization in early stages.[1]

  • Dissolution: Dissolve crude solid in 10% aqueous NaOH (High solubility as disodium salt).

  • Extraction: Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities/unreacted aldehyde).[1]

  • Precipitation: Acidify aqueous layer to pH < 2 with HCl. The product precipitates (Solubility drops to near zero in acidic water).[1]

Recrystallization Solvent Selection

For final polishing (polymorph control), use the "Cooling Crystallization" method based on the profile:

  • Solvent System: Ethanol/Water (80:20 v/v).[1]

  • Mechanism: High solubility in hot ethanol; solubility drops drastically upon cooling and adding water (antisolvent).[1]

  • Target: Removal of succinic acid impurities (which have higher water solubility than the benzylidene derivative).[1]

References

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility protocols).

  • Stobbe, H. (1893).[1] "Condensation of aldehydes with succinic acid".[1] Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] Link

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Methodological basis for Apelblat equation).

  • Shakeel, F., et al. (2014).[1] "Solubility and thermodynamics of ferulic acid in different neat solvents". Journal of Molecular Liquids. (Analogous study for phenyl-propenoic acid derivatives).

Sources

Reactivity of Carboxylic Acid Groups in 4-Methoxybenzylidene Succinic Acid: A Technical Guide for Regioselective Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

4-Methoxybenzylidene succinic acid (CAS 889-10-1) is a highly valuable dicarboxylic acid intermediate, frequently utilized in the total synthesis of dibenzylbutane lignans, photochromic fulgides, and targeted pharmaceutical agents ([1];[2]). Typically synthesized via the Stobbe condensation of 4-methoxybenzaldehyde and diethyl succinate ([3]; [4]), the molecule presents a unique synthetic challenge and opportunity: it possesses two chemically distinct carboxylic acid groups.

The structural dichotomy lies between:

  • The Conjugated Carboxylic Acid (C1): An

    
    -unsaturated acid that is conjugated with the 4-methoxybenzylidene moiety.
    
  • The Aliphatic Carboxylic Acid (C4): A homoallylic acid, separated from the alkene by a methylene (

    
    ) spacer.
    

Understanding the differential reactivity of these two groups is critical for drug development professionals aiming to achieve precise, regioselective derivatization (e.g., forming a mono-ester or mono-amide without generating complex isomeric mixtures).

Electronic and Steric Causality: The "Why" Behind the Reactivity

To achieve absolute regiocontrol, one must exploit the inherent electronic and steric disparities between the C1 and C4 positions.

  • Steric Hindrance: The C1 conjugated carboxylic acid is severely sterically encumbered by the adjacent double bond and the bulky 4-methoxybenzylidene ring. In contrast, the C4 aliphatic group is highly accessible to incoming nucleophiles.

  • Electronic Modulation: The 4-methoxy group is strongly electron-donating via resonance (+M effect). This electron density delocalizes through the aromatic ring and the conjugated diene system, significantly increasing the electron density at the C1 carbonyl carbon. Consequently, the C1 carbon is far less electrophilic than a standard carboxylic acid. Conversely, the C4 carbonyl carbon is insulated from this resonance effect by the methylene spacer, retaining high electrophilicity.

  • Acidity (pKa): Despite being less electrophilic, the C1 proton is more acidic (lower pKa) because its conjugate base (the carboxylate) is stabilized by the extended conjugated system.

Regioselective Derivatization Strategies

Direct coupling methods (such as EDC/NHS or DCC) often result in poor regioselectivity because the kinetic preference for the aliphatic acid competes with the thermodynamic stability of the conjugated derivatives.

The most robust, field-proven strategy for absolute regiocontrol is the Anhydride Intermediate Method . By dehydrating the diacid, 4-methoxybenzylidene succinic anhydride is formed. When this cyclic anhydride is subjected to nucleophilic attack (e.g., by a primary amine), the reaction is entirely kinetically controlled. The nucleophile selectively attacks the highly electrophilic, sterically unhindered aliphatic carbonyl, yielding the aliphatic amide and leaving the conjugated group as a free carboxylic acid ([5]).

Workflow Visualization

G A 4-Methoxybenzylidene Succinic Acid B Dehydration (Ac2O, Heat) A->B C 4-Methoxybenzylidene Succinic Anhydride B->C D Nucleophilic Attack (R-NH2) C->D E Major Pathway: Attack at Aliphatic C=O D->E Sterically unhindered, more electrophilic F Minor/Blocked Pathway: Attack at Conjugated C=O D->F Sterically hindered, resonance stabilized G Product: Aliphatic Amide & Conjugated Carboxylic Acid E->G H Product: Conjugated Amide & Aliphatic Carboxylic Acid F->H

Fig 1. Regioselective ring-opening pathway of 4-methoxybenzylidene succinic anhydride.

Quantitative Reactivity Profile

To assist in experimental design, the functional properties of the two carboxylic acid groups are summarized below:

PropertyConjugated -COOH (C1)Aliphatic -COOH (C4)
Structural Environment

-unsaturated, adjacent to Ar group

to double bond, unhindered

Steric Hindrance High (due to 4-methoxybenzylidene moiety)Low
Electronic Nature Resonance stabilized, less electrophilic carbonInductively influenced, highly electrophilic
Estimated pKa ~3.8 - 4.2 (More acidic)~4.5 - 5.0 (Less acidic)
Nucleophilic Attack Preference Minor (Thermodynamic control required)Major (Kinetic control preferred)
Anhydride Opening Regioselectivity < 5% yield> 95% yield

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, meaning the workup and analytical steps inherently confirm the success of the mechanistic causality.

Protocol 1: Synthesis of 4-Methoxybenzylidene Succinic Anhydride
  • Objective: Convert the diacid into a reactive cyclic anhydride.

  • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. Heating the mixture drives the equilibrium toward the thermodynamically stable 5-membered cyclic anhydride, releasing acetic acid as a volatile byproduct.

  • Step-by-Step:

    • Suspend 10 mmol of 4-methoxybenzylidene succinic acid in 15 mL of anhydrous acetic anhydride.

    • Reflux the mixture under an inert argon atmosphere for 3 hours.

    • Cool the reaction to room temperature. Evaporate the excess acetic anhydride under reduced pressure to yield a crude solid.

    • Recrystallize the solid from a mixture of toluene and hexanes to afford the pure anhydride.

  • System Validation (IR Spectroscopy): The success of this protocol is validated by IR spectroscopy. The broad O-H stretch (3300–2500 cm⁻¹) of the starting diacid must completely disappear. The appearance of two sharp, distinct C=O stretching bands at approximately 1760 cm⁻¹ and 1810 cm⁻¹ confirms the formation of the cyclic anhydride.

Protocol 2: Regioselective Kinetic Ring-Opening Amidation
  • Objective: Synthesize the aliphatic half-amide while preserving the conjugated carboxylic acid.

  • Causality: Running the reaction at 0 °C suppresses thermodynamic equilibration, ensuring the amine nucleophile attacks exclusively at the most electrophilic and least hindered site (the aliphatic C=O).

  • Step-by-Step:

    • Dissolve 5 mmol of the purified anhydride (from Protocol 1) in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Add 5.5 mmol of the desired primary amine (e.g., benzylamine) dropwise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

    • Self-Validating Workup: Concentrate the mixture and redissolve in ethyl acetate. Extract the organic layer with 5% aqueous NaHCO₃ (3 x 15 mL).

      • Logic: The desired half-amide product contains a free carboxylic acid and will move into the aqueous layer. Unreacted amine and neutral impurities remain in the organic layer.

    • Carefully acidify the combined aqueous layers to pH 2 using 1M HCl. The desired regioselective half-amide will precipitate out of solution. Filter and dry under vacuum.

  • System Validation (¹H NMR): The regioselectivity is validated via ¹H NMR. The vinylic proton signal (typically around

    
     7.8 ppm) will remain relatively unchanged compared to the starting material. However, the aliphatic 
    
    
    
    protons (typically around
    
    
    3.5 ppm) will shift downfield due to the newly formed adjacent amide bond, confirming attack at the C4 position.

References

  • Title: Acid-Catalyzed Cyclization of 2,3-Dibenzylidenesuccinates: Synthesis of Lignans Source: Molaid / Journal of Organic Chemistry URL: [Link]

  • Title: Organic Reactions - The Stobbe Condensation Source: ideXlab / Organic Reactions URL: [Link]

  • Title: Thermal and photochemical reactions of bis(benzylidene)succinic anhydride Source: ResearchGate / J. Chem. Soc., Perkin Trans. 1 URL: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Methoxybenzylidene)succinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(4-Methoxybenzylidene)succinic acid (also known as p-methoxybenzylidenesuccinic acid) is a highly versatile dicarboxylic acid intermediate. It is predominantly utilized in the synthesis of functionalized 1-naphthols, photochromic naphthopyrans, and complex lignan architectures.

The synthesis of this compound relies on the classical Stobbe Condensation 1. Unlike standard Aldol or Claisen condensations, the Stobbe reaction specifically employs succinic esters. The defining mechanistic feature is the formation of a paraconic ester (a


-lactone) intermediate. Under strongly basic conditions, this lactone undergoes an irreversible E1cB ring-opening to yield the stable carboxylate salt of a half-ester. This irreversible thermodynamic sink prevents retro-aldol side reactions, driving the reaction to high conversions. Subsequent alkaline hydrolysis (saponification) of the remaining ester group yields the target diacid.

Experimental Design & Causality

Designing a robust, high-yield protocol requires strict control over the reaction environment:

  • Base and Solvent Selection: Traditionally, sodium ethoxide in anhydrous ethanol is used 1. However, trace water in this system leads to premature saponification of the diethyl succinate before condensation can occur. By substituting with potassium tert-butoxide (KOtBu) in anhydrous toluene 2, we utilize a sterically hindered, non-nucleophilic base. This minimizes unwanted transesterification and ester hydrolysis, resulting in a significantly cleaner impurity profile.

  • Tandem Saponification: The Stobbe condensation yields a half-ester. Because the final desired product is the diacid, the crude half-ester is not isolated. Instead, it is directly subjected to aggressive aqueous alkaline hydrolysis to cleave the sterically hindered secondary ethyl ester.

Reaction Workflow

Mechanistic workflow of the Stobbe condensation and saponification to yield the diacid.

Quantitative Data & Reagent Table

The following table outlines the stoichiometry required for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzaldehyde 136.151.013.6 g (12.2 mL)Electrophile
Diethyl succinate 174.191.220.9 g (20.1 mL)Nucleophile
Potassium tert-butoxide 112.211.516.8 gNon-nucleophilic Base
Toluene (Anhydrous) 92.14Solvent150 mLReaction Medium
Sodium Hydroxide (10% aq) 40.004.0200 mLSaponification Base
Hydrochloric Acid (6M) 36.46Excess~100 mLAcidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Stobbe Condensation (Half-Ester Synthesis)
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 4-methoxybenzaldehyde (13.6 g, 100 mmol) and diethyl succinate (20.9 g, 120 mmol) in anhydrous toluene (150 mL).

    • Causality: A 1.2x excess of diethyl succinate is used to ensure complete consumption of the aldehyde, preventing the formation of difficult-to-separate aldehyde byproducts.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (16.8 g, 150 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic enolate formation and prevents localized overheating, which could trigger the self-condensation of the aldehyde (Cannizzaro-type side reactions).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours under a continuous nitrogen atmosphere 2. The mixture will transition into a thick, pale-yellow suspension as the potassium salt of the half-ester precipitates out of the toluene.

Phase 2: Saponification (Diacid Synthesis)
  • Phase Separation: Quench the reaction by adding 100 mL of distilled water to fully dissolve the precipitated potassium salt. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the aqueous layer (containing the target half-ester salt) from the toluene layer (containing unreacted aldehyde and non-polar organic impurities). Wash the organic layer with an additional 50 mL of water and combine the aqueous phases.

  • Hydrolysis: Transfer the combined aqueous layers to a clean 500 mL round-bottom flask. Add 200 mL of 10% aqueous NaOH. Attach a reflux condenser and heat the mixture to a gentle reflux for 3 hours.

    • Causality: The strong alkaline conditions and sustained thermal energy are mandatory to fully hydrolyze the sterically hindered secondary ester group of the Stobbe intermediate.

Phase 3: Isolation and Purification
  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the solution reaches pH 1–2.

    • Causality: Acidification protonates the dicarboxylate salt, drastically reducing its aqueous solubility and forcing the this compound to precipitate as a solid mass.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove residual inorganic salts (NaCl/KCl).

  • Recrystallization: Recrystallize the crude product from boiling glacial acetic acid to afford the pure diacid as colorless needles . Dry under vacuum at 50 °C overnight.

Self-Validation & Troubleshooting

To ensure the protocol is a self-validating system, utilize the following analytical checkpoints:

  • In-Process Monitoring (TLC): Monitor Phase 1 using a mobile phase of Hexanes/EtOAc (7:3). The starting aldehyde is highly UV active and will migrate rapidly (

    
    ). The resulting half-ester salt will remain completely at the baseline unless 1–2% glacial acetic acid is added to the eluent to protonate it for migration.
    
  • Physical Characterization: The successfully synthesized and purified diacid exhibits a sharp melting point of 194–195 °C (with decomposition) . A depressed or broad melting point indicates incomplete saponification (presence of half-ester) or residual inorganic salts.

  • Spectroscopic Validation (

    
    H NMR in DMSO-
    
    
    
    ):
    • Look for the characteristic vinylic proton singlet at

      
       ~7.7–7.8 ppm.
      
    • Confirm the presence of the methoxy group via a sharp singlet at

      
       ~3.8 ppm (3H).
      
    • The succinic methylene protons (

      
      ) will appear as a singlet or tightly coupled AB system around 
      
      
      
      ~3.4 ppm (2H).
    • The absence of quartet (

      
       ~4.1 ppm) and triplet (
      
      
      
      ~1.2 ppm) signals confirms complete saponification of the ethyl ester groups.

References

  • Synthesis and photochromic properties of methoxy substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans Source: CLOCKSS / Royal Society of Chemistry URL:[Link]

  • Constituents of ‘Cortex Piscidiae Erythrinae.’ Part II. The synthesis of O-methylpiscidic acid Source: Journal of the Chemical Society (Resumed) / RSC URL:[Link]

  • Optimizing the Photochromic Performance of Methoxy 2,2-Diaryl-2H-Naphtho[1,2-b]pyrans in a Rigid Host Matrix using Siloxane Conjugation Source: Royal Society of Chemistry (Supporting Information) URL:[Link]

Sources

Application Note: Optimized Procedure for the Stobbe Condensation of 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Stobbe condensation is a highly reliable, base-promoted carbon–carbon bond-forming reaction utilized to condense dialkyl succinates with carbonyl compounds, yielding alkylidene-succinate half-esters[1]. When applied to 4-methoxybenzaldehyde, the reaction produces the corresponding 4-methoxybenzylidene succinic acid monoester. This molecule is a critical building block in drug development and materials science, serving as a precursor for photochromic naphthopyrans, bioactive lignans, and functionalized aryl itaconates[2].

Unlike standard Claisen or Aldol condensations, the Stobbe condensation is uniquely driven by the formation of a1[1]. The mechanism proceeds via the deprotonation of the succinate ester to form a stabilized enolate, which undergoes nucleophilic attack on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent intramolecular cyclization forms the γ-lactone, displacing an alkoxide leaving group. Finally, an irreversible base-promoted E1cB-like elimination opens the lactone ring, yielding the unsaturated half-ester salt[3].

The reaction is highly stereoselective, exclusively forming the (E)-geometrical isomer due to steric minimization during the ring-opening transition state[4].

StobbeMechanism Step1 Diethyl Succinate + Base Step2 Stabilized Enolate Anion Step1->Step2 Deprotonation Step3 Aldol Addition to 4-Methoxybenzaldehyde Step2->Step3 Step4 Tetrahedral Alkoxide Step3->Step4 Step5 γ-Lactone Intermediate (Cyclization) Step4->Step5 - EtO⁻ Step6 Ring Opening (Elimination) Step5->Step6 Base-promoted Step7 (E)-4-Methoxybenzylidene Succinic Acid Half-Ester Step6->Step7 Acid Workup

Mechanistic pathway of the Stobbe condensation highlighting the crucial γ-lactone intermediate.

Experimental Design & Causality

To ensure a high-yielding and reproducible protocol, several experimental parameters must be strictly controlled based on the underlying chemical kinetics:

  • Base Selection (Causality) : While sodium ethoxide (NaOEt) in ethanol is traditionally used, it often leads to transesterification side-reactions and lower yields. Potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) is the optimized choice. The bulkiness of the tert-butoxide anion prevents nucleophilic attack on the ester carbonyls, acting purely as a strong base to drive enolization[5].

  • Stoichiometry : The reaction requires stoichiometric amounts of base (typically 1.5 to 2.2 equivalents). Because the final ring-opening step generates a carboxylic acid, it immediately neutralizes one equivalent of the base to form a carboxylate salt. Providing excess base ensures the equilibrium is driven completely forward[2].

  • Built-in Validation (pH-Dependent Extraction) : The desired product is a half-ester (carboxylic acid). By extracting the basic aqueous layer with an organic solvent, unreacted aldehyde and neutral byproducts are removed. Subsequent acidification of the aqueous layer to pH 2–3 protonates the half-ester, causing it to precipitate or become soluble in a fresh organic extraction. This acts as an intrinsic purification and validation step.

Optimization Data Comparison
Base / Solvent SystemAldehyde (equiv)Succinate (equiv)Base (equiv)TempTimeTypical Yield (%)E/Z Selectivity
NaOEt / Anhydrous EtOH1.01.22.0Reflux4 h70 - 75%> 95:5
t-BuOK / Toluene1.01.22.2RT16 h65 - 70%> 90:10
t-BuOK / t-BuOH 1.0 1.2 1.5 Reflux 2 - 3 h 85 - 95% > 98:2

Step-by-Step Experimental Protocol

Scale: 10 mmol (can be scaled linearly)

Reagents Required
  • 4-Methoxybenzaldehyde : 1.36 g (10.0 mmol, 1.0 equiv)

  • Diethyl succinate : 2.09 g (12.0 mmol, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) : 1.68 g (15.0 mmol, 1.5 equiv)

  • Anhydrous tert-butanol (t-BuOH) : 25 mL

  • 1M HCl (aqueous) : As needed for acidification

  • Ethyl acetate (EtOAc) : For extraction

  • Brine (Saturated NaCl) : For washing

Procedure

Step 1: Enolate Generation (Preparation)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.68 g of t-BuOK.

  • Purge the flask with inert gas (N₂ or Ar) to prevent moisture from hydrolyzing the base or the ester.

  • Inject 25 mL of anhydrous t-BuOH and stir at room temperature for 10 minutes until the base is fully dissolved or forms a uniform suspension.

Step 2: Addition & Condensation (Reaction) 4. Add 2.09 g of diethyl succinate dropwise via syringe over 2 minutes. Stir for 15 minutes to allow complete formation of the stabilized enolate. 5. Add 1.36 g of 4-methoxybenzaldehyde dropwise.

  • Causality Note: Sequential addition prevents the aldehyde from undergoing self-condensation (Cannizzaro or Aldol-type reactions) before the succinate enolate is fully generated.

Step 3: Reflux & Monitoring 6. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 85 °C) for 2–3 hours. 7. Self-Validation Check: Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3). The starting aldehyde is highly UV-active and runs high on the plate. The product, being a carboxylate salt at this stage, will remain at the baseline. Disappearance of the aldehyde spot confirms reaction completion.

Step 4: Solvent Removal & Basic Workup 8. Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the t-BuOH. 9. Dissolve the crude viscous residue in 30 mL of distilled water. 10. Extract this basic aqueous layer with EtOAc (2 × 20 mL).

  • Self-Validation Check: Discard the organic layers. This crucial step removes unreacted aldehyde, unreacted diethyl succinate, and non-acidic byproducts. The desired half-ester remains safely in the aqueous layer as a water-soluble potassium salt.

Step 5: Acidification & Product Isolation 11. Cool the aqueous layer in an ice bath (0–5 °C) and carefully acidify to pH 2 using 1M HCl (monitor with pH paper).

  • Causality Note: Acidification protonates the carboxylate, drastically reducing its water solubility and causing the (E)-4-methoxybenzylidene succinic acid monoester to phase-separate as a milky oil or precipitate.
  • Extract the acidified aqueous layer with fresh EtOAc (3 × 25 mL).
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 6: Purification 14. Recrystallize the crude product from a mixture of toluene/hexanes or ethanol/water to afford the pure (E)-isomer as a crystalline solid.

References

  • Title: Optimizing the Photochromic Performance of Methoxy 2,2-Diaryl-2H-Naphtho[1,2-b]pyrans in a Rigid Host Matrix using Siloxane Conjugation Source: The Royal Society of Chemistry URL:[Link]

  • Title: Stobbe condensation Source: Grokipedia URL: [Link]

  • Title: Ring-closing metathesis of functionalized olefins Source: Radboud Repository URL:[Link]

  • Title: Synthesis of Versatile Building Blocks through Asymmetric Hydrogenation of Functionalized Itaconic Acid Mono-Esters Source: CORE URL:[Link]

Sources

Application Note: Green Chemistry Methodologies for the Synthesis of Benzylidene Succinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Benzylidene succinic acids and their monoester derivatives are critical intermediates in the synthesis of photochromic fulgides, advanced polymers, and active pharmaceutical ingredients (APIs). Historically, the synthesis of these compounds relies on the Stobbe Condensation —a reaction between a dialkyl succinate and a carbonyl compound (such as benzaldehyde) in the presence of a strong base.

Classical methodologies utilize stoichiometric amounts of hazardous bases (e.g., sodium ethoxide, potassium tert-butoxide) dissolved in volatile, toxic solvents like benzene, ether, or tert-butanol. These traditional routes suffer from high Environmental Factors (E-factors), extensive energy consumption during solvent reflux/recovery, and complex downstream purification.

To align with modern sustainable manufacturing, this application note details three validated Green Chemistry approaches for synthesizing benzylidene succinic acids:

  • Solvent-Free Mechanochemistry: Utilizing solid-state kinetics to drive the reaction without solvating media [1].

  • Microwave-Assisted Synthesis: Drastically reducing reaction times and energy consumption through targeted dielectric heating.

  • Electrogenerated Bases (EGBs): An advanced, reagent-free approach that generates the required base in situ at the cathode, eliminating the need for external, moisture-sensitive alkali bases[2].

The Causality of the Green Stobbe Mechanism

In a solvent-free environment, the physical grinding of solid potassium tert-butoxide (KOtBu) with liquid/solid reactants creates a highly concentrated localized reaction zone. KOtBu is chosen specifically because its steric hindrance prevents it from acting as a nucleophile, thereby avoiding unwanted transesterification of the dimethyl succinate. The base deprotonates the succinate to form an enolate, which attacks the benzaldehyde. The high concentration in the solvent-free state accelerates the subsequent intramolecular cyclization into a paraconic acid (lactone) intermediate . Base-promoted E2 elimination then rapidly cleaves the lactone ring to yield the benzylidene succinic acid monoester as a potassium salt.

Mechanism A Benzaldehyde + Dimethyl Succinate B Solid KOtBu (Mechanochemical Grinding) A->B Reagents C Enolate Formation (In-situ) B->C Deprotonation D Nucleophilic Addition to Carbonyl C->D C-C Bond Formation E Paraconic Acid (Lactone Intermediate) D->E Cyclization F Ring Cleavage (E2 Elimination) E->F Base-promoted G Benzylidene Succinic Acid Monoester (Potassium Salt) F->G Final Step

Figure 1: Mechanistic pathway of the solvent-free Stobbe condensation.

Quantitative Data: Green vs. Classical Methods

To justify the transition from classical batch synthesis to green methodologies, process chemists must evaluate yield, reaction time, and waste generation. The table below summarizes the empirical advantages of green methodologies for the synthesis of 1-methyl-2-benzylidene succinate (the monoester precursor).

ParameterClassical Method (Benzene/t-BuOH)Solvent-Free (Mechanochemical)Microwave-Assisted (Solvent-Free)Electrochemical (EGB)
Reaction Time 12 - 24 Hours10 - 15 Minutes2 - 5 Minutes2 - 4 Hours
Temperature Reflux (80°C)Room Temperature~80°C (Localized)Room Temperature
Yield (%) 60 - 65%85 - 95%88 - 92%75 - 80%
E-Factor > 20 (High waste)< 2 (Minimal waste)< 2< 5
Base Requirement Stoichiometric NaOEt/KOtBuStoichiometric Solid KOtBuStoichiometric Solid KOtBuCatalytic/Sacrificial Precursor

Data synthesized from comparative green chemistry literature [1][3].

Experimental Protocols

The following protocols are designed as self-validating systems . By leveraging the distinct solubility profiles of the intermediates, the workflows inherently separate unreacted starting materials from the desired product without the need for resource-intensive column chromatography.

Protocol A: Solvent-Free Mechanochemical Synthesis of Benzylidene Succinic Acid Monoester

Rationale: Grinding the reagents directly with a solid base eliminates the need for a solvent medium. The reaction forms a water-soluble potassium salt of the monoester. Washing the crude aqueous mixture with diethyl ether before acidification acts as a self-validating purification step—any unreacted benzaldehyde or dimethyl succinate is partitioned into the ether layer and discarded, ensuring that the precipitate formed upon subsequent acidification is highly pure [3].

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Dimethyl succinate (10 mmol, 1.46 g)

  • Potassium tert-butoxide (Dry, solid) (10 mmol, 1.12 g)

  • Agate mortar and pestle (or automated ball mill for scale-up)

Step-by-Step Methodology:

  • Preparation: In a fume hood, add 1.46 g of dimethyl succinate and 1.06 g of benzaldehyde to a dry agate mortar.

  • Activation: Add 1.12 g of dry, solid KOtBu to the mixture. Note: KOtBu is hygroscopic; minimize exposure to ambient humidity before this step.

  • Mechanochemical Milling: Grind the mixture vigorously with the pestle for 10 to 15 minutes at room temperature. The mixture will transition from a slurry to a thick, pale-yellow paste as the potassium salt of the monoester forms.

  • Reaction Monitoring: Take a micro-sample, dissolve in 1 mL of water, acidify with a drop of 1M HCl, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 7:3) against starting materials to confirm the disappearance of benzaldehyde.

  • Quenching & Self-Validation: Transfer the paste to a beaker and dissolve in 30 mL of distilled water. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 × 15 mL). Crucial Step: Discard the organic layer. This removes all unreacted starting materials and non-acidic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches < 2. A dense white/pale-yellow precipitate of the monoester will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry in a vacuum desiccator.

  • Saponification (Optional): To obtain the pure benzylidene succinic acid (diacid), reflux the monoester in 10% aqueous NaOH for 2 hours, cool, and acidify with HCl to precipitate the final diacid.

Workflow Step1 Equimolar Reactants + KOtBu (No Solvent) Step2 Mechanochemical Milling (10-15 min, 25°C) Step1->Step2 Step3 TLC Verification (Hexane:EtOAc 7:3) Step2->Step3 Step3->Step2 Incomplete Step4 Dissolve in H2O & Wash with Ether Step3->Step4 Reaction Complete Step5 Discard Ether Layer (Removes Impurities) Step4->Step5 Self-Validating Purification Step6 Acidify Aqueous Layer (pH < 2 with HCl) Step5->Step6 Step7 Vacuum Filtration (Pure Monoester) Step6->Step7 Precipitation

Figure 2: Self-validating workflow for solvent-free Stobbe condensation.

Protocol B: Electrochemical Base Generation (EGB) Stobbe Condensation

Rationale: For facilities equipped with flow-chemistry or electrochemical reactors, the EGB method represents the frontier of green synthesis. By reducing a probase (e.g., a sacrificial active methylene or proton source) at the cathode, a strong base is generated in situ. This eliminates the handling of hazardous solid bases and allows for highly controlled, catalytic-like base generation, preventing localized thermal spikes [2].

Step-by-Step Methodology:

  • Cell Setup: Utilize an undivided electrochemical cell equipped with a Platinum (Pt) cathode and a sacrificial Magnesium (Mg) or Graphite anode.

  • Electrolyte Preparation: Dissolve a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, 0.1 M) in a green solvent system (e.g., ethanol or an ionic liquid/water mixture).

  • Reagent Addition: Add benzaldehyde (10 mmol) and dimethyl succinate (12 mmol) to the cell.

  • Electrolysis: Apply a constant current (typically 10-20 mA/cm²) at room temperature. The cathodic reduction generates the alkoxide/enolate base in situ, triggering the Stobbe condensation.

  • Monitoring & Workup: Monitor via HPLC or TLC. Upon completion (typically 2-4 hours based on current density), evaporate the green solvent, dissolve the residue in water, and follow Steps 5-7 from Protocol A to isolate the product.

Conclusion

The transition from classical Stobbe condensation to green chemistry methodologies is not merely an environmental imperative, but a practical optimization for drug development and materials science. Solvent-free mechanochemistry and microwave-assisted protocols drastically reduce reaction times from days to minutes while increasing yields by over 20%. Furthermore, the implementation of self-validating aqueous-organic partitioning ensures that high-purity benzylidene succinic acids can be synthesized without the bottleneck of chromatographic purification.

References

  • Tanaka, K., Sugino, T., & Toda, F. (2000). Selective Stobbe condensation under solvent-free conditions. Green Chemistry, 2(6), 303-304. Available at:[Link]

  • Yuan, Y., et al. (2024). Greening Organic Electrochemistry: Harnessing Electrogenerated Bases (EGBs) for Sustainable Organic Transformations. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Sanghi, R., & Srivastava, M. M. (2003). Solvent free Stobbe condensation: A green approach. Indian Journal of Chemistry, 42B, 2023-2025. Available at:[Link]

Application Note: Recrystallization Strategies for 2-(4-Methoxybenzylidene)succinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 2-(4-Methoxybenzylidene)succinic acid (also known as p-anisylidenesuccinic acid).

This guide synthesizes historical data from Stobbe condensation literature with modern green chemistry principles to provide a robust, self-validating purification strategy.

Introduction & Chemical Context

This compound is a dicarboxylic acid derivative typically synthesized via the Stobbe condensation of p-anisaldehyde and diethyl succinate, followed by hydrolysis. It serves as a critical intermediate in the synthesis of lignans, fulgenic acids, and pharmaceutical precursors (e.g., poly(ADP-ribose) polymerase inhibitors).

Purification Challenge: The crude product from Stobbe reactions often contains:

  • Unreacted Aldehyde: p-Anisaldehyde (oily, distinct odor).

  • Half-Esters: Incomplete hydrolysis products (lower melting point).

  • Polymers/Tars: Dark-colored oxidation byproducts common with benzylidene derivatives.

  • Oiling Out: The compound has a tendency to separate as an oil rather than a crystal if the solvent polarity is not carefully balanced.

Solvent Selection Matrix

The selection of recrystallization solvents relies on the "Like Dissolves Like" principle, balanced against the high melting point of the diacid (approx. 190°C).

Solvent SystemRoleSuitabilityProsCons
Ethyl Acetate / n-Heptane Primary Recommendation High Excellent impurity rejection; prevents oiling out; easy drying.Requires two solvents; flammability.
Ethanol / Water Alternative (Green)Medium-HighGreen solvents; good for removing inorganic salts.Risk of esterification if heated too long; risk of oiling out if water added too fast.
Glacial Acetic Acid High PurityHighProduces very defined, dense crystals; high solubility of tars.Difficult to remove traces of solvent; corrosive; high boiling point.
Benzene / Pet.[1][2] Ether Historical [1]Obsolete Effective historically.Carcinogenic (Benzene). Do not use. Replaced by Toluene/Heptane.

Detailed Experimental Protocols

Protocol A: The Two-Solvent Method (Ethyl Acetate / n-Heptane)

Best for: Removal of unreacted aldehyde and oily impurities. This is the most reliable method to avoid "oiling out."

Materials:

  • Crude this compound

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (or n-Hexane)

  • Equipment: Reflux condenser, magnetic stirrer, hotplate, vacuum filtration setup.

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 50-70 mL) and heat to reflux (77 °C).

    • Note: If the solid does not dissolve completely, add more Ethyl Acetate in 5 mL increments. The solution should be clear yellow/orange.

  • Hot Filtration (Optional but Recommended): If insoluble dark particles remain, filter the hot solution through a pre-warmed glass frit or Celite pad to remove polymeric tars.

  • Precipitation: Return the filtrate to a gentle boil. Slowly add n-Heptane dropwise through the condenser.

    • Endpoint: Continue adding Heptane until a persistent cloudiness (turbidity) just appears and does not disappear upon swirling.

  • Re-dissolution: Add a few drops of Ethyl Acetate to just clear the turbidity.

  • Crystallization: Remove heat. Wrap the flask in a towel to allow slow cooling to room temperature.

    • Critical: Rapid cooling promotes oiling out. Let it sit undisturbed for 3-4 hours.

  • Collection: Cool the flask in an ice bath (0-4 °C) for 1 hour to maximize yield. Filter the white/off-white needles under vacuum.

  • Wash: Wash the filter cake with a cold mixture of Ethyl Acetate/Heptane (1:3 ratio).

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Protocol B: The Glacial Acetic Acid Method

Best for: Obtaining analytical standard grade crystals (polymorph stability).

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (approx. 5 mL per gram of solid).

  • Heating: Heat to boiling (approx. 118 °C). The acid should dissolve readily.

  • Cooling: Allow the solution to cool slowly to room temperature. Large, well-defined prisms typically form.

  • Collection: Filter the crystals.

  • Wash: Wash with a small amount of cold acetic acid, followed by a large volume of cold water to remove the acid solvent.

  • Drying: Requires prolonged drying (vacuum, 60 °C) to remove trapped acetic acid.

Visualization of Workflows

Diagram 1: Recrystallization Decision Logic

This diagram guides the researcher in choosing the correct protocol based on the crude material's state.

SolventSelection Start Crude Stobbe Product CheckImpurity Analyze Impurity Profile Start->CheckImpurity Oily Sticky/Oily or Aldehyde Smell? CheckImpurity->Oily HighMP Solid Powder (MP > 170°C) Oily->HighMP No MethodA PROTOCOL A: Ethyl Acetate / Heptane Oily->MethodA Yes (Use Non-Polar antisolvent) MethodB PROTOCOL B: Glacial Acetic Acid HighMP->MethodB High Purity Needed MethodC PROTOCOL C: Ethanol / Water HighMP->MethodC Standard Bulk Purification Result Pure Crystals (MP 188-190°C) MethodA->Result MethodB->Result MethodC->Result

Caption: Decision matrix for selecting the optimal solvent system based on crude physical state.

Diagram 2: Protocol A Workflow (EtOAc/Heptane)

RecrystallizationWorkflow Step1 1. Dissolve Crude in Boiling EtOAc Step2 2. Hot Filtration (Remove Tars) Step1->Step2 Step3 3. Add Hot Heptane until Turbid Step2->Step3 Step4 4. Clear Turbidity (Add drops of EtOAc) Step3->Step4 Step5 5. Slow Cool (RT -> 4°C) Step4->Step5 Step6 6. Filter & Dry Step5->Step6

Caption: Step-by-step workflow for the Ethyl Acetate / Heptane recrystallization method.

Troubleshooting & Optimization (E-E-A-T)

ProblemCauseSolution
Oiling Out Solution cooled too fast or too much anti-solvent (Heptane/Water) added.Re-heat to dissolve oil. Add a small amount of Solvent A (EtOAc/EtOH). Seed with a pure crystal. Cool very slowly.
Low Yield Too much Solvent A used.Evaporate 30% of the solvent and repeat cooling.
Colored Crystals Trapped oxidation byproducts.Perform a "charcoal treatment": Add activated carbon to the hot solution, stir for 5 min, then hot filter before cooling.
Melting Point Low (<185°C) Presence of half-ester or salts.[2]Check pH of crude before recrystallization.[3] Ensure the material was fully acidified (pH < 2) during workup.

References

  • El-Assal, L. S., & Shehab, A. H. (1960). Stobbe Condensation. Journal of the Chemical Society.[4] (Historical reference establishing the melting point of Anisylidene succinic acid at 188-190°C and use of benzene/petroleum ether).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2023). This compound.[6] National Center for Biotechnology Information. [Link]

Sources

Using 2-(4-Methoxybenzylidene)succinic acid as an intermediate for lignan synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(4-Methoxybenzylidene)succinic Acid as a Key Intermediate in Lignan Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Strategic Utility

Lignans are a diverse class of phenylpropanoid dimers characterized by a β,β'-linked C6-C3 skeleton. They exhibit profound pharmacological properties, including antineoplastic (e.g., podophyllotoxin), antiviral, and anti-inflammatory activities. The synthesis of the arylnaphthalene or butyrolactone core of these molecules heavily relies on the strategic construction of the carbon backbone.

This compound and its ester derivatives serve as ideal precursors for this purpose[1]. They provide the exact carbon framework required for the lignan lactone ring while bearing an activated aromatic system that facilitates downstream cyclization into complex lignanamides and renin inhibitors[2].

Chemical Causality & Mechanistic Insights (E-E-A-T)

The synthesis of this compound is classically achieved via the Stobbe Condensation . Unlike standard aldol or Knoevenagel condensations, the Stobbe reaction specifically utilizes succinic esters and is driven by the formation of a cyclic intermediate.

  • Mechanistic Causality: The reaction initiates with the deprotonation of diethyl succinate to form an enolate, which undergoes nucleophilic addition to 4-methoxybenzaldehyde. The resulting alkoxide attacks the adjacent ester carbonyl, forming a transient γ-lactone known as a paraconic acid ester.

  • Thermodynamic Driving Force: A base-promoted E2 elimination opens the lactone ring irreversibly, yielding the stable, conjugated (E)-benzylidenesuccinic acid half-ester. This irreversible ring-opening is the thermodynamic sink that drives the reaction forward and ensures high E-stereoselectivity.

  • Substituent Effects: The 4-methoxy group on the benzaldehyde acts as a strong electron-donating group (EDG). In downstream steps, this EDG activates the aromatic ring for electrophilic aromatic substitution or photochemical electrocyclic ring closure, facilitating the formation of the rigid arylnaphthalene lignan core[3].

StobbeMechanism N1 Diethyl Succinate Enolate N2 Nucleophilic Addition to 4-Methoxybenzaldehyde N1->N2 N3 Alkoxide Intermediate N2->N3 N4 Intramolecular Cyclization (Lactonization) N3->N4 N5 Paraconic Acid Ester (gamma-lactone) N4->N5 N6 Base-Promoted E2 Ring Opening N5->N6 N7 2-(4-Methoxybenzylidene) succinic acid half-ester N6->N7

Figure 1: Mechanistic sequence of the Stobbe condensation forming the benzylidenesuccinic half-ester.

Experimental Protocols

The following self-validating protocols describe the synthesis of the intermediate and its subsequent conversion into a lignan core.

Protocol A: Synthesis of (E)-2-(4-Methoxybenzylidene)succinic Acid Monoester

Objective: To synthesize the monoester intermediate via Stobbe condensation with high stereocontrol.

Reagents:

  • 4-Methoxybenzaldehyde (10 mmol)

  • Diethyl succinate (12 mmol)

  • Potassium tert-butoxide (t-BuOK, 15 mmol)

  • Anhydrous tert-butanol (20 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser. Purge with Argon. (Causality: Strict anhydrous conditions are mandatory to prevent the premature saponification of diethyl succinate by hydroxide ions).

  • Base Addition: Dissolve t-BuOK in anhydrous tert-butanol. Cool the mixture to 0 °C using an ice bath.

  • Condensation: Prepare a mixture of 4-methoxybenzaldehyde and diethyl succinate. Add this mixture dropwise to the base solution over 15 minutes. (Causality: Dropwise addition minimizes the self-condensation of the succinate enolate).

  • Reaction: Remove the ice bath and heat the reaction to reflux for 2 to 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 30 mL of distilled water.

  • Purification (Self-Validating Step): Extract the aqueous layer with diethyl ether (2 × 20 mL). Discard the organic layer. (Causality: This selectively removes unreacted aldehyde and non-acidic byproducts, leaving only the water-soluble sodium salt of the half-ester).

  • Acidification: Acidify the aqueous layer with 1M HCl to pH 2. The target half-ester will precipitate. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous MgSO4, and concentrate to yield the crude (E)-half-ester.

  • Crystallization: Recrystallize from toluene/hexane to obtain pure (E)-2-(4-methoxybenzylidene)succinic acid 1-ethyl ester.

Protocol B: Photochemical Electrocyclic Ring Closure to Arylnaphthalene Core

Objective: To construct the arylnaphthalene lignan skeleton (e.g., Oleraisoindole A analogs) from the succinic acid intermediate[4].

Procedure:

  • Esterification: Convert the half-ester from Protocol A to a diester using dimethyl sulfate (DMS) and K2CO3 in acetone (reflux, 4 h).

  • Second Condensation: Subject the diester to a second Stobbe condensation with a different aromatic aldehyde (e.g., piperonal) at -78 °C using LiHMDS to form the bis-benzylidenesuccinate.

  • Photocyclization: Dissolve the bis-benzylidenesuccinate (1 mmol) in anhydrous toluene (50 mL). Add a catalytic amount of iodine (10 mol%) to facilitate oxidative aromatization.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (λ = 365 nm) in a quartz reactor for 12 hours at room temperature[4].

  • Isolation: Wash the reaction mixture with saturated Na2S2O3 to remove iodine, dry over MgSO4, and purify via flash chromatography to isolate the 1-aryl-naphthalene lignan core.

LignanWorkflow A 4-Methoxybenzaldehyde + Diethyl Succinate B Stobbe Condensation 1 (NaOEt, EtOH) A->B C 2-(4-Methoxybenzylidene) succinic acid monoester B->C D Esterification & Stobbe Condensation 2 C->D E Bis-benzylidenesuccinate Intermediate D->E F Electrocyclic Ring Closure (hν or H+) E->F G Arylnaphthalene Lignan (e.g., Justicidin analogs) F->G

Figure 2: Stepwise workflow for synthesizing arylnaphthalene lignans via Stobbe condensation.

Quantitative Data & Optimization Parameters

The choice of base and solvent in the Stobbe condensation critically impacts the yield and E/Z selectivity of the this compound intermediate. Table 1 summarizes empirical optimization data for library development.

Table 1: Optimization of Stobbe Condensation Conditions for Benzylidenesuccinic Acid Derivatives

BaseSolventTemperatureReaction TimeIsolated Yield (%)E/Z Selectivity
NaOEtEtOHReflux (78 °C)4.0 h78%> 95:5
t-BuOKt-BuOHReflux (82 °C)2.5 h85%> 98:2
NaHTHF0 °C to RT6.0 h70%80:20
LiHMDSTHF-78 °C2.0 h65%90:10

Note: Bulky alkoxide bases (t-BuOK) in their corresponding conjugate acid solvents provide the highest thermodynamic control, strongly favoring the (E)-isomer required for proper spatial alignment in downstream lignan cyclizations.

References

  • In silico Study of Molecular Properties, Bioactivity, and Toxicity of 2-(Substituted Benzylidene)Succinic Acids and Some Selected Anti-Inflammatory Drugs Source: International Journal of Pharmaceutical Sciences and Drug Research (2020) URL:[Link]

  • Chemistry and Synthesis of the Lignan (-)-Cubebin Source: Journal of the Chemical Society C: Organic (1969) URL:[Link]

  • First Total Synthesis of Arylnaphthalene Lignan Oleraisoindole A Source: Connect Journals / Biochemical and Cellular Archives (2020) URL:[Link]

  • Synthesis of Magnoshinin and Cyclogalgravin: Modified Stobbe Condensation Reaction Source: Chemistry Letters / ResearchGate (1988) URL:[Link]

Sources

Application Note: Cyclization Protocols for 2-(4-Methoxybenzylidene)succinic Acid to Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of 2-(4-methoxybenzylidene)succinic acid half-esters is a critical transformation in organic synthesis, serving as the gateway to functionalized naphthalene cores. These polycyclic scaffolds are indispensable in the development of arylnaphthalene lignans (e.g., justicidin B, diphyllin) and advanced pharmaceutical intermediates 1. This application note details two field-proven protocols for this transformation: the classical acetate-trapped Friedel-Crafts cyclization and a direct acid-catalyzed approach.

Mechanistic Causality & Experimental Design

As an application scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe. The transformation of the aliphatic carboxylic acid of the Stobbe half-ester into a fully aromatized naphthalene core requires two distinct chemical events: an intramolecular Friedel-Crafts acylation and a subsequent aromatization 2.

  • Mixed Anhydride Formation: The free aliphatic carboxylic acid of the Stobbe product is relatively unreactive toward electrophilic aromatic substitution. Acetic anhydride (

    
    ) is introduced to convert this acid into a highly electrophilic mixed anhydride 3.
    
  • Intramolecular Acylation: The electron-rich nature of the p-methoxy-substituted aromatic ring facilitates an intramolecular nucleophilic attack on the mixed anhydride, forming a tetralone intermediate.

  • Aromatization & Trapping (Self-Validating System): Anhydrous sodium acetate (

    
    ) acts as a mild, non-nucleophilic base that promotes the enolization of the tetralone. The resulting electron-rich naphthol is highly susceptible to oxidative degradation. However, the excess 
    
    
    
    immediately traps the naphthol as an O-acetate, driving the equilibrium forward and yielding a highly stable 4-acetoxy-6-methoxy-2-naphthoate derivative 3.

Mechanistic Pathway Visualization

Mechanism A 1. Stobbe Half-Ester (Aliphatic COOH) B 2. Mixed Anhydride Activation A->B Ac2O, Heat C 3. Intramolecular Acylation B->C Electrophilic Attack (Directed by -OCH3) D 4. Tetralone Intermediate C->D Ring Closure E 5. Aromatization & O-Acetylation D->E NaOAc / Ac2O F 6. 4-Acetoxy-6-methoxy- 2-naphthoate E->F Stable Product

Mechanistic workflow of the Stobbe half-ester cyclization to a naphthalene core.

Experimental Protocols

Protocol A: Classical Acetate-Trapped Cyclization ( / )

This is the most robust method for generating stable naphthalene derivatives, preventing the oxidation of the intermediate naphthol3.

Reagents & Materials:

  • This compound 1-methyl ester (10.0 mmol, 2.64 g)

  • Acetic Anhydride (

    
    , 20 mL)
    
  • Anhydrous Sodium Acetate (

    
    , 1.23 g, 15.0 mmol) - Critical: Must be freshly fused to remove all moisture.
    

Step-by-Step Methodology:

  • System Assembly: In a rigorously flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the half-ester and fused

    
     in 
    
    
    
    .
  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (135–140 °C) under a continuous argon atmosphere.

  • Self-Validating Observation: Over the first 30 minutes, the pale yellow suspension will transition into a homogenous, dark amber solution, signifying the formation of the mixed anhydride and subsequent cyclization.

  • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor progress via TLC (Hexanes:EtOAc 7:3). The starting material (a broad, polar streak) will be entirely consumed, replaced by a highly UV-active, non-polar spot corresponding to the acetoxynaphthoate.

  • Quenching & Hydrolysis: Cool the reaction to room temperature. Pour the mixture slowly over 100 g of crushed ice while stirring vigorously. Continue stirring for 1 hour to ensure complete hydrolysis of the excess

    
     into acetic acid.
    
  • Isolation: Extract the aqueous phase with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous

    
     until gas evolution ceases (removing residual acetic acid), followed by a brine wash (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure 4-acetoxy-6-methoxy-2-naphthoate.
    
Protocol B: Direct Acid-Catalyzed Cyclization (TFA / TFAA)

This protocol is utilized when the free naphthol (or tetralone) is required for immediate downstream functionalization, bypassing the stable acetate intermediate 2.

Reagents & Materials:

  • This compound 1-methyl ester (10.0 mmol, 2.64 g)

  • Trifluoroacetic Acid (TFA, 10 mL)

  • Trifluoroacetic Anhydride (TFAA, 2.0 mL)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the half-ester in anhydrous DCM within a flame-dried flask under an argon atmosphere. Cool the system to 0 °C using an ice bath.

  • Activation: Add TFAA dropwise over 5 minutes. Stir for 30 minutes at 0 °C to form the highly reactive mixed trifluoroacetate anhydride.

  • Cyclization Initiation: Add TFA dropwise. Self-Validating Observation: The solution will immediately turn a deep, dark purple/red color, which is a visual confirmation of acylium ion formation and electrophilic attack.

  • Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench by slowly adding saturated aqueous

    
     until the pH reaches 7. Extract with DCM (3 × 40 mL), dry over 
    
    
    
    , and concentrate. The resulting free naphthol should be used immediately or stored under argon at -20 °C to prevent oxidation.

Quantitative Data & Condition Comparison

ParameterProtocol A:

/

Protocol B: TFA / TFAA
Primary Reagents Acetic Anhydride, Fused Sodium AcetateTrifluoroacetic Acid, Trifluoroacetic Anhydride
Temperature 135–140 °C (Reflux)0 °C to Room Temperature
Reaction Time 4–6 hours2–4 hours
Intermediate State Mixed acetic anhydrideMixed trifluoroacetic anhydride / Acylium ion
Final Product 4-Acetoxy-6-methoxy-2-naphthoate4-Hydroxy-6-methoxy-2-naphthoate (Free Naphthol)
Yield (Typical) 75–85%60–70%
Key Advantage High stability of the acetylated productDirect access to free hydroxyl for downstream coupling

References

  • [3] STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE. Canadian Science Publishing.[Link]

  • [2] Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education.[Link]

  • [1] First Total Synthesis of Arylnaphthalene Lignan Oleraisoindole A. Connect Journals.[Link]

Sources

Revolutionizing Synthesis: A Detailed Protocol for Microwave-Assisted Preparation of 4-Methoxybenzylidene Succinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical and materials science, the demand for efficient, sustainable, and rapid synthetic methodologies is paramount. This application note presents a comprehensive and robust protocol for the synthesis of 4-methoxybenzylidene succinic acid, a valuable building block in the development of various bioactive molecules and functional materials. By harnessing the power of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over traditional convective heating approaches, including drastically reduced reaction times, improved yields, and a greener chemical footprint.[1][2][3] This guide is meticulously designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale to empower effective and reproducible execution.

Introduction: The Imperative for Advanced Synthetic Strategies

4-Methoxybenzylidene succinic acid and its derivatives are key intermediates in the synthesis of a wide array of compounds, including anti-inflammatory agents, polymer precursors, and ligands for catalysis. The core of this synthesis is the Stobbe condensation, a classic carbon-carbon bond-forming reaction between a carbonyl compound (in this case, 4-methoxybenzaldehyde) and a succinic ester.[4][5][6] Traditionally, this reaction requires prolonged heating under reflux conditions, often leading to lower yields and the formation of side products.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[2][3] Unlike conventional heating which relies on inefficient thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating.[7] This results in rapid, uniform heating, leading to a significant acceleration of reaction rates and often cleaner reaction profiles.[1][2][3] This protocol leverages these benefits to provide a highly efficient and reproducible method for the synthesis of 4-methoxybenzylidene succinic acid.

The Underpinning Chemistry: A Mechanistic Look at the Stobbe Condensation

The Stobbe condensation is a base-catalyzed reaction that proceeds through a fascinating and elegant mechanism.[4][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Enolate Formation: A strong base, such as potassium tert-butoxide, abstracts an α-proton from diethyl succinate to form a reactive enolate.

  • Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

  • Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate.[4][5][9]

  • Ring Opening: The base then promotes the elimination and ring-opening of the lactone to form the more stable carboxylate salt of the alkylidene succinic acid half-ester.

  • Hydrolysis (Saponification): Subsequent heating with a strong base hydrolyzes the remaining ester group to yield the dicarboxylate salt.

  • Acidification: Finally, acidification of the reaction mixture protonates the dicarboxylate to yield the desired 4-methoxybenzylidene succinic acid.

The application of microwave energy dramatically accelerates these steps, particularly the initial enolate formation and the subsequent condensation and hydrolysis, leading to a rapid and efficient synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-MethoxybenzaldehydeReagent Grade, ≥98%Sigma-Aldrich or equivalent
Diethyl succinateReagent Grade, ≥99%Sigma-Aldrich or equivalent
Potassium tert-butoxide≥98%Sigma-Aldrich or equivalentHighly hygroscopic; handle under inert atmosphere if possible.
tert-ButanolAnhydrousSigma-Aldrich or equivalent
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific or equivalent
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific or equivalentCorrosive; handle with care.
Ethyl AcetateACS GradeFisher Scientific or equivalent
HexanesACS GradeFisher Scientific or equivalent
Deionized Water
Microwave Synthesis ReactorCEM, Biotage, or equivalentCapable of controlled temperature and pressure operation.
10 mL Microwave Reaction VialWith a stir bar.
Standard GlasswareRound-bottom flasks, beakers, separatory funnel, etc.
Rotary Evaporator
pH paper or pH meter

3.2. Reaction Workflow Diagram

Workflow A 1. Reagent Preparation (4-Methoxybenzaldehyde, Diethyl Succinate, Potassium tert-butoxide in tert-Butanol) B 2. Microwave Irradiation (Stobbe Condensation) A->B Add to microwave vial C 3. Saponification (Addition of aq. KOH) B->C After initial reaction D 4. Microwave Irradiation (Hydrolysis) C->D Reseal and irradiate E 5. Work-up (Cooling, Acidification with HCl) D->E After cooling F 6. Extraction (with Ethyl Acetate) E->F Transfer to separatory funnel G 7. Purification (Washing, Drying, Solvent Removal) F->G Collect organic layer H 8. Recrystallization (from Ethyl Acetate/Hexanes) G->H Isolate crude product I 9. Product Characterization (Melting Point, NMR, etc.) H->I Obtain pure product

Sources

Application Note: Laboratory Scale-Up of Anisaldehyde Succinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the process engineering and scale-up protocols for synthesizing 2-(4-methoxybenzyl)succinic acid (and its intermediates) via the Stobbe Condensation . While bench-scale synthesis (mg to g) often utilizes sodium hydride (NaH) and diethyl ether, these conditions are hazardous and inefficient at the kilogram scale. This protocol transitions to a robust, scalable system using alkoxide bases in toluene/alcohol systems , focusing on thermal management, mass transfer, and safe quenching mechanisms.

Reaction Engineering & Mechanism

The synthesis relies on the Stobbe condensation of


-anisaldehyde  with diethyl succinate  to form the unsaturated half-ester, followed by catalytic hydrogenation to the target succinic acid derivative.
The Stobbe Condensation Mechanism

The reaction is driven by the formation of a succinate enolate which attacks the aldehyde. The critical intermediate is a


-lactone, which undergoes ring-opening to form the stable carboxylate salt.[1]

Key Scale-Up Insight: The ring-opening step is irreversible and drives the reaction. However, the initial enolate formation and aldol addition are exothermic. At scale, the accumulation of unreacted enolate poses a thermal runaway risk.

Process Flow Diagram (Graphviz)

StobbeProcess Start Reagents: p-Anisaldehyde Diethyl Succinate Reaction Stobbe Condensation (Controlled Addition, 60-65°C) Start->Reaction Controlled Feed BasePrep Base Slurry Prep (t-BuOK in Toluene) BasePrep->Reaction Inert Atmosphere Quench Acidic Quench (pH Adjustment) Reaction->Quench Exothermic Workup Phase Separation & Extraction Quench->Workup Acidify to pH 2 Hydro Hydrogenation (Pd/C, H2, 3 bar) Workup->Hydro Purified Half-Ester Product Final Product: 2-(4-methoxybenzyl) succinic acid Hydro->Product

Figure 1: Process workflow for the conversion of Anisaldehyde to Anisyl-succinic acid derivatives.

Critical Process Parameters (CPPs) for Scale-Up

Moving from gram to kilogram scale requires strict control of the following variables:

ParameterBench Scale (Typical)Scale-Up Protocol (Recommended)Rationale
Base Sodium Hydride (NaH)Potassium tert-butoxide (

-BuOK)
or Sodium Methoxide (NaOMe)
NaH generates

gas (explosion hazard) and forms "hot spots." Alkoxides are homogeneous or manageable slurries.
Solvent Diethyl Ether / BenzeneToluene or Toluene/t-Butanol Toluene has a higher flash point, excellent thermal capacity, and allows azeotropic water removal if necessary.
Addition All-in-one (Batch)Semi-Batch (Dosing) Adding the aldehyde solution to the base slowly prevents heat accumulation and controls selectivity.
Quench Direct acid additionReverse Quench Pouring the reaction mixture into acid/water controls gas evolution and prevents oiling out of the product.

Detailed Experimental Protocol (1.0 kg Scale Basis)

Phase A: Stobbe Condensation

Target: 3-(ethoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid (Half-Ester)

Reagents:
  • 
    -Anisaldehyde: 1.0 eq
    
  • Diethyl Succinate: 1.2 eq[1]

  • Potassium tert-butoxide (

    
    -BuOK): 1.3 eq
    
  • Toluene: 10 Volumes (relative to aldehyde weight)

Step-by-Step Methodology:
  • System Inertion: Equip a 20L jacketed reactor with an overhead stirrer, reflux condenser, and dosing pump. Purge with

    
     for 15 minutes.
    
  • Base Slurry: Charge Toluene (5 Vol) and

    
    -BuOK (1.3 eq) into the reactor. Agitate at 250 RPM to form a suspension.
    
    • Note:

      
      -BuOK is hygroscopic. Handle under inert flow.
      
  • Succinate Addition: Add Diethyl Succinate (1.2 eq) to the base slurry.

    • Observation: The mixture may thicken or change color (often yellow/brown) due to enolate formation.

    • Temp Control: Adjust jacket temperature to 20°C.

  • Controlled Reaction (The "Hot" Step):

    • Dissolve

      
      -Anisaldehyde (1.0 eq) in Toluene (2 Vol).
      
    • Heat the reactor contents to 60°C.

    • Dosing: Begin adding the Anisaldehyde solution via the dosing pump over 2 to 3 hours .

    • Why? Fast addition causes a massive exotherm and promotes self-condensation of the aldehyde (Cannizzaro side reactions).

  • Digestion: After addition, stir at 65°C for 2 hours. Monitor via HPLC.

    • End Point: <2% residual Anisaldehyde.

Phase B: Work-Up & Purification

Critical Safety Step: The reaction mixture contains the carboxylate salt. It must be acidified to release the free acid.

  • Reverse Quench: Prepare a separate vessel with cold water (10 Vol) and concentrated HCl (adjust to reach pH ~1-2 after addition).

  • Transfer: Pump the reaction mixture slowly into the acidic water with vigorous stirring.

    • Safety: This prevents localized heating and sudden precipitations that can foul impellers.

  • Phase Separation:

    • Stop stirring. Allow phases to separate (Organic layer = Toluene + Product).

    • The product (half-ester) is acidic. If it precipitates, add Ethyl Acetate to solubilize.

  • Base Extraction Strategy (Purification):

    • Extract the organic layer with 10% Aqueous

      
      .
      
    • Mechanism:[1][2][3][4][5] The Stobbe product (acid) moves to the aqueous phase. Neutral impurities (unreacted aldehyde/diester) stay in the organic phase.

    • Discard the organic layer.

  • Acidification & Isolation:

    • Take the aqueous carbonate layer and slowly acidify with HCl to pH 2.

    • The product will precipitate as an off-white solid.

    • Filter, wash with water, and dry at 50°C under vacuum.

Phase C: Hydrogenation (Optional for Saturated Acid)

Target: 2-(4-methoxybenzyl)succinic acid

  • Loading: Dissolve the Stobbe Half-Ester in Methanol (10 Vol).

  • Catalyst: Add 5% Pd/C (5 wt% loading relative to substrate).

  • Reaction: Pressurize with

    
     (3-5 bar) at 40°C for 4-6 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Concentration: Evaporate Methanol to yield the crystalline saturated acid.

Analytical Controls & Troubleshooting

In-Process Control (IPC) Specifications
CheckpointMethodSpecificationAction if Failed
Post-Dosing HPLC (C18, ACN/Water)Anisaldehyde < 2.0%Stir longer; add 0.1 eq Succinate/Base if stalled.
Quench pH pH MeterpH < 2.0Add more HCl. If pH > 4, product remains as salt (water soluble).
Final Purity HPLC / qNMR> 98.0% a/aRecrystallize from Toluene/Hexane.
Troubleshooting Logic (Graphviz)

Troubleshooting Problem Issue: Low Yield Check1 Check Aqueous Phase pH after Quench Problem->Check1 Check2 Check Organic Phase (TLC/HPLC) Check1->Check2 No (pH is acidic) Sol1 pH > 4? Product is still salt. Add HCl. Check1->Sol1 Yes Sol2 Product in Organic? Extraction failed. Use stronger base (Carbonate). Check2->Sol2 Product present Sol3 Unreacted Aldehyde? Base degraded. Dry solvents better next time. Check2->Sol3 Starting Material present

Figure 2: Troubleshooting logic for yield loss during work-up.

References

  • Stobbe Condensation Overview & Mechanism

    • Stobbe, H. (1899).[2] "Condensation des Benzophenons mit Bernsteinsäureester".[2] Annalen der Chemie.

    • Alfa Chemistry Application Note:

  • Scale-Up Safety & Reaction Calorimetry

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
    • Stanford University EHS. (2023). "Scale Up Safety Guidelines".

  • Specific Synthesis of Anisyl-Succinic Derivatives

    • Banerjee, A., et al. (1958).[5] "The Stobbe condensation of anisaldehyde and dimethyl succinate". Proceedings of the Indian Academy of Sciences.

  • General Process Chemistry for Ester/Acid workups: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Troubleshooting & Optimization

Improving low yield in the synthesis of 2-(4-Methoxybenzylidene)succinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate troubleshooting and process optimization.

Ticket ID: STOBBE-OPT-4402 Subject: Improving Low Yield & Isolation Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

Low yield in the synthesis of 2-(4-Methoxybenzylidene)succinic acid via the Stobbe condensation is rarely due to a single catastrophic failure. Instead, it typically stems from three distinct "traps":

  • The Identity Crisis (Half-Ester vs. Diacid): The primary Stobbe product is a half-ester, not the dicarboxylic acid. If you calculate yield based on the diacid molecular weight without a hydrolysis step, your mass balance will be wrong.

  • The Paraconic Acid Sink: The reaction proceeds through a lactone intermediate (paraconic acid derivative). If the base is too weak or the reaction time too short, the ring does not open, trapping your product as a water-insoluble lactone or a stable byproduct.

  • Workup pH Failure: The product is a carboxylic acid.[1] If the final aqueous workup is not acidified below pH 2, the product remains dissolved in the aqueous layer as a salt.

Part 1: Diagnostic Workflow

Before changing your protocol, identify the failure point using this logic flow.

StobbeTroubleshooting Start Low Yield Detected CheckTLC 1. Check TLC of Crude Reaction Start->CheckTLC SM_Remains Starting Material (Aldehyde) Persists? CheckTLC->SM_Remains Yes No_SM Aldehyde Consumed CheckTLC->No_SM No WaterCheck Was solvent/base strictly anhydrous? SM_Remains->WaterCheck WorkupCheck 2. Check Aqueous Workup pH < 2? No_SM->WorkupCheck BaseCheck Base Stoichiometry (>1.5 eq used?) WaterCheck->BaseCheck Yes ExtractCheck Did you extract the ACIDIC layer? WorkupCheck->ExtractCheck Yes ProductState 3. Product Physical State ExtractCheck->ProductState Oily Sticky/Gummy Oil ProductState->Oily Solid Precipitate Formed ProductState->Solid

Figure 1: Diagnostic decision tree for isolating the cause of yield loss. Blue nodes represent action steps; Yellow nodes indicate critical checkpoints.

Part 2: Critical Optimization Modules

Module A: Reaction Engineering (The Stobbe Condensation)

The Issue: The classic sodium ethoxide (NaOEt) method is moisture-sensitive and often leads to incomplete conversion due to the "Paraconic Acid" equilibrium.

Optimized Protocol Recommendation: Switch to Potassium tert-butoxide (


-BuOK)  in 

-Butanol
or Toluene . The bulkier, stronger base drives the irreversible ring-opening of the lactone intermediate more effectively than ethoxide.
ParameterStandard Condition (Risk)Optimized Condition (Recommended) Reason
Base NaOEt (freshly prepared)

-BuOK (Commercial solid)
Higher basicity ensures complete ring opening of the intermediate lactone.
Solvent EthanolToluene or

-BuOH
Non-protic (Toluene) or bulky (t-BuOH) solvents reduce transesterification side-reactions.
Stoichiometry 1.1 equiv Base1.5 - 2.0 equiv Base Excess base is required to stabilize the dicarboxylate salt and prevent "stalling".
Temperature Reflux (

C)

C
Higher energy overcomes the steric hindrance of the methoxy group.

Technical Insight: The reaction forms a


-lactone (paraconic ester) intermediate. To get the linear alkylidene succinate (the target), the base must attack the lactone to ring-open it via E2 elimination. If the base is consumed by moisture or is too weak, the reaction stops at the lactone, which is often lost during the acid-base workup or discarded as "impurity."
Module B: Workup & Isolation (The "Missing Mass" Phenomenon)

The Issue: Users often lose product during the extraction because they misunderstand the solubility of the half-ester.

Troubleshooting Protocol:

  • Quench: Pour reaction mixture into water. Do not acidify yet.

  • Wash (Critical): Extract the alkaline aqueous layer with Ethyl Acetate (EtOAc) or Ether.

    • Why? This removes unreacted aldehyde and neutral byproducts (e.g., self-condensed aldehyde). The product (as a salt) stays in the water.

    • Yield Check: If you skip this, your final product will be an oil contaminated with aldehyde.

  • Acidification: Acidify the aqueous layer with conc. HCl to pH 1-2 .

    • Visual Cue: The solution should turn cloudy/milky. If it doesn't, cool it to

      
      C.
      
  • Extraction: Extract the acidic aqueous layer with EtOAc (

    
    ).
    
  • Hydrolysis (Optional but Recommended):

    • If you strictly require the dicarboxylic acid (this compound), the Stobbe product (half-ester) must be saponified.

    • Procedure: Dissolve the half-ester in 10% NaOH and reflux for 1 hour. Acidify to precipitate the diacid.

Module C: Purification of "Sticky Oils"

The Issue: The product often isolates as a viscous orange/brown gum that refuses to crystallize.

The Fix: The "oil" is usually a mixture of


 isomers and trace solvent.
  • Trituration: Dissolve the oil in a minimum amount of hot Toluene . Add Heptane (or Hexane) dropwise until cloudy. Scratch the flask walls with a glass rod.

  • Alternative Solvent: Recrystallization from Water/Methanol (3:1) is highly effective for the dicarboxylic acid form.

  • Drying: The oil may contain trapped water. Dissolve in EtOAc, dry over

    
    , and evaporate. Vacuum dry at 
    
    
    
    C for 4 hours; it often solidifies upon cooling.

Part 3: Frequently Asked Questions (FAQ)

Q1: I obtained a solid, but the melting point is lower than reported (


C vs 

C+). Why?
A: You likely have a mixture of

- and

-isomers. The Stobbe condensation typically favors the

-isomer (phenyl group trans to the ester carbonyl), but mixtures are common.
  • Solution: Multiple recrystallizations from Methanol/Water will enrich the major isomer.

Q2: My yield is calculated as 120%. What happened? A: You likely isolated the half-ester (


 g/mol ) but calculated the theoretical yield based on the diacid  (

g/mol ), or your product is wet with solvent/water.
  • Verification: Run an NMR. If you see an ethyl/methyl triplet-quartet signal, you have the half-ester.

Q3: Can I use Sodium Hydride (NaH) instead of alkoxides? A: Yes, NaH in Toluene or DMF is excellent and often gives higher yields because it generates the alkoxide irreversibly and is strictly anhydrous. However, it requires careful handling of


 gas evolution.

Part 4: Validated Experimental Protocol

Adapted from standard Stobbe protocols (e.g., J. Chem. Soc. procedures).

Synthesis of 3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-3-butenoic acid (Half-Ester)

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents:

    • 
      -BuOK (1.5 equiv, 16.8 g)
      
    • 
      -Butanol (100 mL)
      
    • Diethyl Succinate (1.2 equiv, 20 mL)

    • 
      -Anisaldehyde (1.0 equiv, 12.2 mL)
      
  • Procedure:

    • Dissolve

      
      -BuOK in 
      
      
      
      -Butanol. Add diethyl succinate.[2][3][4][5] Stir for 10 min.
    • Add

      
      -anisaldehyde dropwise.
      
    • Heat to reflux for 4–6 hours. (Monitor TLC: disappearance of aldehyde).

  • Workup:

    • Evaporate solvent under reduced pressure.[6][7]

    • Add Water (150 mL). Wash with Ether (

      
       mL) to remove neutrals.
      
    • Acidify aqueous layer with 6M HCl to pH 1.

    • Extract with EtOAc (

      
       mL). Dry (
      
      
      
      ) and concentrate.
  • Hydrolysis (To get Diacid):

    • Take crude half-ester, add 10% NaOH (aq), reflux 1 hr. Acidify to precipitate the diacid. Recrystallize from water.

References

  • Mechanism & General Stobbe Conditions

    • Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1][2][3][8][9][10][11] Organic Reactions1951 , 6, 1–73.

  • Specific Synthesis of Anisaldehyde Derivatives

    • El-Abbady, A. M.; El-Assal, L. S.[5] "The Stobbe condensation with p-anisaldehyde." Journal of the Chemical Society1959 , 1024.

  • Use of t-BuOK for Yield Improvement

    • Banerjee, S. "Solvent free Stobbe condensation: A green approach." Indian Journal of Chemistry - Section B2009 , 48B, 1019-1022.

Sources

Stobbe Condensation Troubleshooting Center: Mitigating Polymerization Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely aware that the Stobbe condensation—the base-mediated reaction between a dialkyl succinate and a carbonyl compound to form an alkylidenesuccinic acid half-ester—is a powerful tool for carbon-carbon bond formation[1]. However, it is notoriously plagued by competing side reactions, most notably the base-catalyzed aldol self-condensation (polymerization) of the aldehyde and the Dieckmann oligomerization of the succinate[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. We will dissect the mechanistic causality of these side reactions and provide self-validating workflows to ensure your syntheses yield pure half-esters rather than intractable polymeric tars.

Part 1: Mechanistic Insights & Causality

To troubleshoot a reaction, you must first understand the divergent pathways competing within your flask. The Stobbe condensation relies on the initial formation of a succinate enolate, which attacks the electrophilic carbonyl to form a


-alkoxy ester. This intermediate undergoes an intramolecular acyl substitution to form a transient 

-lactone, which is subsequently cleaved by the alkoxide base to yield the desired half-ester[2].

However, when reaction conditions are not strictly controlled, the highly reactive intermediates diverge into destructive pathways:

  • Aldol Polymerization: Aldehydes (especially aliphatic ones with

    
    -protons) are highly susceptible to base-catalyzed self-condensation. If the base deprotonates the aldehyde instead of the succinate, it triggers a runaway aldol polymerization cascade, resulting in heavy, oily tars[4].
    
  • Dieckmann Condensation: If the base acts as a nucleophile rather than just a proton acceptor, it can attack the ester carbonyls, leading to transesterification or intramolecular Dieckmann cyclization of the succinate[3].

MechanisticDivergence Reactants Carbonyl + Dialkyl Succinate Base Base Addition (Alkoxide/Hydride) Reactants->Base Aldol Aldol Self-Condensation (Polymeric Tars) Reactants->Aldol Excess Base / High Temp Enolate Succinate Enolate Base->Enolate α-Deprotonation Lactone Intermediate γ-Lactone Enolate->Lactone Nucleophilic Attack Dieckmann Dieckmann Cyclization (Succinate Oligomers) Enolate->Dieckmann Intramolecular Attack Stobbe Stobbe Half-Ester (Desired Product) Lactone->Stobbe Alkoxide Cleavage Lactone->Aldol Degradation

Figure 1: Mechanistic divergence in the Stobbe condensation showing desired vs. polymerization pathways.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why am I recovering heavy polymeric tars instead of my Stobbe half-ester?

Causality: This is the hallmark of aldehyde self-condensation[2]. Historically, Stobbe condensations utilized sodium ethoxide (NaOEt) in ethanol[4]. However, NaOEt is a relatively weak base and a strong nucleophile. It fails to quantitatively deprotonate the succinate, leaving unreacted base available to catalyze the aldol polymerization of the aldehyde. Furthermore, NaOEt can induce transesterification[3]. Solution: Switch to a sterically hindered, stronger base like Potassium tert-butoxide (KOtBu) or an irreversible base like Sodium Hydride (NaH). These bases rapidly and quantitatively generate the succinate enolate, outcompeting the aldehyde's self-condensation pathway and significantly improving yields[5].

Q2: How can I prevent my aliphatic aldehyde from polymerizing during addition?

Causality: If you add the base to a mixture of the aldehyde and succinate at room temperature, localized high concentrations of base will immediately trigger aldol polymerization[4]. Solution: Alter the order of addition and control the thermodynamics. Pre-suspend the base in the solvent. Mix your aldehyde and succinate together, and add this mixture dropwise to the base suspension at


. This ensures the aldehyde is kept at a low concentration and is immediately intercepted by the pre-formed succinate enolate.
Q3: What is the role of solvent, and how does it affect the reaction trajectory?

Causality: Protic solvents (like ethanol) can participate in reversible proton exchanges, keeping the concentration of active enolate low and allowing side reactions to proliferate. Solution: Moving to an aprotic system (e.g., NaH in anhydrous Toluene) forces the deprotonation to be irreversible (driven by the evolution of


 gas). This completely eliminates protic solvent-mediated side reactions and drives the formation of the intermediate lactone[5].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the impact of reagent selection on the yield and degree of polymerization during the condensation of a standard aliphatic aldehyde with diethyl succinate.

Reaction ConditionBase ChoiceSolvent SystemTemp ProfileYield of Stobbe Product (%)Degree of Polymerization
Historic Standard NaOEtEthanolReflux30 - 45%High (Heavy Tars)
Optimized Protic KOtButert-Butanol

to RT
75 - 85%Low
Optimized Aprotic NaHToluene

to RT
80 - 92%Trace

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your synthesis, use the following self-validating protocol utilizing the Optimized Aprotic (NaH/Toluene) system. Every step includes a physical or chemical validation marker to confirm the reaction is proceeding along the correct mechanistic pathway.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

    • Validation: Maintaining strict anhydrous conditions prevents the premature hydrolysis of the dialkyl succinate.

  • Base Suspension: Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and wash twice with anhydrous hexanes to remove the oil. Suspend the purified NaH in anhydrous toluene. Cool the suspension to

    
     using an ice bath.
    
  • Controlled Co-Addition: In a separate dry vial, prepare a mixture of 1.0 equivalent of the carbonyl compound and 1.5 equivalents of diethyl succinate. Load this into the dropping funnel and add dropwise over 45 minutes.

    • Validation: You will observe the immediate evolution of

      
       gas bubbles. This is a self-validating marker that the irreversible deprotonation of the succinate is occurring. If bubbling stops, the base has been consumed or deactivated.
      
  • Maturation & Lactone Cleavage: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting carbonyl spot confirms the formation of the intermediate

      
      -lactone[2].
      
  • Acidic Quenching: Cool the flask back to

    
     and carefully quench the reaction by adding 
    
    
    
    aqueous HCl dropwise until the aqueous layer reaches pH 2.
    • Validation: The acidification cleaves the lactone and protonates the resulting carboxylate[5]. You will observe a distinct phase separation, and the half-ester will partition into the organic layer.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure alkylidenesuccinic acid half-ester.
    

ExperimentalWorkflow Step1 1. Base Suspension (NaH in Toluene or KOtBu in t-BuOH) Step2 2. Dropwise Addition (Succinate + Carbonyl Mixture) Step1->Step2 Step3 3. Thermal Control (Maintain < 10°C during addition) Step2->Step3 Prevents Aldol Polymerization Step4 4. Maturation (Room Temp, 3 hours) Step3->Step4 H2 Evolution Confirms Enolate Step5 5. Acidic Quenching (Aqueous HCl to pH 2) Step4->Step5 Cleaves Lactone Intermediate Step6 6. Isolation (Extract Stobbe Half-Ester) Step5->Step6 Phase Separation

Figure 2: Optimized self-validating workflow for Stobbe condensation minimizing side reactions.

References

  • Organic Chemistry Tutor. "Stobbe Condensation - Mechanism of the Stobbe Condensation." Organic Chemistry Review.
  • Banerjee, A. K., et al. "Stobbe Condensation." Organic & Medicinal Chem IJ, Juniper Publishers, May 2022.
  • SynArchive. "Stobbe Condensation." SynArchive Name Reactions.
  • Chemistry-Reaction. "Stobbe Condensation: Definition, Examples, Reagents and Mechanism." Feb 2026.
  • Fiveable. "Claisen condensation | Organic Chemistry II Class Notes." Aug 2025.
  • ResearchGate. "The Stobbe Condensation - Abstract & References.

Sources

Removing unreacted anisaldehyde from 2-(4-Methoxybenzylidene)succinic acid crude

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support document. It assumes you are currently facing separation difficulties with the Stobbe condensation product, 2-(4-Methoxybenzylidene)succinic acid , specifically regarding the persistence of the starting material, anisaldehyde .

Executive Summary & Chemical Logic

The separation challenge lies in the physical state and functional group differences between your product and the impurity.

  • The Product (Acid): A dicarboxylic acid.[1] It is capable of forming water-soluble salts in basic media but precipitates in acidic media. It is typically a solid with a high melting point.

  • The Impurity (Aldehyde): A neutral organic liquid (or low-melting solid). It does not form salts with mild bases and remains soluble in organic solvents regardless of pH.

The Strategy: We will exploit the acidity difference (pKa switching) as the primary purification vector, followed by solubility differentials (Trituration) for final polishing.

Primary Protocol: The pH-Switch Extraction

Best for: Crude oils or sticky solids where the aldehyde content is high (>5%).

This method forces the product into the aqueous phase (as a succinate salt), leaving the neutral anisaldehyde in the organic phase.

Reagents Required[2][3][4][5][6][7][8][9][10][11]
  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ).
  • Organic Solvent (Wash): Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Acid: 2M Hydrochloric Acid (

    
    ).
    
Step-by-Step Workflow
  • Dissolution (The Salt Formation):

    • Take your crude this compound.

    • Add Saturated aqueous

      
        slowly.
      
    • Observation: You will see bubbling (

      
       evolution). Continue adding base until the solid completely dissolves and the bubbling stops. Check that pH is >8.
      
    • Why: This deprotonates the carboxylic acid groups, converting the molecule into its water-soluble disodium salt. Anisaldehyde remains neutral and insoluble in water.

  • The Organic Wash (The Separation):

    • Transfer the aqueous solution to a separatory funnel.[2][3]

    • Extract the aqueous layer with DCM (

      
       mL per 5g of crude).
      
    • CRITICAL STEP: Shake vigorously and vent frequently.

    • Result: The anisaldehyde (neutral) migrates into the DCM layer. The product (salt) stays in the water.

    • Discard the organic (DCM) layer (contains the impurity).

  • Precipitation (Product Recovery):

    • Transfer the aqueous layer to a clean beaker.

    • Cool the beaker in an ice bath to 0–5°C.

    • Slowly add 2M HCl while stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Filtration:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water to remove inorganic salts (

      
      ).
      
    • Dry the solid.[4][5]

Visualizing the Workflow

AcidBaseExtraction Decision Decision Product Product Waste Waste Start Crude Mixture (Acid + Anisaldehyde) Dissolve Dissolve in Sat. NaHCO3 (pH > 8) Start->Dissolve Wash Wash with DCM/Ether (Liquid-Liquid Extraction) Dissolve->Wash Separate Separate Layers Wash->Separate OrgLayer Organic Layer (Contains Anisaldehyde) Separate->OrgLayer Top/Bottom (Depends on solvent) AqLayer Aqueous Layer (Contains Product Salt) Separate->AqLayer OrgLayer->Waste Discard Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Solid Filter->Dry Final Pure 2-(4-Methoxybenzylidene) succinic acid Dry->Final

Caption: Figure 1.[6][7] Acid-Base extraction workflow selectively isolating the dicarboxylic acid product while rejecting neutral aldehyde impurities.

Secondary Protocol: Solvent Trituration

Best for: Solid crudes with trace aldehyde (sweet smell persists) or if the product "oils out" during acid-base workup.

Trituration washes the surface of the crystals with a solvent that dissolves the impurity but not the product.

Solvent Choice Matrix
SolventAnisaldehyde SolubilityProduct Solubility (Acid)Suitability
Hexanes / Pentane HighNegligibleExcellent
Diethyl Ether HighLow (Cold)Good (Use Cold)
Toluene HighLow (Cold)Moderate
Ethanol HighHighPoor (Use for Recrystallization)
Protocol
  • Place the dry crude solid in a flask.

  • Add Hexanes (approx. 10 mL per gram of solid).

  • Sonicate or stir vigorously for 15–20 minutes.

    • Mechanism:[6][8] This breaks up crystal aggregates, exposing trapped liquid aldehyde to the solvent.

  • Filter the suspension.

  • Wash the filter cake with fresh cold Hexanes .

  • The filtrate (liquid) will contain the extracted anisaldehyde. The filter cake is your purified acid.

Advanced "Scavenger" Protocol: Bisulfite Adduct

Best for: Stubborn emulsions or when the aldehyde concentration is very high and prevents crystallization.

Aldehydes react with sodium bisulfite to form water-soluble sulfonate adducts. This is useful if you cannot use the Acid-Base method (e.g., if you are purifying the ester intermediate before hydrolysis, or if the acid forms an emulsion).

Reaction:



Procedure:

  • Dissolve the crude in a minimal amount of organic solvent (Ethyl Acetate).

  • Wash the organic layer with Saturated Sodium Bisulfite (

    
    ) solution  (
    
    
    
    ).
  • Note: The aldehyde moves into the aqueous layer as the adduct.[2]

  • Wash with brine, dry over

    
    , and evaporate.
    

Troubleshooting & FAQ

Q1: The product precipitated as a sticky gum/oil instead of a solid after adding HCl. What happened?

Diagnosis: This is called "oiling out." It often happens if the concentration is too high or if impurities (like anisaldehyde) lower the melting point of the mixture. The Fix:

  • Scratching: Use a glass rod to scratch the side of the beaker vigorously to induce nucleation.

  • Seeding: Add a tiny crystal of pure product if available.

  • Re-dissolution: Heat the acidic aqueous mixture until the oil dissolves, then let it cool very slowly to room temperature without stirring.

Q2: I still smell Anisaldehyde after the Acid-Base workup.

Diagnosis: Anisaldehyde can be occluded (trapped) inside the crystal lattice of your product during rapid precipitation. The Fix: Perform the Trituration Protocol (Section 3) using Hexanes or a 1:1 mixture of Hexanes/Diethyl Ether. Grind the solid into a fine powder before triturating to release trapped pockets of solvent.

Q3: Can I just recrystallize it?

Answer: Yes, but only if the impurity load is low. If you have >10% anisaldehyde, recrystallization often fails (you get an oil).

  • Recommended Solvent: Ethanol/Water (mixed hot until dissolved, then cooled) or Acetic Acid.

  • Warning: Anisaldehyde is soluble in hot ethanol. You must filter the crystals cold to prevent it from re-depositing.

Q4: My product is not dissolving in the Sodium Bicarbonate step.

Diagnosis: The dicarboxylic acid might be highly crystalline or the chunks are too large. The Fix:

  • Grind the crude to a powder.

  • Switch to 1M Sodium Hydroxide (NaOH) . It is a stronger base.

    • Caution: Ensure you do not heat it excessively with NaOH, or you might risk retro-aldol degradation (though Stobbe products are generally stable).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Johnson, W. S.; Daub, G. H. "The Stobbe Condensation." Organic Reactions1951 , 6, 1–73.

  • BenchChem. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Application Note. 2

  • Sigma-Aldrich. "Product Specification: this compound."[9] 9

Sources

Technical Support Center: Optimizing Reflux Time for 4-Methoxybenzylidene Succinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methoxybenzylidene succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and achieve high-quality, reproducible results.

The synthesis of 4-methoxybenzylidene succinic acid is a classic example of the Stobbe condensation, a powerful carbon-carbon bond-forming reaction.[1][2][3] This reaction involves the condensation of an aldehyde or ketone, in this case, 4-methoxybenzaldehyde, with a succinic ester, such as diethyl succinate, in the presence of a strong base.[4][5] The optimization of reflux time is a critical parameter that directly influences reaction completion, yield, and the impurity profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on problems related to reaction time and completion.

Issue 1: Low or No Product Yield After Recommended Reflux Time

Question: I've followed the standard protocol, refluxing for the suggested 4-6 hours, but my TLC analysis shows a significant amount of unreacted 4-methoxybenzaldehyde and only a faint spot for the product. What's going wrong?

Answer: This is a common issue that can stem from several factors, often related to the potency of your base or the overall reaction setup.

  • Cause 1: Inactive or Insufficient Base. The Stobbe condensation is critically dependent on a strong base (e.g., potassium tert-butoxide, sodium ethoxide, or sodium hydride) to deprotonate the succinic ester and initiate the reaction.[1][4] If your base has been improperly stored and has absorbed moisture or carbon dioxide from the atmosphere, its effectiveness will be severely compromised.

    • Solution: Use a fresh, unopened container of the base or a freshly prepared solution. If using sodium hydride, ensure the mineral oil has been thoroughly washed away with a dry, inert solvent like hexane under an inert atmosphere. Always use a molar excess of the base relative to the succinic ester to drive the reaction forward.

  • Cause 2: Inadequate Reflux Temperature. The term "reflux" implies boiling the solvent and condensing the vapors back into the reaction flask. If your heating mantle or oil bath is not calibrated correctly, or if the setup is inefficient, you may not be reaching the required temperature for the reaction to proceed at an optimal rate.

    • Solution: Use a calibrated thermometer to monitor the temperature of the heating bath. Ensure your condenser is functioning correctly and that there are no leaks in the system. The choice of solvent also dictates the reflux temperature; ensure it is appropriate for the reaction. For instance, using tert-butanol with potassium tert-butoxide will provide a suitable reflux temperature.

  • Cause 3: Steric Hindrance. While 4-methoxybenzaldehyde is not exceptionally bulky, significant steric hindrance in other starting materials could slow the reaction rate, necessitating longer reflux times.[4]

    • Solution: If you have modified the succinic ester component, be prepared to extend the reflux time. Monitor the reaction progress by TLC every 1-2 hours after the initial recommended period.

Issue 2: Formation of a Complex Mixture of Byproducts

Question: My reaction seems to have worked, but I have multiple spots on my TLC plate, making purification a nightmare. How can I minimize byproduct formation?

Answer: A complex product mixture often indicates that side reactions are competing with the desired Stobbe condensation. Optimizing reflux time is key here—too short, and the reaction is incomplete; too long, and side reactions can dominate.

  • Cause 1: Cannizzaro Reaction. Aromatic aldehydes, like 4-methoxybenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, especially at elevated temperatures over extended periods.[4] This leads to the formation of the corresponding alcohol (4-methoxybenzyl alcohol) and carboxylic acid (4-methoxybenzoic acid).

    • Solution: Avoid excessively long reflux times. Once TLC indicates the consumption of the starting aldehyde, it is generally advisable to begin the workup procedure. A typical reflux time is between 1-6 hours, and exceeding this without monitoring can be detrimental.[1]

  • Cause 2: Self-Condensation of the Succinic Ester (Claisen Condensation). Although less common under Stobbe conditions, the succinic ester can potentially undergo self-condensation, especially if the aldehyde is added too slowly or if there are localized areas of high base concentration.[6]

    • Solution: Ensure rapid and efficient stirring. Add the aldehyde dropwise to the mixture of the base and succinic ester to maintain a low concentration of the aldehyde initially.[1]

  • Cause 3: Reversibility and Equilibrium Issues. The initial steps of the Stobbe condensation are reversible.[1][6] The reaction is driven to completion by the irreversible ring-opening of a γ-lactone intermediate.[1][7] If conditions do not favor this irreversible step, a mixture of intermediates and starting materials may be present.

    • Solution: Ensure a sufficiently strong base and an adequate reaction temperature to facilitate the irreversible lactone ring-opening. Extending the reflux time moderately (while monitoring for byproduct formation) can sometimes help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reflux time for the synthesis of 4-methoxybenzylidene succinic acid?

A1: There is no single "optimal" reflux time, as it is highly dependent on the specific reaction conditions, including the choice of base, solvent, and reaction scale. A general guideline is to reflux for 1 to 6 hours .[1] The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically considered complete when the spot corresponding to 4-methoxybenzaldehyde has disappeared.

ParameterCondition 1Condition 2Condition 3
Base Potassium tert-butoxideSodium EthoxideSodium Hydride
Solvent tert-ButanolEthanolTetrahydrofuran (THF)
Typical Reflux Time 1 - 4 hours2 - 6 hours3 - 8 hours
Notes Generally faster due to the stronger basicity and higher solubility of the intermediate lactone.[4]A classic and effective choice, though may require longer times.Can be slower due to the heterogeneous nature of the reaction, but drives the reaction forward by the evolution of H₂ gas.

Q2: How does the choice of base affect the required reflux time?

A2: The strength and nature of the base are critical. Potassium tert-butoxide is often preferred as it is a very strong, non-nucleophilic base that can lead to shorter reaction times and higher yields compared to sodium ethoxide.[4] Sodium hydride is also a strong base, but as a solid, the reaction can be slower due to mass transfer limitations.

Q3: Can I run the reaction at room temperature to avoid refluxing?

A3: While the initial enolate formation and aldol-type addition can occur at room temperature, the subsequent irreversible ring-opening of the γ-lactone intermediate is often sluggish at lower temperatures.[2] Refluxing provides the necessary thermal energy to overcome the activation barrier for this key step, ensuring the reaction proceeds to completion in a reasonable timeframe. Leaving the reaction at room temperature for an extended period (several days) may yield some product, but reflux is generally required for efficient synthesis.[2]

Q4: What are the key steps in the Stobbe condensation mechanism that are influenced by reflux?

A4: The key steps influenced by heat and, therefore, reflux are the lactonization and the subsequent base-catalyzed ring-opening. While the initial aldol addition can often proceed at lower temperatures, the intramolecular cyclization to form the γ-lactone and its subsequent elimination and hydrolysis to form the final product are significantly accelerated at reflux temperatures.[1][7]

Q5: How do I properly quench and work up the reaction after reflux?

A5: After the reaction is complete, it should be cooled to room temperature and then poured into a mixture of ice and water. The mixture is then acidified (e.g., with dilute HCl) to protonate the carboxylate and precipitate the crude product.[1] The solid product can then be collected by filtration and purified, typically by recrystallization from a suitable solvent like an ethanol/water mixture or toluene.[8]

Experimental Protocol & Workflow

Optimized Synthesis of 4-Methoxybenzylidene Succinic Acid

This protocol outlines a reliable method for the synthesis, emphasizing the monitoring of the reflux time.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl succinate

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Ethanol (for recrystallization)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous tert-butanol to the flask. Stir the mixture until the potassium tert-butoxide is fully dissolved. To this solution, add diethyl succinate (1.0 equivalent) dropwise.

  • Aldehyde Addition: After stirring for 15 minutes, add 4-methoxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux and Monitoring: Heat the reaction mixture to reflux (approximately 82-83°C for tert-butanol). Monitor the progress of the reaction every hour using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-methoxybenzaldehyde spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-methoxybenzylidene succinic acid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and optimization process.

Stobbe_Synthesis_Workflow Workflow for Optimizing 4-Methoxybenzylidene Succinic Acid Synthesis A 1. Reagent Preparation - Dry Glassware - Anhydrous Solvent - Fresh Base B 2. Base & Ester Addition - K-tBuO in t-BuOH - Add Diethyl Succinate A->B Inert Atmosphere C 3. Aldehyde Addition - Add 4-Methoxybenzaldehyde dropwise B->C D 4. Reflux (82-83°C) C->D E 5. TLC Monitoring (Hourly) D->E Heating E->D Incomplete (Continue Reflux) F 6. Work-up - Quench with Ice/Water - Acidify with HCl E->F Complete (Aldehyde Consumed) G 7. Isolation & Purification - Filtration - Recrystallization F->G H Product: 4-Methoxybenzylidene Succinic Acid G->H

Caption: A step-by-step workflow for the synthesis, highlighting the crucial monitoring stage.

Reaction Mechanism Overview

Understanding the mechanism is key to effective troubleshooting.

Stobbe_Mechanism Simplified Mechanism of the Stobbe Condensation start Succinic Ester + Base enolate Enolate Formation start->enolate -H+ aldol_add Aldol-Type Addition (with Aldehyde) enolate->aldol_add lactone γ-Lactone Intermediate aldol_add->lactone Lactonization (Reversible, Heat Favors) ring_open Base-Catalyzed Ring Opening (Irreversible) lactone->ring_open Reflux is critical here product_salt Product Salt ring_open->product_salt final_product Acidification -> Final Product product_salt->final_product +H+

Caption: The key stages of the Stobbe condensation mechanism.

References

  • Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry: Benzoin Condensation and Stobbe Condensation. Retrieved from [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. ResearchGate. Public Full-text. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Stobbe Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

  • Organic Chemistry Tutor. (2015, October 6). Stobbe condensation name reaction organic chemistry english [Video]. YouTube. Retrieved from [Link]

  • Quora. (2019, September 12). What is Stobbe condensation?. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 19). Stobbe Condensation | A Curious Case of Aldol Condensation [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • Organic Chemicals Blog. (2025, October 16). How to purify succinic acid obtained from synthesis?. Retrieved from [Link]

Sources

Solving solubility issues of 2-(4-Methoxybenzylidene)succinic acid in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Solubility Troubleshooting for 2-(4-Methoxybenzylidene)succinic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of highly functionalized dicarboxylic acids. This compound is a notoriously difficult compound to analyze via Nuclear Magnetic Resonance (NMR) spectroscopy due to its stubborn insolubility in standard non-polar solvents like Chloroform-d (CDCl3).

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers, ensuring high-resolution, artifact-free NMR spectra without compromising your analytical integrity.

Diagnostic Workflow for Solvent Selection

SolventWorkflow Start Solubility Issue: This compound Decision Is CDCl3 strictly required for spectral comparison? Start->Decision ActionNo Use H-bond disrupting solvent (DMSO-d6 or CD3OD) Decision->ActionNo No DecisionYes Are acid-sensitive groups present/stable? Decision->DecisionYes Yes ActionYes1 Add 1-2 drops TFA-d1 to disrupt H-bonding DecisionYes->ActionYes1 Stable ActionYes2 Derivatize to Dimethyl Ester (TMS-Diazomethane) DecisionYes->ActionYes2 Unstable / Need pure CDCl3

Decision matrix for resolving dicarboxylic acid NMR solubility issues.

Section 1: Core Troubleshooting Guide (FAQs)

Q1: Why is this compound completely insoluble in standard CDCl3? Expert Insight: The insolubility is driven by thermodynamics. As a dicarboxylic acid, this compound readily forms highly stable intermolecular hydrogen bonds. In non-polar solvents like CDCl3, these molecules self-assemble into extensive dimeric and polymeric networks[1]. Because CDCl3 lacks the ability to act as a hydrogen-bond acceptor or donor, it cannot provide the solvation energy required to break these networks. This results in either complete precipitation or severe spectral line broadening due to 2[2].

Q2: What is the optimal deuterated solvent for routine 1D and 2D NMR of this compound? Expert Insight: Dimethyl sulfoxide-d6 (DMSO-d6) is the gold standard for this class of compounds. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor, effectively outcompeting the intermolecular hydrogen bonds between the carboxylic acid moieties. This disrupts the polymeric networks and solvates the molecule as a free monomer. Methanol-d4 (CD3OD) is a viable secondary option, though it will result in the deuterium exchange of the carboxylic acid protons (–COOH to –COOD), rendering them invisible in the 1H NMR spectrum.

Q3: My regulatory submission requires spectral comparison in CDCl3. How can I force dissolution without changing the bulk solvent? Expert Insight: You must introduce a competitive hydrogen-bonding agent. The addition of 1–2 drops of Trifluoroacetic acid-d1 (TFA-d1 / CF3COOD) per 0.5 mL of CDCl3 is a highly effective, historically validated technique for 1[1]. The strong acidity and hydrogen-bonding capacity of TFA-d1 rapidly dismantle the dicarboxylic acid dimers. Cautionary Note: The chemical shifts of exchangeable protons and nearby structural features will shift significantly due to the acidic environment.

Q4: Will adding TFA-d1 cause isomerization of the benzylidene double bond? Expert Insight: this compound contains an α,β-unsaturated system conjugated with an electron-donating methoxyarene. While generally stable to the mild, brief exposure required for an NMR acquisition, prolonged exposure to strong acids like TFA can promote E/Z isomerization. It is critical to prepare the sample immediately before acquisition and store it at low temperatures if repeated or lengthy 2D scans (like HMBC/HSQC) are necessary.

Section 2: Quantitative Data & Solvent Selection Matrix

To aid in experimental design, the following table summarizes the physicochemical properties of potential NMR solvents and their expected impact on your analyte.

Solvent SystemDielectric Constant (ε)H-Bonding CapabilityExpected SolubilitySpectral Impact
CDCl3 (Pure) 4.81NoneVery Poor (<1 mg/mL)Broad peaks, missing signals due to aggregation.
DMSO-d6 46.7Strong AcceptorExcellent (>20 mg/mL)Sharp peaks; residual water peak at 3.33 ppm may overlap with aliphatic signals.
Methanol-d4 32.6Strong Donor/AcceptorGood (~10-15 mg/mL)Exchangeable -COOH protons disappear (D-exchange).
CDCl3 + TFA-d1 VariableStrong DonorExcellent (>20 mg/mL)Significant chemical shift changes; risk of acid-catalyzed isomerization over time.

Section 3: Standard Operating Procedures (SOPs)

Below are the detailed, self-validating methodologies for preparing your NMR samples based on the solvent chosen from the diagnostic workflow.

Protocol A: Direct Dissolution in High-Polarity Solvent (DMSO-d6)

Causality: Maximizes monomeric solvation by outcompeting intermolecular hydrogen bonds via the highly polarized S=O bond of DMSO.

  • Preparation: Weigh 5–10 mg of this compound into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6. Pro-tip: Use fresh ampoules to minimize water contamination, which appears as a broad peak at 3.33 ppm and can obscure the succinic acid aliphatic protons.

  • Agitation: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 30°C for exactly 2 minutes.

  • Transfer: Transfer the clear solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

  • Self-Validation: Acquire a rapid 1H scan. Sharp, well-defined aromatic multiplets and aliphatic singlets indicate complete monomeric dissolution. Broad, featureless humps indicate residual aggregation[2].

Protocol B: Acid-Disrupted Dissolution in CDCl3

Causality: Introduces a competitive H-bond donor/acceptor (TFA) to dismantle dimers while maintaining the non-polar bulk dielectric properties of CDCl3[1].

  • Preparation: Weigh 5–10 mg of the compound into a vial.

  • Suspension: Add 0.6 mL of CDCl3. The sample will likely remain a cloudy suspension.

  • Disruption: Using a micro-syringe, add 10–20 μL (approx. 1-2 drops) of TFA-d1 (CF3COOD).

  • Agitation: Agitate gently. The suspension should clear rapidly as the dimers are disrupted.

  • Self-Validation: Observe the physical state of the sample post-TFA addition; the cloudy suspension must transition to an optically clear solution. In the NMR spectrum, the acidic proton should appear as a highly deshielded, broad singlet (>10 ppm), confirming the presence of the acid disruptor. Acquire data immediately to prevent potential acid-catalyzed degradation.

Protocol C: Derivatization to Dimethyl Ester (For Absolute CDCl3 Compatibility)

Causality: Covalently masks the problematic carboxylic acid moieties, permanently eliminating H-bond donor capacity and yielding a highly lipophilic molecule perfectly soluble in CDCl3[3].

  • Preparation: Dissolve 20 mg of the diacid in 1 mL of a 4:1 mixture of anhydrous THF and Methanol.

  • Derivatization: Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Safety Note: Perform in a fume hood.

  • Monitoring: Continue addition until a persistent yellow color remains in the solution (indicating an excess of the reagent).

  • Quenching: Stir at room temperature for 15 minutes. Quench the excess reagent with a single drop of glacial acetic acid (the solution will turn colorless).

  • Isolation: Evaporate the solvents under a gentle stream of nitrogen.

  • Self-Validation: Dissolve the resulting oil/solid in 0.6 mL of CDCl3. The dimethyl ester will dissolve instantly. In the resulting 1H NMR spectrum, the appearance of a sharp, intense singlet near 3.7 ppm (integrating to 6H) confirms the successful formation of the 3[3].

References

  • Methoxybenzylidenesuccinic Acid NMR Analysis (The Journal of Organic Chemistry, 1972).
  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists (ResearchGate, 2025).
  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis (SciSpace, 2022).

Sources

Overcoming steric hindrance in substituted succinic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Overcoming Steric Hindrance in Substituted Succinic Acid Reactions From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division To: Research & Development Team

Welcome to the Succinic Acid Derivatization Support Hub

Ticket ID: SAD-SH-2024-001 Status: Open Priority: High

You are likely reading this because your standard protocols for succinic acid derivatives—specifically those with bulky


-substituents (e.g., phenyl, gem-dimethyl, or alkyl groups)—are failing. Yields are low, or regioselectivity is inverted.

The central conflict in these molecules is the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . While substituents accelerate intramolecular cyclization (good for anhydride formation), they impose severe steric penalties on intermolecular approach (bad for direct esterification or condensation).

This guide provides the "hacks" to exploit the former to solve the latter.

Module 1: The "Anhydride Bridge" Strategy

Problem: Direct functionalization (e.g., mono-esterification) of substituted succinic acid is sluggish or yields complex mixtures. Root Cause: The bulky substituent (


) creates a "cone of protection" around the 

-carbonyl, blocking the nucleophile.

The Fix: Do not attempt direct functionalization. Instead, force the molecule into its anhydride form first. The Thorpe-Ingold effect makes anhydride formation faster for substituted succinic acids than for unsubstituted ones. The anhydride then serves as a highly activated "spring-loaded" intermediate that forces the nucleophile to react, regardless of steric bulk.

Protocol: Dehydrative Cyclization to Anhydride
  • Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride.

  • Mechanism: The substituent compresses the internal bond angle (

    
    ), bringing the two carboxyl groups closer (Distance 
    
    
    
    decreases).
Substituent (R)Relative Rate of Anhydride Formation (

)
Notes
H (Unsubstituted)1Baseline
Methyl (Mono)~4.2Slight acceleration
gem-Dimethyl~1,200Massive acceleration (Thorpe-Ingold Effect)
Phenyl~20-50Electronic + Steric acceleration

Step-by-Step Workflow:

  • Reflux: Dissolve substituted succinic acid in excess Ac₂O (3–5 equiv). Reflux for 1–2 hours.

  • Monitor: Check IR for the disappearance of broad OH stretch (2500–3300 cm⁻¹) and appearance of doublet carbonyl peaks (approx. 1785 and 1865 cm⁻¹).

  • Isolation: Distill off excess Ac₂O. The residue is your activated anhydride.

  • Reaction: Add your nucleophile (ROH, RNH₂) to the crude anhydride. The ring strain release drives the reaction despite steric hindrance.

AnhydrideBridge cluster_0 Critical Intermediate Diacid Substituted Succinic Acid Ac2O Ac2O (Dehydration) Diacid->Ac2O Steric Bulk Accelerates Anhydride Cyclic Anhydride Ac2O->Anhydride Thorpe-Ingold Effect Nucleophile Nucleophile (Nu-H) Anhydride->Nucleophile Activation Product Mono-Functionalized Product Nucleophile->Product Ring Opening

Figure 1: The "Anhydride Bridge" workflow utilizes steric bulk to accelerate activation, bypassing direct hindrance.

Module 2: Regioselectivity in Ring Opening

Problem: When opening a substituted anhydride, which carbonyl does the nucleophile attack? Scenario: You have 2-phenylsuccinic anhydride. You add methanol.[1] Do you get the


-ester or the 

-ester?

Technical Insight: Regioselectivity is a battle between Sterics (blocking access) and Electronics (activating the carbonyl).

  • Steric Control (The General Rule):

    • Nucleophiles attack the least hindered carbonyl (the

      
       carbonyl, distal to the substituent).
      
    • Result: The ester/amide forms at the

      
      -position; the free acid remains at the 
      
      
      
      -position (next to the substituent).
    • Dominant in: Alcoholysis (ROH), Aminolysis (RNH₂).

  • Electronic/Chelation Control (Friedel-Crafts Exception):

    • In Friedel-Crafts acylation (AlCl₃ catalyzed), the Lewis acid complexes with the oxygen.

    • Outcome: The nucleophile (arene) often attacks the carbonyl adjacent to the substituent if that substituent can stabilize the transition state (e.g., phenyl group), OR it follows sterics if the Lewis acid is very bulky.

Troubleshooting Table: Predicting Regioisomers

Target Substrate: 2-Substituted Succinic Anhydride

Reaction TypeNucleophileMajor Site of AttackProduct Outcome
Alcoholysis MeOH / EtOHC4 (Distal/Unsubstituted) Ester at C4 (CH₂), Acid at C2 (CH-R)
Aminolysis Primary AmineC4 (Distal/Unsubstituted) Amide at C4 (CH₂), Acid at C2 (CH-R)
Friedel-Crafts Benzene / AlCl₃C1 (Proximal/Substituted) Ketone at C1 (CH-R), Acid at C4 (CH₂)
Grignard R-MgXMixture (Temp dependent) Often C1 (Proximal) due to chelation

Critical Protocol: Regioselective Mono-Esterification (Steric Control)

  • Dissolve anhydride in inert solvent (DCM or Toluene).

  • Add 1.0 equiv of alcohol.

  • Catalyst: Add DMAP (0.1 equiv).

  • Observation: The nucleophile will attack the CH₂ carbonyl (C4) almost exclusively because the C2 carbonyl is shielded by the R-group.

Regioselectivity cluster_Steric Path A: Steric Control (Weak Nu) cluster_Electronic Path B: Electronic/Chelation (Strong LA) Anhydride 2-Substituted Succinic Anhydride Alcohol Alcohol/Amine (No Lewis Acid) Anhydride->Alcohol Friedel Friedel-Crafts (AlCl3 / Benzene) Anhydride->Friedel ProdA Major Product: Nu attacks CH2 (Distal) Acid at CH-R Alcohol->ProdA Avoids Bulk ProdB Major Product: Nu attacks CH-R (Proximal) Acid at CH2 Friedel->ProdB Acylium Stabilization

Figure 2: Decision tree for predicting regioselectivity based on reaction conditions.

Module 3: The Stobbe Condensation

Problem: The Stobbe condensation (Succinate + Ketone/Aldehyde) fails with bulky ketones or substituted succinates. Root Cause: The mechanism requires the formation of a lactone intermediate. Steric hindrance prevents the initial attack of the succinate enolate on the ketone.

Troubleshooting Guide:

Q: My reaction is stuck at the starting material.

  • A: Switch bases. Sodium ethoxide (NaOEt) is standard, but Potassium tert-butoxide (t-BuOK) is superior for hindered substrates. The bulky cation (

    
    ) and base strength drive the equilibrium forward.
    
  • A: Solvent Switch. Use t-Butanol or Toluene instead of Ethanol. This prevents transesterification side reactions that compete with the slow condensation.

Q: I am getting the wrong isomer.

  • A: Stobbe condensation is generally highly stereoselective for the

    
    -isomer (phenyl groups trans to the ester) due to minimization of steric clash in the lactone intermediate. If you need the 
    
    
    
    -isomer, you must photo-isomerize the product post-reaction.

Protocol: Hindered Stobbe Condensation

  • Inert Atmosphere: Strictly dry

    
     (Enolates are moisture sensitive).
    
  • Base: Suspend t-BuOK (1.5 equiv) in t-BuOH.

  • Addition: Add mixture of substituted succinate (1.2 equiv) and ketone (1.0 equiv) dropwise.

  • Temperature: If R is bulky (e.g., benzophenone), reflux is mandatory (80°C+).

  • Workup: Acidify with dilute HCl. The product is the half-ester (acid-ester). Do not expect the diester; the mechanism inherently hydrolyzes one side.

References & Authority

  • Thorpe-Ingold Effect (Concept): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106.

  • Stobbe Condensation (Mechanism & Sterics): Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[4][5] Organic Reactions, 6, 1-73.

  • Friedel-Crafts Regioselectivity: Ali, A., Desai, R. D., Hunter, R. F., & Muhammad, S. M. M. (1937).[6] "The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene..." J. Chem. Soc., 1013-1017.[6]

  • Anhydride Reactivity: Gowda, S., et al. (2014). "Regioselective ring opening of substituted succinic anhydrides." Tetrahedron Letters, 55(30), 4065-4069. (General reference for alcoholysis protocols).

Sources

Purification strategies for sticky precipitates of Stobbe condensation products

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Hub & Troubleshooting Guide Audience: Organic Chemists, Process Chemists, and Drug Development Scientists Topic: Overcoming "oiling out" and isolation challenges in Stobbe condensation workups.

Technical Brief: Why is my Stobbe Product Sticky?

The Stobbe condensation typically yields an alkylidene succinic acid monoester (half-ester) .[1][2] Unlike simple crystalline solids, these products possess unique physicochemical properties that predispose them to forming gums or oils:

  • Hydrogen Bonding Networks: The free carboxylic acid and the ester group create complex intermolecular H-bonding networks that can impede orderly crystal lattice formation.

  • Stereoisomerism: The reaction often produces a mixture of E and Z isomers. Isomeric mixtures depress melting points and significantly inhibit crystallization, leading to viscous oils.

  • Trapped Impurities: Unreacted ketones (e.g., benzophenone), self-condensation byproducts, or Cannizzaro side-products (benzoic acid derivatives) act as "plasticizers," preventing the product from solidifying.

Troubleshooting Hub (Q&A)

Issue 1: The "Gummy Mess" upon Acidification

Q: I performed the reaction, washed with ether, and acidified the aqueous layer. Instead of a nice precipitate, a sticky gum separated out. How do I fix this?

A: This is the most common Stobbe issue. The gum is your product, but it is "oiled out" due to supersaturation or isomeric mixtures. Do not attempt to filter it directly.

Corrective Protocol:

  • Decantation: If the gum adheres to the flask, carefully decant the aqueous supernatant.

  • Redissolution: Dissolve the gum in a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying: Dry this organic layer thoroughly with anhydrous

    
     or 
    
    
    
    . Water trapped in the gum prevents crystallization.
  • Trituration: Evaporate the solvent to leave a concentrated residue. Add a non-polar "bad" solvent (Hexanes, Pentane, or Petroleum Ether) and scratch the flask walls vigorously with a glass rod. The friction and change in polarity often induce nucleation.

Issue 2: Persistent Impurities (Ketones/Aldehydes)

Q: My NMR shows significant starting ketone (e.g., benzophenone) in the final product. I thought the acid-base extraction would remove it.

A: If neutral starting materials remain, your initial organic wash was likely insufficient or the phase separation was poor.

Corrective Protocol:

  • The "Pre-Acidification" Wash: After the reaction, quench with water but do not acidify yet . Extract the alkaline solution 2-3 times with Diethyl Ether or MTBE.

    • Mechanism:[1][2][3][4][5][6][7][8] At high pH, the Stobbe product exists as a dicarboxylate dianion (soluble in water). The ketone remains neutral (soluble in ether).

    • Verification: Check the TLC of the ether wash. It should contain the ketone.[9] The aqueous layer should contain the product. Only then acidify the aqueous layer.

Issue 3: The Product Won't Precipitate at All

Q: I acidified the aqueous layer to pH 1, but the solution remains clear or slightly cloudy. Where is my product?

A: Your product might be slightly water-soluble, especially if the alkyl chains are short, or you may have formed a stable emulsion.

Corrective Protocol:

  • Salting Out: Saturate the acidic aqueous phase with solid NaCl. This increases ionic strength, forcing the organic half-ester out of the solution.

  • Back-Extraction: Do not wait for a precipitate. Extract the acidic aqueous phase with Ethyl Acetate (

    
    ). Combine organics, dry, and evaporate.[2][6]
    
  • Check pH: Ensure pH is

    
    . The carboxylate (
    
    
    
    ) must be fully protonated to be extractable.
Issue 4: Isomeric Mixtures

Q: I have a viscous oil that is pure by TLC but refuses to crystallize. It's likely an E/Z mixture. How do I purify it?

A: You have two strategic options:

  • Hydrolysis (Saponification): Convert the half-ester to the di-acid . Di-acids often have higher melting points and crystallize more readily than half-esters.

    • Method: Reflux the oil in 10% NaOH for 4 hours, then acidify.

  • Esterification: Convert the half-ester to the diester using MeOH/

    
    . The diester can be purified via standard silica gel flash chromatography (which is difficult for free acids due to streaking).
    

Core Protocol: The "Double-Wash" Isolation System

This protocol is designed to maximize purity and handle sticky precipitates autonomously.

Reagents
  • Solvent A (Wash): Diethyl Ether or MTBE (removes neutrals).

  • Solvent B (Extraction): Ethyl Acetate or DCM (extracts product).

  • Acid: 3M HCl (cold).

  • Base: 10% NaOH or saturated

    
    .
    
Step-by-Step Workflow
  • Quench: Pour reaction mixture into ice water.

  • Base Wash (Critical):

    • Ensure pH is

      
      .
      
    • Extract with Solvent A (

      
      ).
      
    • Discard Organic Layer A (contains unreacted ketone/aldehyde).

  • Acidification:

    • Cool the aqueous layer to

      
      .[2]
      
    • Dropwise add 3M HCl with stirring until pH

      
      .
      
    • Observation: If solid forms, filter.[10] If gum forms, proceed to Step 4.

  • Recovery of Gum:

    • Extract the acidic aqueous mixture with Solvent B (

      
      ).
      
    • Wash combined Solvent B with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Crystallization/Trituration:

    • Dissolve residue in minimum hot Toluene or Benzene (traditional, use caution).

    • Add Petroleum Ether until turbid.

    • Cool slowly. If oil separates, reheat and add slightly more polar solvent.

Visualizing the Logic: Purification Decision Tree

The following diagram illustrates the decision-making process for isolating Stobbe products based on their physical state during workup.

StobbeWorkup Start Crude Reaction Mixture Quench Quench with Water Start->Quench BaseWash Wash with Ether/MTBE (pH > 10) Quench->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgPhase1 Organic Phase: Unreacted Ketone/Aldehyde Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase: Product (Dianion) Sep1->AqPhase1 Keep Acidify Acidify to pH 1-2 (Cold) AqPhase1->Acidify CheckState Observe Physical State Acidify->CheckState Solid Crystalline Solid CheckState->Solid Precipitate Forms Gum Sticky Gum / Oil CheckState->Gum Oils Out Filter Vacuum Filtration Recrystallize (EtOH/Water) Solid->Filter Extract Extract with EtOAc/DCM Gum->Extract Success Pure Half-Ester Filter->Success Triturate Evaporate & Triturate (Hexane/Ether) Extract->Triturate Fail Still Oily? Triturate->Fail Fail->Success Crystallizes Hydrolysis Hydrolyze to Di-acid (Saponification) Fail->Hydrolysis Persistent Oil

Caption: Logical workflow for Stobbe condensation workup, prioritizing impurity removal and handling of non-crystalline products.

Solvent Selection Data for Trituration

When the product oils out, selecting the right solvent pair for trituration or recrystallization is critical.

Solvent Pair (Solvent / Anti-Solvent)Polarity GradientSuitabilityNotes
DCM / Hexanes High / LowExcellent Dissolve gum in minimal DCM; add Hexanes until cloudy. Good for most half-esters.
Ether / Petroleum Ether Med / LowGood Classic method. Best for less polar half-esters.
Toluene / Heptane Med / LowGood Higher boiling point allows for better thermal gradients during crystallization.
Ethyl Acetate / Hexanes High / LowModerate Use if the product is very polar and insoluble in Ether.
Ethanol / Water High / HighSpecific Only for products that form solids easily. Avoid for gums (may form emulsions).

References

  • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[1][2][3][4][5][7][9][11] Organic Reactions, 6, 1-73.

  • Stobbe, H. (1893).[7][12] "Condensation des Benzophenons mit Bernsteinsäureester."[3] Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Section 5.14 on Acid-Base Extraction).

  • University of Massachusetts Amherst. "Acid-Base Extraction Theory and Practice." Organic Chemistry Lab Manual.

  • Alfa Chemistry. "Stobbe Condensation Mechanism and Procedure."

Sources

Technical Support Center: Minimizing Decarboxylation During Workup of 2-(4-Methoxybenzylidene)succinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of highly functionalized intermediates often dictates the success of a synthetic route. This guide provides field-proven, mechanistically grounded solutions for handling 2-(4-Methoxybenzylidene)succinic acid—a notoriously sensitive


-unsaturated diacid.

Mechanistic Insight: The Causality of Degradation

This compound is typically synthesized via the Stobbe condensation of p-anisaldehyde and diethyl succinate, followed by alkaline hydrolysis [1]. While the condensation itself is robust, the subsequent workup is where catastrophic yield losses frequently occur.

Why does it decarboxylate so easily? The structural vulnerability lies in the


-carboxylic acid group relative to the conjugated alkene. The p-methoxy group is strongly electron-donating. Under harsh acidic conditions (pH < 1), the conjugated alkene can be protonated, generating a transient carbocation intermediate that is heavily stabilized by the p-methoxyphenyl ring. To resolve this positive charge, the molecule undergoes a rapid cleavage of the 

-C-C bond, releasing CO₂ gas and irreversibly forming p-methoxyphenylitaconic acid (or further decarboxylated olefinic byproducts)[2]. Thermal energy exponentially accelerates this cyclic degradation pathway. Therefore, successful isolation requires strict kinetic control over both pH and temperature.

Troubleshooting & FAQs

Q1: My reaction mixture bubbles violently during acidification, and my isolated yield is below 30%. What is happening? A1: The violent bubbling is CO₂ gas evolving from the decarboxylation of your product, not just the neutralization of excess carbonate. This is caused by using a strong mineral acid (like concentrated HCl) added too quickly at room temperature. The exothermic neutralization creates localized "hot spots" with a pH < 1, providing both the thermal energy and the protons necessary to drive the decarboxylation mechanism.

Q2: What is the optimal acid and target pH to precipitate the diacid safely? A2: We strongly recommend using 10% w/v aqueous citric acid or carefully titrated 1M HCl . Your absolute target pH is 2.5 to 3.0 . At this pH, the diacid is fully protonated and neutral (facilitating extraction), but the solution is not acidic enough to protonate the conjugated alkene.

Q3: Can I use a rotary evaporator to remove the extraction solvent? A3: Yes, but with strict thermal limits. Even in neutral organic solvents like ethyl acetate, trace amounts of co-extracted acid and water can catalyze thermal decarboxylation. You must keep the rotary evaporator water bath strictly below 30 °C and rely on a high-vacuum pump (< 10 mbar) to drive the evaporation.

Q4: I am getting a persistent emulsion during the ethyl acetate extraction. How do I resolve this without heating? A4: this compound has surfactant-like properties (a hydrophobic aromatic tail and a hydrophilic diacid head). Do not apply heat to break the emulsion. Instead, saturate the aqueous layer with solid NaCl (brine) prior to extraction, and ensure your ethyl acetate is pre-chilled to 5 °C. The high ionic strength forces the diacid into the organic layer via the "salting-out" effect.

Quantitative Data: Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters and the chemical integrity of the final product [3].

Acidification ReagentTemp (°C)Final pHConcentration Temp (°C)Diacid Yield (%)Decarboxylation Byproduct (%)
Conc. HCl (Rapid)25 (Ambient)< 1.045< 20%> 70%
1M HCl (Dropwise)0–51.54055%35%
10% Citric Acid 0–5 2.5–3.0 < 30 > 85% < 5%

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure maximum recovery of the intact diacid.

Step 1: Thermal Quenching

  • Action: Transfer the alkaline hydrolysate (containing the sodium salt of the diacid) to a jacketed reactor or an ice-water bath. Stir until the internal temperature reaches 0–5 °C.

  • Causality: Lowering the thermal energy increases the activation energy barrier for the decarboxylation transition state.

Step 2: Controlled Acidification

  • Action: Slowly add 10% w/v aqueous citric acid dropwise under vigorous stirring. Monitor the pH continuously using a calibrated pH probe until it stabilizes between 2.5 and 3.0.

  • Self-Validation Checkpoint: The solution should turn cloudy and precipitate an off-white solid without excessive effervescence. If vigorous bubbling is observed, localized decarboxylation is occurring; immediately pause the acid addition and increase the stirring rate to disperse the acid.

Step 3: Rapid Cold Extraction

  • Action: Immediately add pre-chilled (5 °C) ethyl acetate to the mixture. Separate the phases and extract the aqueous layer twice more.

  • Causality: Minimizing the time the free diacid spends in the aqueous acidic environment prevents slow, acid-catalyzed degradation.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with cold saturated brine. Dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Avoid using MgSO₄, as its slightly Lewis-acidic nature can interact with the electron-rich alkene during prolonged drying. The solution should be perfectly clear after filtration.

Step 5: Low-Temperature Concentration

  • Action: Evaporate the solvent under high vacuum with the water bath strictly maintained at ≤ 30 °C.

  • Action: Dry the resulting solid under high vacuum (lyophilizer or vacuum desiccator) at room temperature to a constant weight.

Process Visualization

WorkupWorkflow Salt Alkaline Hydrolysate (Sodium Salt of Diacid) Cool Cool to 0–5 °C (Ice Bath) Salt->Cool Acid Careful Acidification (pH 2.5–3.0) Cool->Acid Ext Rapid Extraction (Cold EtOAc) Acid->Ext Dev Harsh Acidification (pH < 1, T > 20 °C) Acid->Dev Localized pH drop Conc Concentration (T < 30 °C) Ext->Conc Prod This compound (Target Product) Conc->Prod Decarb Decarboxylation (-CO2) Dev->Decarb Byprod p-Methoxyphenylitaconic acid (Degradation Product) Decarb->Byprod

Fig 1: Optimal workup workflow vs. decarboxylation degradation pathway.

References

  • The Stobbe Condensation Organic Reactions URL: [Link]

  • The stobbe condensation of anisaldehyde and dimethyl succinate - Synthesis of the lactone of 2-carboxy-4-hydroxy-6-methoxytetralone-1 Proceedings of the Indian Academy of Sciences - Section A URL:[Link]

Technical Support Center: Optimization of 4-Methoxybenzylidene Succinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Base Selection on Stobbe Condensation Yield Target Product: 4-Methoxybenzylidene Succinic Acid (via Anisaldehyde & Diethyl Succinate) Audience: Organic Chemists, Process Development Scientists

Executive Summary: The Critical Role of the Base

In the Stobbe condensation of 4-methoxybenzaldehyde (anisaldehyde) with diethyl succinate , the choice of base is the single most significant variable affecting yield and purity.

While classical literature often cites Sodium Ethoxide (NaOEt), modern process optimization favors Potassium tert-butoxide (t-BuOK) . The electron-donating methoxy group on the aldehyde deactivates the carbonyl carbon, making the reaction sensitive to the equilibrium position. A stronger, bulkier base drives the reaction to completion more effectively than smaller alkoxides.

Base Performance Matrix
FeatureSodium Ethoxide (NaOEt) Potassium tert-Butoxide (t-BuOK) Sodium Hydride (NaH)
Base Strength (pKa of conj. acid) ~16 (Ethanol)~17-19 (t-Butanol/THF)~35 (H2)
Reaction Type Reversible (Equilibrium limited)Irreversible (Kinetic control)Irreversible
Typical Yield 50–65%85–95% 80–90%
Primary Side Reaction Ester hydrolysis, Claisen self-condensationMinimal (Steric bulk prevents self-condensation)Fire hazard, difficult handling
Recommendation Legacy/Educational Recommended (High Yield) Specialized Use Only

Technical Deep Dive: Mechanism & Causality

To troubleshoot low yields, one must understand the reaction pathway. The Stobbe condensation is unique because it proceeds through a


-lactone intermediate  (paraconic acid derivative), not a simple aldol elimination.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical lactonization step. If the base is too weak or moisture is present, the cycle aborts or reverses.

StobbeMechanism Reactants Diethyl Succinate + Anisaldehyde Enolate Succinate Enolate Reactants->Enolate Base (Deprotonation) Aldol Aldol Intermediate (Oxyanion) Enolate->Aldol Nucleophilic Attack Aldol->Reactants Reversible (Weak Base) Lactone γ-Lactone (Paraconic Ester) Aldol->Lactone Intramolecular Cyclization (-OEt) RingOpen Ring Opening (Irreversible) Lactone->RingOpen Base-Mediated Elimination Product 4-Methoxybenzylidene Succinate (Half-Ester) RingOpen->Product Acidic Workup

Figure 1: The Stobbe condensation mechanism.[1] Note that the formation of the Lactone drives the reaction, but the Ring Opening is the irreversible step that secures the product.

Recommended Protocol: t-BuOK Method[2][3]

This protocol is optimized for the electron-rich nature of 4-methoxybenzaldehyde, utilizing Potassium tert-butoxide to maximize conversion.

Reagents
  • Substrate: 4-Methoxybenzaldehyde (1.0 eq)

  • Nucleophile: Diethyl succinate (1.5 eq) — Excess is crucial to drive kinetics.

  • Base: Potassium tert-butoxide (1.5 – 2.0 eq)

  • Solvent: Anhydrous t-Butanol or THF.[2]

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and N2 inlet. Moisture kills the base.

  • Base Solution: Dissolve t-BuOK in anhydrous t-butanol. (If using THF, ensure it is inhibitor-free and dry).

  • Succinate Addition: Add diethyl succinate dropwise at room temperature. Stir for 15 minutes to generate the enolate.

    • Why? Pre-forming the enolate prevents the aldehyde from undergoing Cannizzaro side reactions.

  • Aldehyde Addition: Add 4-methoxybenzaldehyde dropwise.

  • Reaction: Heat to reflux (approx 80-85°C for t-BuOH) for 3–5 hours.

    • Checkpoint: The solution typically turns deep yellow/orange due to the formation of the conjugated system.

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Acidify with dilute HCl (2M) to pH ~2. The Stobbe product exists as a salt; it must be protonated to be extracted.

    • Extract with Ethyl Acetate.[2][4]

    • Extract the organic phase with saturated Sodium Bicarbonate (NaHCO3) .

    • Purification Trick: The product is a carboxylic acid (half-ester). It will move into the aqueous bicarbonate layer, leaving non-acidic impurities (unreacted aldehyde/diester) in the organic layer.

    • Acidify the bicarbonate layer again with HCl and filter the precipitated solid.

Troubleshooting Guide & FAQs

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield Tar Tar / Polymerization Problem->Tar Impure Product Impure Problem->Impure BaseCheck Using NaOEt? LowYield->BaseCheck TempCheck Temp > 100°C? Tar->TempCheck WorkupCheck Did you do Bicarb Wash? Impure->WorkupCheck SwitchBase Switch to t-BuOK (Irreversible) BaseCheck->SwitchBase Yes WaterCheck Solvent Wet? BaseCheck->WaterCheck No DrySolvent Dry Solvent/Glassware WaterCheck->DrySolvent Yes LowerTemp Reduce Temp (Use t-BuOH reflux) TempCheck->LowerTemp Yes Atmosphere Oxygen Present? TempCheck->Atmosphere No Inert Use N2/Ar Line Atmosphere->Inert Yes AcidBase Perform Acid-Base Extraction WorkupCheck->AcidBase No

Figure 2: Diagnostic workflow for common Stobbe condensation failures.

Frequently Asked Questions

Q: Why do I get a "gooey" solid instead of crystals? A: This is often due to the presence of the Z-isomer or residual solvent. The Stobbe condensation yields a mixture of E and Z isomers. Recrystallization from Benzene/Petroleum Ether or Ethanol/Water is usually required to obtain the crystalline solid. Alternatively, hydrolysis to the di-acid often yields a more crystalline product.

Q: Can I use Sodium Hydride (NaH) instead of t-BuOK? A: Yes. NaH is excellent for this reaction because the evolution of hydrogen gas makes the deprotonation irreversible. However, NaH requires strictly anhydrous conditions (THF or Toluene) and presents a higher safety risk. For 4-methoxybenzaldehyde, t-BuOK is generally sufficient and safer.

Q: My product is not precipitating upon acidification. A: The 4-methoxy group increases lipophilicity. If the volume of water is too high, the acid may remain somewhat soluble or form an oil.

  • Fix: Extract the acidified aqueous layer with Ethyl Acetate, dry over MgSO4, and evaporate. The residue can then be triturated with hexanes to induce crystallization.

Q: Why is the color of the reaction turning black? A: "Tarring" suggests oxidative polymerization of the aldehyde or the formation of quinoid structures, which is common with electron-rich aromatics at high temperatures. Ensure you are under a strict Nitrogen atmosphere and do not exceed the boiling point of t-butanol (82°C).

References

  • Johnson, W. S., & Daub, G. H. (1951).[5] The Stobbe Condensation.[1][6][5][7][8][9][10][11][12] Organic Reactions, 6, 1–73.

    • The definitive review on the mechanism and scope of the reaction.
  • Stobbe, H. (1899).[7] Condensation des Benzophenons mit Bernsteinsäureester.[7] Justus Liebigs Annalen der Chemie, 308(1–2), 89–114.[7]

    • Original description of the reaction.
    • [7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Daya, S. et al. (2022).[10] Stobbe Condensation: A Review. Juniper Publishers.

    • Modern review comparing base efficiencies (NaH vs t-BuOK).

Sources

Validation & Comparative

Interpreting the 1H NMR spectrum of 2-(4-Methoxybenzylidene)succinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Characterization of 2-(4-Methoxybenzylidene)succinic acid

Executive Summary

This guide provides a high-level technical analysis of the 1H NMR spectrum for This compound (also known as 4-methoxyphenylitaconic acid). Synthesized primarily via the Stobbe condensation, this compound exists as geometric isomers (E and Z).

While routine 1H NMR is the primary tool for structural verification, this guide compares its efficacy against advanced 2D NMR techniques (NOESY/HSQC) for the critical task of isomeric differentiation . We provide experimental protocols, spectral assignment logic, and a decision-making framework for researchers in medicinal chemistry and drug discovery.

Part 1: Structural Context & The Isomer Challenge

The Stobbe condensation of p-anisaldehyde with diethyl succinate, followed by hydrolysis, yields this compound. The presence of the exocyclic double bond creates two stereoisomers: (E) and (Z) .

  • E-Isomer (Trans): The aryl group is trans to the carbonyl group of the succinic acid moiety (specifically the C-1 carboxyl). This is typically the thermodynamically favored product due to steric minimization.

  • Z-Isomer (Cis): The aryl group is cis to the C-1 carboxyl group.

Why this matters: The biological activity of itaconic acid derivatives often depends strictly on the geometric configuration. Misidentifying the isomer can lead to erroneous SAR (Structure-Activity Relationship) data.

Part 2: Comparative Analysis (1D NMR vs. Alternatives)

For a researcher needing to confirm the identity and geometry of this molecule, we compare the standard 1D 1H NMR approach against robust alternatives.

Comparison Matrix: Structural Elucidation Methods
Feature1D 1H NMR (Standard) 2D NOESY (Advanced) X-Ray Crystallography
Primary Utility Routine purity & functional group check.Definitive geometric (E/Z) assignment. Absolute configuration & solid-state packing.
Sample Prep Fast (< 5 mins), ~5-10 mg.Fast (< 5 mins), ~10-20 mg.Slow (Days/Weeks), requires single crystal.
Isomer ID Inferential. Relies on chemical shift trends (shielding cones).[1]Direct. Observes through-space interactions (< 5 Å).Absolute. Direct visualization of atom placement.
Throughput High (Automation ready).Medium (Requires longer acquisition).Low.
Verdict First-line screening tool. Required for validation. Gold Standard (if crystallizable).

Expert Insight: While 1D NMR is sufficient for checking reaction completion (disappearance of aldehyde proton), it is insufficient for proving E/Z geometry without a reference standard. NOESY is the recommended validation step.

Part 3: Detailed Spectral Interpretation (1H NMR)

Solvent: DMSO-d6 (Recommended due to solubility of dicarboxylic acids). Frequency: 400 MHz or higher recommended for resolution of aromatic coupling.

The Diagnostic Signals (Chemical Shifts)
Proton Type

(ppm)
MultiplicityIntegralAssignment Logic
-COOH 12.0 – 13.0Broad Singlet2HCarboxylic acid protons. Often invisible if trace water is present or if exchange is fast.
Vinylic (=CH) 7.60 – 7.85 Singlet1HCritical Peak. Deshielded by the conjugated carbonyl. Position varies by isomer (see below).
Aromatic 7.30 – 7.50Doublet (

Hz)
2HOrtho to alkene (deshielded). Part of AA'BB' system.[2][3]
Aromatic 6.90 – 7.00Doublet (

Hz)
2HOrtho to methoxy (shielded by electron donation).
Methoxy (-OCH3) 3.75 – 3.85Singlet3HCharacteristic sharp singlet.
Methylene (-CH2-) 3.30 – 3.50Singlet2HSuccinic acid backbone. May overlap with water peak in DMSO (3.33 ppm).
Distinguishing E vs. Z Isomers

The geometry is determined by the Anisotropic Effect of the carbonyl group.

  • E-Isomer (Major): The vinylic proton is cis to the C-1 Carboxyl group (and trans to the aryl ring). The carbonyl oxygen's deshielding cone affects the vinylic proton strongly.

    • Observation: Vinylic signal appears further downfield (typically

      
       7.7 – 7.9 ppm).
      
  • Z-Isomer (Minor): The vinylic proton is trans to the C-1 Carboxyl group.

    • Observation: Vinylic signal appears relatively upfield (typically

      
       7.3 – 7.5 ppm).
      

Part 4: Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Avoid

      
       as the dicarboxylic acid is sparingly soluble, leading to broad lines and poor signal-to-noise.
      
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear. If suspension persists, filter through a cotton plug (though this may alter concentration).

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Scans (NS): 16 (sufficient for 10 mg).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Carboxylic acid protons and vinylic protons often have long T1 relaxation times. A short D1 will lead to inaccurate integration, making purity calculation impossible.

  • Spectral Width: -2 to 14 ppm (to capture the acid protons).

Step 3: Validation (The NOE Experiment)

If the E/Z assignment is critical for your application:

  • Run a 1D Selective NOE or 2D NOESY .

  • Target: Irradiate the Vinylic Proton signal.

  • Observation:

    • E-Isomer: Strong NOE enhancement of the Methylene (

      
      )  protons. (Vinylic H and 
      
      
      
      are spatially close).
    • Z-Isomer: Strong NOE enhancement of the Aromatic Ortho protons. (Vinylic H and Aryl ring are spatially close).

Part 5: Logic Flow & Visualization

The following diagram illustrates the decision-making process for characterizing this compound, ensuring scientific integrity.

NMR_Analysis Start Crude Product (Stobbe Condensation) Solubility Dissolve in DMSO-d6 (Ensure clear solution) Start->Solubility Run1H Acquire 1D 1H NMR (D1 > 5s) Solubility->Run1H CheckVinyl Analyze Vinylic Proton (δ) (~7.3 - 7.9 ppm) Run1H->CheckVinyl Downfield Signal > 7.7 ppm (Deshielded) CheckVinyl->Downfield High Shift Upfield Signal < 7.5 ppm (Shielded) CheckVinyl->Upfield Low Shift HypothesisE Hypothesis: E-Isomer (Major Product) Downfield->HypothesisE HypothesisZ Hypothesis: Z-Isomer (Minor Product) Upfield->HypothesisZ Validation REQUIRED VALIDATION Run 1D NOE / 2D NOESY HypothesisE->Validation HypothesisZ->Validation NOE_E NOE Correlation: Vinylic H ↔ Methylene CH2 Validation->NOE_E NOE_Z NOE Correlation: Vinylic H ↔ Aromatic H Validation->NOE_Z ConfirmE CONFIRMED E-Isomer NOE_E->ConfirmE ConfirmZ CONFIRMED Z-Isomer NOE_Z->ConfirmZ

Figure 1: Workflow for the structural assignment of this compound isomers using NMR.

References

  • Stobbe Condensation Mechanism & Isomers: Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[4][5] Organic Reactions, 6, 1-73. (General Reference via Wikipedia)

  • NMR Chemical Shifts of Stobbe Products: El-Abbady, A. M., & El-Assal, L. S. (1959). The Stobbe condensation with p-methoxybenzaldehyde.[3] Journal of the Chemical Society.

  • General NMR Interpretation of Alkenes: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Isomer Differentiation via NMR: Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry.

Sources

Spectroscopic Validation of 4-Methoxybenzylidene Succinic Acid: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Mandate

4-Methoxybenzylidene succinic acid (often referred to as Anisylidene Succinic Acid ) is a critical C4-dicarboxylic acid intermediate, primarily synthesized via the Stobbe condensation . Its structural integrity is pivotal in the synthesis of tetralone derivatives —key scaffolds for antidepressants like Sertraline (Zoloft) and various non-linear optical materials.

In process chemistry, the challenge lies not just in synthesis, but in validating the complete hydrolysis of the Stobbe half-ester intermediate and ensuring the retention of the olefinic geometry . This guide moves beyond generic spectral lists to provide a comparative, mechanism-based FTIR analysis that distinguishes the target product from its precursors and potential impurities.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational environments created by the molecule’s asymmetry. Unlike succinic acid (which possesses


 symmetry in crystal form), 4-methoxybenzylidene succinic acid contains two distinct carbonyl environments:
  • Conjugated Carboxyl Group (

    
    ):  Directly attached to the alkene, resulting in single-bond character enhancement and a shift to lower wavenumbers.
    
  • Non-Conjugated Carboxyl Group (

    
    ):  Isolated from the 
    
    
    
    -system, vibrating at typical aliphatic acid frequencies.
  • The "Anisyl" Fingerprint: The electron-donating methoxy group (

    
    ) intensifies specific aromatic ring modes, creating a unique diagnostic pattern in the fingerprint region.
    

Experimental Protocol: Self-Validating Workflow

Synthesis & Sampling Context

The spectral data below assumes a sample prepared via the Stobbe condensation of 4-methoxybenzaldehyde and diethyl succinate , followed by alkaline hydrolysis and acidification.

Sample Preparation:

  • Physical State: Crystalline Solid (MP: ~188–190°C).

  • Technique: KBr Pellet is recommended over ATR for this specific acid.

    • Reasoning: Carboxylic acid dimers form strong hydrogen bonds. ATR crystals (ZnSe/Diamond) can sometimes distort the broad O-H envelope due to refractive index changes. Transmission KBr provides a clearer resolution of the "split" carbonyl peaks essential for purity assessment.

  • Concentration: 1–2 mg sample per 100 mg KBr (dry grade).

Workflow Diagram

The following diagram illustrates the critical checkpoints where FTIR is used to validate the reaction progress.

Stobbe_Workflow Reactants Reactants (Anisaldehyde + Diethyl Succinate) Base Base Catalysis (NaOEt/t-BuOK) Reactants->Base Condensation Intermediate Stobbe Half-Ester (Mono-acid, Mono-ester) Base->Intermediate Cyclization/Ring Opening Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Saponification Product Target Diacid (4-Methoxybenzylidene Succinic Acid) Intermediate->Product FTIR Check: Loss of Ester C=O (1735 cm⁻¹) Hydrolysis->Product Acidification (pH < 2)

Figure 1: Reaction pathway highlighting the critical FTIR checkpoint for ester hydrolysis.

Spectral Analysis & Comparative Data

Characteristic Absorption Peaks

The following table details the diagnostic peaks for 4-methoxybenzylidene succinic acid. Note the splitting of the Carbonyl (C=O) band , which is the primary indicator of product identity.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Carboxylic Acid O-H Stretch3400–2500 Broad, MedStrong intermolecular hydrogen bonding (dimer formation). Overlaps C-H stretches.
Non-Conjugated Acid C=O Stretch1715 ± 5 StrongCorresponds to the saturated

group (similar to succinic acid).
Conjugated Acid C=O Stretch1685 ± 10 StrongShifted lower due to conjugation with the benzylidene alkene.
Alkene C=C Stretch1630–1640 MediumThe exocyclic double bond. Differentiates product from starting succinate.[1]
Aromatic Ring C=C Ring Stretch1605, 1515 StrongThe 1515 cm⁻¹ band is highly characteristic of para-substituted methoxy rings.
Aryl Ether C-O-C Stretch1255 ± 5 StrongAsymmetric stretch of the

bond.
Aromatic C-H Out-of-Plane Bend830 ± 5 StrongDiagnostic for para-substitution (two adjacent H atoms).
Comparative Performance: Product vs. Alternatives

To validate purity, you must distinguish the product from its starting materials and the half-ester intermediate.

Comparison 1: Vs. Succinic Acid (Precursor)
  • Succinic Acid: Shows a single C=O peak around 1700 cm⁻¹ (due to symmetry/equivalence in solution or slight splitting in crystal, but less defined than the target).

  • Target Product: Shows distinct C=C alkene peaks (1630 cm⁻¹) and Aromatic signals (1605/1515 cm⁻¹) which are completely absent in succinic acid.

Comparison 2: Vs. 4-Methoxybenzaldehyde (Precursor)
  • Aldehyde: Displays a sharp C=O peak at ~1685 cm⁻¹ but lacks the broad O-H acid envelope (3400–2500 cm⁻¹).

  • Diagnostic Key: The aldehyde shows the Fermi doublet (C-H stretch of CHO) at 2750 & 2850 cm⁻¹ . The disappearance of these two weak peaks confirms the consumption of the aldehyde.

Comparison 3: Vs. Stobbe Half-Ester (Intermediate)

This is the most critical process check. The Stobbe condensation initially yields a half-ester (one acid, one ester).

  • Half-Ester Spectrum: Will show an Ester C=O band at ~1735–1740 cm⁻¹ (higher frequency).

  • Target Diacid Spectrum: The 1735 cm⁻¹ peak must disappear, resolving into the 1715/1685 cm⁻¹ acid doublet.

  • Performance Metric: If a shoulder remains at 1740 cm⁻¹, hydrolysis is incomplete.

Technical Summary for Validation

For a "Pass" status in Quality Control (QC), the FTIR spectrum must exhibit:

  • The "Acid Envelope": Broad absorption centered at 3000 cm⁻¹.

  • The "Double Carbonyl": Distinct maxima at ~1715 cm⁻¹ and ~1685 cm⁻¹.

  • The "Methoxy Marker": Sharp, intense band at 1515 cm⁻¹ (Aromatic) and 1255 cm⁻¹ (Ether).

  • Absence of Impurities: No Fermi doublet at 2750/2850 cm⁻¹ (Aldehyde) and no peak >1730 cm⁻¹ (Ester).

References

  • Stobbe Condensation Mechanism & Products

    • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[2][3][4] Organic Reactions, 6, 1–73.

    • Source:

  • Spectral Characterization of Benzylidene Succinic Acid Derivatives

    • Gowda, B. K., et al. (2013). "Synthesis and evaluation of antimitotic activity of new tetralone acid analogues of podophyllotoxin." European Journal of Chemistry, 4(1), 48-55. (Provides experimental IR data for methoxy-substituted benzylidene succinic acid analogs).
    • Source:

  • Vibrational Assignments for Methoxy-Substituted Aromatics

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.[5] (Authoritative text for C-O and Para-substitution assignments).

  • Stobbe Condensation of Anisaldehyde

    • Banerjee, A. K., et al. (2022). "Stobbe Condensation: A Review." Organic & Medicinal Chem IJ, 11(4).
    • Source:

Sources

Advanced Characterization of Benzylidene Succinic Acid Derivatives: MS Fragmentation & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometric characterization of Benzylidene Succinic Acid Derivatives (BSADs) , a critical class of intermediates in the synthesis of PARP inhibitors and lignan therapeutics.

Executive Summary

Benzylidene succinic acid derivatives (BSADs) present a unique analytical challenge due to their conjugated double bond system and the existence of distinct E (trans) and Z (cis) geometric isomers. While Nuclear Magnetic Resonance (NMR) remains the gold standard for configurational assignment, Mass Spectrometry (MS) offers superior sensitivity for pharmacokinetic profiling and impurity analysis.

This guide compares the two dominant ionization workflows—Electron Ionization (EI) via GC-MS (requiring derivatization) and Electrospray Ionization (ESI) via LC-MS (native analysis)—and provides definitive fragmentation mechanisms to distinguish the thermodynamically stable E-isomer from the sterically congested Z-isomer.

Methodology Comparison: EI-MS vs. ESI-MS

For researchers selecting an analytical platform, the choice depends on the requirement for structural fingerprinting versus high-throughput quantification.

FeatureMethod A: GC-EI-MS (Derivatized) Method B: LC-ESI-MS/MS (Native)
Analyte Form Dimethyl or Trimethylsilyl (TMS) EstersFree Acid (Dicarboxylic)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage dependent)
Structural Insight High. Rich fragmentation pattern allowing de novo identification.Moderate. Primarily molecular ion [M-H]⁻; requires MS/MS for fragments.
Isomer Resolution Excellent. Chromatographic separation + distinct intensity ratios.Good. Separation relies heavily on column chemistry (e.g., C18 vs. Phenyl-Hexyl).
Sensitivity Nanogram range (ng)Picogram range (pg)
Primary Limitation Requires time-consuming derivatization (e.g., BF₃/MeOH).Ion suppression in complex biological matrices.

Recommendation: Use Method A (GC-EI-MS) during early-stage synthesis verification to confirm substituent placement. Use Method B (LC-ESI-MS) for DMPK (Drug Metabolism and Pharmacokinetics) studies where sensitivity is paramount.

Fragmentation Mechanisms & Pathways

The fragmentation of BSADs is governed by the stability of the styryl conjugated system and the proximity of the dicarboxylic acid groups.

A. Electron Ionization (EI) of Dimethyl Esters

When derivatized to dimethyl esters (


 for unsubstituted benzylidene succinate), the fragmentation follows three distinct pathways:
  • Methoxy Radical Loss [M-31]⁺: The molecular ion loses a methoxy group (

    
    ) from the ester moiety. This is often the base peak or a high-intensity fragment.
    
    • Mechanism:[1][2][3][4][5]

      
      -cleavage adjacent to the carbonyl.
      
  • Methanol Elimination [M-32]⁺: A rearrangement process involving the transfer of a

    
    -hydrogen. This is more prominent in the Z-isomer due to the spatial proximity of the phenyl ring protons to the ester carbonyl.
    
  • Retro-Synthetic Cleavage (Benzyl Tropylium Formation) [m/z 91/103]: The double bond acts as a cleavage point. The formation of the stable tropylium ion (

    
    , m/z 91) or the cinnamyl-type cation (
    
    
    
    , m/z 117) confirms the benzylidene structure.
B. ESI-MS/MS (Negative Mode) of Free Acids

In negative mode (


), collision-induced dissociation (CID) yields characteristic neutral losses:
  • Dehydration [M-H-18]⁻ (Anhydride Formation): The most diagnostic pathway. The dicarboxylic acid cyclizes to form a five-membered anhydride ring.

    • Critical Insight: This reaction is stereoselective. The Z-isomer (cis-like arrangement) undergoes dehydration significantly faster and at lower collision energies than the E-isomer due to the "Ortho-Effect" (proximity of the two carboxyl groups).

  • Decarboxylation [M-H-44]⁻: Loss of

    
     from the 
    
    
    
    -carboxyl group (relative to the double bond).
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the dimethyl ester derivative under Electron Ionization.

Fragmentation M_Ion Molecular Ion (M+) Dimethyl Ester [m/z 234] Path1 [M - OCH3]+ Acylium Ion [m/z 203] M_Ion->Path1 - •OCH3 (α-cleavage) Path2 [M - CH3OH]+ Cyclic Ketenyl Ion [m/z 202] M_Ion->Path2 - CH3OH (Rearrangement) Path4 Cinnamate Fragment [m/z 131] M_Ion->Path4 C-C Cleavage Path3 Tropylium Ion [m/z 91] Path4->Path3 - C2H2O

Figure 1: EI-MS fragmentation pathways for Benzylidene Succinic Acid Dimethyl Ester. The "Rearrangement" pathway (Path 2) is stereochemically sensitive.

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed to distinguish E and Z isomers using LC-MS/MS without requiring NMR.

Objective: Differentiate isomers based on the [M-H-H₂O]⁻ / [M-H]⁻ intensity ratio.

Reagents & Equipment
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[6]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of crude BSAD in 1 mL Methanol.

    • Dilute to 100 ng/mL in 50:50 Water:MeOH.

  • LC Parameters:

    • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The E-isomer is generally more polar and elutes earlier than the Z-isomer on C18 columns due to better solvation of the extended carboxyl network, though this can reverse depending on phenyl substituents.

  • MS Source Settings (ESI Negative):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage (Critical): Set a "ramp" experiment. Acquire spectra at 80V, 100V, and 135V.

  • Data Analysis (The "Anhydride Ratio"):

    • Extract Ion Chromatograms (EIC) for the parent ion [M-H]⁻ (m/z 205 for unsubstituted).

    • Extract EIC for the anhydride fragment [M-H-18]⁻ (m/z 187).

    • Calculation: Calculate Ratio

      
      .
      
    • Interpretation:

      • High R Value (> 0.8 at 100V): Indicates Z-Isomer . The spatial proximity of the carboxyl groups facilitates rapid water loss.

      • Low R Value (< 0.3 at 100V): Indicates E-Isomer . Water loss requires bond rotation or higher energy.

Diagnostic Workflow Diagram

Workflow Start Crude Reaction Mixture (E/Z Isomers) Step1 LC Separation (C18 Column, Gradient Elution) Start->Step1 Step2 ESI-MS (Negative Mode) Precursor Scan [M-H]- Step1->Step2 Decision Collision Energy Ramp (CID) Step2->Decision BranchZ Peak A: High Anhydride Yield [M-18]- Dominant Decision->BranchZ Fast Kinetics BranchE Peak B: Low Anhydride Yield Intact [M-H]- Dominant Decision->BranchE Slow Kinetics ResultZ Identification: Z-Isomer (Cis-like) BranchZ->ResultZ ResultE Identification: E-Isomer (Trans-like) BranchE->ResultE

Figure 2: Logical workflow for assigning stereochemistry using MS/MS fragmentation kinetics.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental EI fragmentation mechanisms including McLafferty rearrangements and ortho-effects).
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of organic compounds: Differentiating isomers. Journal of Chromatography A, 1217(25), 3908-3918. (Discusses the use of relative ion abundances to distinguish geometric isomers).
  • Sigma-Aldrich. (n.d.). 2-Benzylidene-succinic acid 1-ethyl ester Product Specification. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Distinguishing E and Z Isomers of 2-(4-Methoxybenzylidene)succinic Acid by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive, evidence-based protocol for distinguishing the E and Z isomers of 2-(4-Methoxybenzylidene)succinic acid using NMR spectroscopy. It is designed for researchers requiring absolute stereochemical assignment without recourse to X-ray crystallography.[1]

Executive Summary

The stereochemical assignment of this compound hinges on the spatial relationship between the vinylic proton, the aromatic ring, and the succinic acid backbone.[1] While 1H NMR chemical shifts provide a strong preliminary indication based on magnetic anisotropy, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the "gold standard" for confirmation.

  • The E-Isomer (Entgegen): The vinylic proton is cis to the C2-carboxyl group, resulting in a deshielded (downfield) shift and no NOE correlation with the succinate methylene.[1]

  • The Z-Isomer (Zusammen): The vinylic proton is cis to the succinate methylene group, resulting in a shielded (upfield) shift and a strong NOE correlation with the methylene protons.[1]

Mechanistic Basis of Separation[1]

Cahn-Ingold-Prelog (CIP) Definition

To ensure accuracy, we must first explicitly define the isomers based on CIP priority rules:

  • C1 (Benzylidene): Priority 1: 4-Methoxyphenyl (Ar) > Priority 2: Hydrogen (H).

  • C2 (Succinate): Priority 1: -COOH (C attached to 3 oxygens) > Priority 2: -CH

    
    COOH (C attached to 1 C).
    
IsomerGeometryConfiguration
(Z)-Isomer High priority groups (Ar and -COOH) on the Same Side .Vinylic H is cis to -CH

COOH
.[1]
(E)-Isomer High priority groups (Ar and -COOH) on Opposite Sides .Vinylic H is cis to -COOH .
The Anisotropy Effect

The carbonyl group of the carboxylic acid generates a magnetic anisotropy cone.[1] Protons located cis to the carbonyl oxygen (in the plane of the double bond) fall into the deshielding zone , shifting their resonance downfield (higher ppm).[1]

  • In the (E)-Isomer: The vinylic proton is cis to the C2-COOH group.[1] Result: Downfield shift (~7.8 ppm).

  • In the (Z)-Isomer: The vinylic proton is cis to the -CH

    
    COOH group (and trans to the C2-COOH).[1] Result:  Upfield shift (~7.4 ppm).
    

Comparative Analysis: The Diagnostic Workflow

1H NMR: The Vinylic Proton Indicator

The most distinct marker in the 1D proton spectrum is the singlet corresponding to the vinylic proton (=CH-Ar).[1]

Feature(E)-Isomer(Z)-IsomerMechanistic Reason
Vinylic Proton (

)
~7.65 – 7.85 ppm ~7.35 – 7.55 ppm cis-Carbonyl Deshielding Effect
Succinate -CH

- (

)
~3.4 – 3.5 ppm~3.3 – 3.4 ppmSteric compression in Z-isomer may cause slight variation.
Methoxy -OCH

(

)
~3.80 ppm~3.80 ppmDistant from the stereocenter; usually non-diagnostic.[1]
2D NOESY: The Confirmatory Test

NOESY correlates protons that are close in space (< 5 Å), regardless of chemical bonding. This is the definitive method for assignment.

  • Experiment: Irradiate or observe the cross-peaks of the Vinylic Proton .

  • Observation A: Strong correlation with the Succinate Methylene (-CH

    
    -)  protons.[1]
    
    • Conclusion: The Vinylic H and -CH

      
      - are on the same side.[1] Assignment: (Z)-Isomer .
      
  • Observation B: Strong correlation with the Aromatic Ortho Protons (always present) but NO correlation with the Succinate Methylene.[1]

    • Conclusion: The Vinylic H and -CH

      
      - are on opposite sides.[1] Assignment: (E)-Isomer .
      

Visualization of Logic[1]

Decision Tree for Isomer Assignment

IsomerAssignment Start Start: Acquire 1H NMR & NOESY CheckShift Step 1: Check Vinylic Proton Shift Start->CheckShift HighShift Shift > 7.6 ppm (Deshielded) CheckShift->HighShift Downfield LowShift Shift < 7.6 ppm (Shielded) CheckShift->LowShift Upfield CheckNOE_E Step 2: Check NOE Correlations HighShift->CheckNOE_E CheckNOE_Z Step 2: Check NOE Correlations LowShift->CheckNOE_Z ResultE Assignment: (E)-Isomer (Vinylic H cis to COOH) CheckNOE_E->ResultE NOE: Vinylic H <-> Ar-H (Ortho) NO NOE: Vinylic H <-> Succinate CH2 ResultZ Assignment: (Z)-Isomer (Vinylic H cis to CH2COOH) CheckNOE_Z->ResultZ NOE: Vinylic H <-> Succinate CH2 (Strong Cross-peak)

Figure 1: Decision tree for assigning stereochemistry based on chemical shift and NOE data.

Spatial Geometry and NOE Interactions

Geometry cluster_E (E)-Isomer Geometry cluster_Z (Z)-Isomer Geometry C1_E C=C Ar_E Aryl Group C1_E->Ar_E H_E Vinylic H C1_E->H_E COOH_E COOH C1_E->COOH_E CH2_E CH2-COOH C1_E->CH2_E H_E->COOH_E Cis (Deshielding) C1_Z C=C Ar_Z Aryl Group C1_Z->Ar_Z H_Z Vinylic H C1_Z->H_Z COOH_Z COOH C1_Z->COOH_Z CH2_Z CH2-COOH C1_Z->CH2_Z H_Z->CH2_Z Cis (Strong NOE)

Figure 2: Schematic representation of the E and Z geometries. The blue arrow indicates the critical diagnostic NOE interaction in the Z-isomer.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize aggregation effects:

  • Mass: Weigh 10–15 mg of the dried product.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     .
    
    • Note: DMSO is preferred over CDCl

      
       for dicarboxylic acids to prevent dimerization and broadening of signals due to hydrogen bonding.[1]
      
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Filtration: If any turbidity exists, filter through a cotton plug to improve field homogeneity (shimming).

Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR:

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 – 2.0 sec (Ensure complete relaxation for integration).

    • Pulse Angle: 30°.[1]

  • 2D NOESY:

    • Mixing Time (D8): 400 – 500 ms .[1] (Optimal for medium-sized molecules MW ~200-400).

    • Scans (NS): 8 – 16 per increment.[1]

    • Increments (TD1): 256 (for sufficient resolution in F1 dimension).

Data Processing
  • Phasing: Ensure precise phasing of 2D spectra; negative peaks in NOESY can indicate exchange (chemical exchange) or incorrect phasing, though less likely in this rigid system.

  • Integration: Integrate the vinylic proton and the succinate methylene protons in the 1D spectrum to establish stoichiometry if a mixture is present.

References

  • Stobbe Condensation Mechanism & Stereochemistry

    • Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1] Organic Reactions1951 , 6, 1.

    • Note: Defines the classical formation of the intermediate lactone leading to the predominant isomer.[1]

  • NMR Chemical Shift Trends in Alpha,Beta-Unsaturated Acids

    • Pretsch, E.; Bühlmann, P.; Badertscher, M.
    • Context: Authoritative source for calculating substituent effects on vinylic proton shifts (Tobey-Simon rules).[2]

  • NOE Applications in Stereochemical Assignment

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
    • Context: Detailed methodology for optimizing NOESY mixing times for small molecules.
  • Specific Analog Data (Benzylidene Succinates)

    • Anjaneyulu, A. S. R., et al. "Stobbe condensation of p-methoxybenzaldehyde..." Indian Journal of Chemistry, 1985.
    • Context: Confirms the formation of E/Z mixtures and the utility of fractional crystallization for separation.[1]

Sources

Comprehensive Guide to Melting Point Determination and Validation for Pure 4-Methoxybenzylidene Succinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, verifying the absolute purity and polymorphic stability of pharmaceutical intermediates is a non-negotiable step in the synthesis pipeline. 4-Methoxybenzylidene succinic acid (CAS 15889-58-4) is a critical dicarboxylic acid derivative utilized in advanced drug synthesis. Because even trace impurities can drastically alter its physicochemical properties, establishing a rigorous, self-validating framework for its melting point determination is paramount.

According to van't Hoff's law of melting point depression, the presence of impurities broadens the melting range and lowers the thermodynamic onset temperature. Therefore, an accurate melting point is not just a physical constant—it is a direct quantitative measure of chemical purity Differential scanning calorimetry: An invaluable tool[1].

This guide objectively compares the two gold-standard methodologies—the traditional Pharmacopeial Capillary Method and Differential Scanning Calorimetry (DSC)—and provides field-proven, step-by-step protocols to ensure scientific integrity.

Comparative Analysis of Methodologies

When validating the thermal properties of 4-methoxybenzylidene succinic acid, scientists must choose between visual phase-change observation and thermodynamic profiling. While the capillary method is legally recognized for compendial compliance, DSC provides a deeper mechanistic insight into the material's phase behavior Melting Point Determination[2].

Table 1: Comparative Analysis of Melting Point Techniques
ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Core Principle Visual observation of solid-to-liquid phase change.Measurement of differential heat flow during thermal transitions.
Sample Size ~2.5–3.5 mm column height in a capillary tube.2.0–5.0 mg in a sealed aluminum pan.
Data Output Melting Range (Onset to Clear Point).Thermogram (Extrapolated Onset, Peak Minimum, Enthalpy

).
Sensitivity to Impurities Moderate (Visual broadening of the melting range).Exceptionally High (Detects trace polymorphs and subtle shifts).
Primary Use Case Routine Quality Control (QC) and regulatory compliance.Polymorph screening, stability testing, and R&D validation.

Causality in Experimental Design

To build a self-validating system , every step in the protocol must be causally justified. Do not treat these steps as mere instructions; understand the physical chemistry governing them:

  • Sample Pulverization: The compound must be finely ground. Large, irregular crystals create microscopic air pockets. Because air is a thermal insulator, these pockets cause uneven heat distribution within the sample, artificially broadening the melting range and mimicking the presence of impurities.

  • Desiccation: Moisture acts as a solvent and a chemical impurity. Heating a hydrated sample causes premature liquefaction (the solid dissolves in its own water of crystallization). Samples must be dried under vacuum prior to analysis to yield the true anhydrous melting point USP <741>[3].

  • Heating Ramp Rate: A slow ramp rate (1 °C/min) near the expected melting point is critical. Rapid heating causes thermal lag—a state where the heating block is hotter than the sample inside the capillary. This results in an artificially inflated melting point reading Determination of Melting Points[4].

Validation Workflow Visualization

The following diagram illustrates the logical flow of a self-validating melting point determination system, ensuring that instrument calibration dictates the reliability of the final output.

MP_Validation Start Initiate Validation 4-Methoxybenzylidene Succinic Acid Calib Instrument Calibration (USP Reference Standards) Start->Calib Prep Sample Preparation (Desiccation & Pulverization) Calib->Prep Pass SST Method Select Methodology Prep->Method Capillary Capillary Method (USP <741>) Visual Phase Change Method->Capillary DSC DSC Analysis Thermodynamic Profiling Method->DSC Compare Data Comparison & Purity Assessment Capillary->Compare DSC->Compare Valid Validated MP Output Compare->Valid Concordant Data

Workflow for validating the melting point of 4-methoxybenzylidene succinic acid.

Step-by-Step Experimental Protocols

Protocol A: Capillary Melting Point Determination (USP <741> Class Ia)

This protocol relies on visual phase changes: the onset point (collapse of the solid against the tube wall) and the clear point (complete liquefaction) Determination of Melting Points[4].

  • System Suitability Test (SST): Calibrate the apparatus using a USP Reference Standard (e.g., Sulfanilamide, MP 164.2–165.8 °C) that closely brackets the expected melting range of your synthesized 4-methoxybenzylidene succinic acid. Do not proceed if the SST fails.

  • Sample Preparation: Grind the pure 4-methoxybenzylidene succinic acid into a fine, homogeneous powder using an agate mortar. Dry the powder in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours USP <741>[3].

  • Capillary Charging: Introduce the powder into a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm internal diameter). Pack tightly by dropping the capillary through a glass guide tube onto a hard surface until the sample column is exactly 2.5–3.5 mm high Determination of Melting Points[4].

  • Pre-heating: Heat the instrument bath/block until the temperature is approximately 10 °C below the expected melting point of the compound USP <741>[3].

  • Ramping: Insert the charged capillary. Reduce the heating rate to a strict 1 ± 0.5 °C/min USP <741>[3].

  • Observation: Record the temperature at the first sign of liquid (onset/collapse) and when the sample is completely clear (meniscus formation).

Protocol B: Differential Scanning Calorimetry (DSC) Profiling

DSC measures the differential heat flow required to maintain the sample and an inert reference at the same temperature, providing an exact thermodynamic signature DSC Analysis[5].

  • Calibration: Calibrate the DSC cell using high-purity Indium (MP 156.6 °C) to verify temperature accuracy and cell constant (enthalpy).

  • Sample Loading: Accurately weigh 2.0–5.0 mg of the dried 4-methoxybenzylidene succinic acid into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan floor.

  • Purging: Purge the DSC cell with dry Nitrogen gas at a flow rate of 50 mL/min. This prevents oxidative degradation during the melt and removes any evolved volatiles DSC Analysis[5].

  • Thermal Cycle: Equilibrate the system at 50 °C. Ramp the temperature at 5 °C/min up to 20 °C above the expected melting point.

  • Data Analysis: Integrate the resulting endothermic peak. Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point, and calculate the specific calorimetric enthalpy (
    
    
    
    ) Differential scanning calorimetry[1].

Experimental Data Comparison

When validating pure 4-methoxybenzylidene succinic acid, comparing the data from both methodologies ensures absolute confidence. DSC will typically yield a slightly lower, but highly precise, onset temperature compared to the visual capillary method due to the elimination of thermal lag.

Table 2: Simulated Validation Data for Pure 4-Methoxybenzylidene Succinic Acid
ParameterCapillary Method (USP <741>)DSC MethodAcceptance Criteria
Onset Temperature (

)
188.5 °C187.9 °C

1.0 °C between methods
Clear Point / Peak Max 189.8 °C189.2 °CN/A
Melting Range (

)
1.3 °C1.3 °C

2.0 °C (indicates high purity)
Enthalpy of Fusion (

)
N/A142.5 J/gConsistent across 3 batches
Purity Assessment PASS PASS Concordant validation

Note: The exact melting point of substituted succinic acids can vary based on the specific stereoisomeric composition (E/Z isomers). Always reference your specific lot's Certificate of Analysis (CoA) for the baseline expected value.

References

1.3[3] 2. 4[4] 3.1[1] 4.2[2] 5.5[5]

Sources

Elemental Analysis of C₁₂H₁₂O₅: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical research, the validation of small molecule purity is non-negotiable. For a compound with the molecular formula C₁₂H₁₂O₅ (encompassing bioactive isomers like Stellatin , Austdiol , or 5,6,7-trimethoxycoumarin ), Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity. Unlike NMR or HPLC, which detect specific signals, EA confirms the absolute mass fraction of elements, acting as a critical gatekeeper against solvent entrapment, inorganic contamination, or weighing errors.

This guide compares the Theoretical (Calculated) composition of C₁₂H₁₂O₅ against Experimental combustion data, providing a rigorous framework for interpreting deviations and optimizing protocols.

Part 1: Theoretical Framework

The Mathematical Baseline

Before any sample enters the furnace, the theoretical composition must be established with high precision using standard atomic weights (IUPAC).

Target Formula: C₁₂H₁₂O₅ Molecular Weight (MW): 236.22 g/mol [1]

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.13261.02%
Hydrogen (H) 121.00812.0965.12%
Oxygen (O) 515.99979.99533.86%

Note: Oxygen is typically determined by difference (


) in standard CHN analysis, though direct oxygen analysis (pyrolysis) is possible.

Part 2: Experimental Protocol (CHN Combustion)

The "Black Box" Revealed

Achieving results within the industry-standard ±0.4% tolerance requires a self-validating experimental protocol. The following methodology is based on dynamic flash combustion (e.g., PerkinElmer 2400 or Thermo FlashSmart systems).

1. Sample Preparation (The Critical Variable)[2]
  • Homogenization: C₁₂H₁₂O₅ isomers often crystallize as needles or plates. Samples must be ground to a fine, uniform powder to ensure instantaneous combustion.[3]

  • Drying: Pre-dry the sample at 40–50°C under vacuum (

    
     mbar) for 4–6 hours to remove surface moisture.
    
  • Weighing: Using a microbalance (readability

    
    ), weigh 1.5–2.5 mg  of sample into a tin capsule.
    
    • Why Tin? Tin oxidizes exothermically, raising the local temperature to

      
       to ensure complete bond rupture.
      
2. Combustion & Reduction Cycle[4][5]
  • Combustion: Sample is dropped into a reactor at 980°C with a pulse of pure Oxygen.

  • Reduction: Gases pass over reduced Copper at 640°C .

    • Removes excess Oxygen.[6]

    • Converts Nitrogen oxides (

      
      ) to 
      
      
      
      .[6]
  • Separation & Detection: Gases are separated (GC column or adsorption traps) and quantified via Thermal Conductivity Detection (TCD) .

Visualization: The Analytical Workflow

The following diagram outlines the critical path from sample to data, highlighting quality control checkpoints.

EA_Workflow Sample Solid Sample (C12H12O5) Weigh Microbalance (±0.001 mg) Sample->Weigh Grind & Dry Combustion Flash Combustion (980°C + O2) Weigh->Combustion Tin Capsule Reduction Reduction Tube (Cu, 640°C) Combustion->Reduction CO2, H2O, NOx Separation Gas Separation (GC/Traps) Reduction->Separation CO2, H2O, N2 Detection TCD Signal Integration Separation->Detection Result Data Output (%C, %H, %N) Detection->Result

Figure 1: Step-by-step workflow for Dynamic Flash Combustion Analysis.

Part 3: Comparative Analysis (Theory vs. Reality)

The Journal of Medicinal Chemistry and other high-impact journals enforce a strict acceptance criterion: Experimental values must be within ±0.4% of the Theoretical calculation.

Scenario A: The Perfect Match (High Purity)
ElementTheoreticalExperimentalDelta (

)
Status
C 61.02%60.95%-0.07%PASS
H 5.12%5.15%+0.03%PASS

Interpretation: The compound is chemically pure (


), dry, and free of inorganic salts.
Scenario B: The "Solvent Trap" (Common Failure)

Many C₁₂H₁₂O₅ derivatives (e.g., coumarins) are recrystallized from solvents like Ethanol or Dichloromethane (DCM).

  • Observation: Carbon is significantly high (if solvent C% > sample C%) or low (if solvent C% < sample C%). Hydrogen is often high .

  • Example (0.5 mol Water Solvate):

    • Formula becomes

      
      .
      
    • New MW:

      
      .
      
    • New %C:

      
       (Theoretical was 61.02%).
      
    • Result: Experimental C is 2.25% lower than expected. This fails the

      
       test but matches the solvate calculation.
      
Scenario C: Inorganic Contamination
  • Observation: Both %C and %H are lower than theoretical, proportional to the mass of the non-combustible material (ash).

  • Cause: Residual silica from chromatography or sodium salts from extraction.

Part 4: Troubleshooting & Diagnostics

When the numbers don't match, use this logic tree to diagnose the root cause. Do not simply re-run the sample without a hypothesis.

Diagnosis_Tree Start Result > ±0.4% Deviation? CheckH Check Hydrogen (%H) Start->CheckH Yes HighH H is HIGH (> +0.4%) CheckH->HighH H > Theory LowC_LowH C Low / H Low CheckH->LowC_LowH H < Theory Solvent Diagnosis: Trapped Solvent (Check NMR for EtOH/MeOH) HighH->Solvent If C also deviates Water Diagnosis: Hygroscopic/Wet (Re-dry at higher temp) HighH->Water If C is Low LowC_HighH C Low / H High Inorganic Diagnosis: Inorganic Impurity (Silica/Salt - Check Ash) LowC_LowH->Inorganic Proportional Drop Incomplete Diagnosis: Incomplete Combustion (Add V2O5 oxidant) LowC_LowH->Incomplete Black Residue Found

Figure 2: Diagnostic Logic for Elemental Analysis Deviations.

Part 5: Best Practices for Researchers

To ensure publication-quality data for C₁₂H₁₂O₅:

  • The 1H NMR Pre-Check: Never submit a sample for EA without first integrating the proton NMR spectrum. If you see solvent peaks, calculate the mole fraction. If the solvent amount explains the EA deviation, report the compound as a solvate (e.g., "Anal. Calcd for C₁₂H₁₂O₅[7] · 0.1 H₂O").[8]

  • Additives for Refractory Compounds: If the compound is a polycyclic aromatic (common with C12 structures), it may form graphite in the furnace. Add Vanadium Pentoxide (

    
    )  to the tin capsule to supply extra oxygen and catalyze complete combustion.
    
  • Blank Correction: Ensure the instrument runs a blank (empty tin capsule) before your sample to subtract background carbon from the atmosphere or capsule itself.

References

  • National Institutes of Health (NIH) . Stellatin (C12H12O5) Compound Summary. PubChem.[1][9] [Link]

  • Royal Society of Chemistry . Elemental Analysis: A Guide to CHNS Analysis. [Link]

  • Holzgrabe, U. Dielectric Analysis and Elemental Analysis in Drug Development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Mechanistic Causality: The Origin of the UV-Vis Absorption Profile

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Profiling: UV-Vis Absorption Maxima of 2-(4-Methoxybenzylidene)succinic Acid vs. Structural Analogues

For researchers and drug development professionals, the precise photophysical characterization of synthetic intermediates is not merely a quality control step; it is a fundamental requirement for understanding structure-activity relationships. This compound (also known as p-methoxybenzylidenesuccinic acid) is a critical diacid intermediate frequently utilized in the synthesis of photochromic fulgides and targeted pharmaceutical agents.

This guide provides an authoritative comparison of the UV-Vis absorption profile of this compound against its structural alternatives, detailing the mechanistic causality behind its spectral behavior and providing a self-validating experimental protocol for its characterization.

The UV-Vis absorption spectrum of a molecule is dictated by its electronic transitions, specifically the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In the base scaffold of 1 [3], the


 transition arises from the extended conjugation between the phenyl ring, the newly formed alkene double bond, and the adjacent carbonyl groups. This conjugated system typically yields an absorption maximum (

) near 270 nm.

When transitioning to This compound , the introduction of the para-methoxy group (-OCH


) fundamentally alters the electronic landscape. The oxygen atom of the methoxy group possesses lone pairs that participate in resonance with the aromatic 

-system. This strong electron-donating (auxochromic) effect raises the energy level of the HOMO. Consequently, the HOMO-LUMO energy gap narrows, requiring lower-energy (longer wavelength) photons to induce the

transition. This causality directly results in a significant bathochromic shift (red shift) , pushing the

to approximately 305 nm.

Understanding this shift is critical for reaction monitoring: the disappearance of the starting material (anisaldehyde,


 ~280 nm) and the emergence of the 305 nm peak serve as a real-time, label-free indicator of 2[1] success.

Comparative Photophysical Data

To objectively evaluate the product's performance, we must benchmark its UV-Vis absorption against relevant structural alternatives. The table below summarizes the quantitative photophysical data, illustrating how substituent effects dictate the absorption maxima.

Compound / AlternativeSubstituent Effect

(Methanol)
Molar Extinction Coefficient (

)
Primary Application / Note
Dimethyl itaconate None (No aromatic ring)~210 nm~1,200 M

cm

Baseline aliphatic control; lacks extended

-conjugation.
2-Benzylidenesuccinic acid Neutral (Unsubstituted)~270 nm~12,500 M

cm

Standard precursor for3 [2].
2-(4-Chlorobenzylidene)succinic acid Electron-Withdrawing (-Cl)~280 nm~14,000 M

cm

Inductive withdrawal slightly broadens the peak; used for halogenated derivatives.
This compound Electron-Donating (-OCH

)
~305 nm ~18,200 M

cm

Target product; high molar absorptivity enables highly sensitive HPLC/UV detection.

Data represents typical values recorded in spectroscopic-grade methanol at 298 K.

Experimental Protocols: Synthesis and UV-Vis Characterization

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes a built-in causality check to prevent the propagation of experimental errors.

Phase A: Synthesis via Stobbe Condensation
  • Reagent Preparation: Dissolve 10 mmol of p-anisaldehyde and 12 mmol of diethyl succinate in 20 mL of anhydrous tert-butanol.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the ester.

  • Base Addition: Slowly add 15 mmol of potassium tert-butoxide (t-BuOK) under a nitrogen atmosphere.

    • Causality:t-BuOK is chosen over sodium ethoxide because its steric bulk prevents it from acting as a nucleophile, thereby eliminating unwanted transesterification side reactions while efficiently deprotonating the succinate to form the reactive enolate.

  • Reaction & Saponification: Reflux for 4 hours. Cool the mixture, add 10% aqueous NaOH, and reflux for an additional 2 hours to fully saponify the intermediate half-ester into the diacid.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2. Collect the precipitating this compound via vacuum filtration and recrystallize from ethanol/water.

Phase B: Self-Validating UV-Vis Measurement
  • Solvent Selection: Use spectroscopic-grade Methanol (UV cutoff ~205 nm).

    • Causality: Methanol perfectly solvates the polar diacid without participating in hydrogen-bonding artifacts that could artificially shift the

      
       (as seen in aqueous buffers at varying pH).
      
  • Stock Solution: Prepare a 1.0 mM stock solution of the purified compound in methanol.

  • Serial Dilution (The Validation Step): Prepare working concentrations of 5 µM, 10 µM, 15 µM, and 20 µM.

  • Spectral Acquisition: Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, using pure methanol in the reference cuvette for real-time baseline subtraction.

  • System Validation: Plot Absorbance at 305 nm versus Concentration.

    • Validation Rule: The system is only validated if the linear regression yields an

      
      . An 
      
      
      
      below this threshold indicates molecular aggregation (excimer formation) or detector saturation, rendering the calculated molar extinction coefficient invalid.

Workflow Visualization

The following diagram maps the logical progression from synthesis to photophysical validation, highlighting the critical checkpoints in the methodology.

G N1 Precursor Synthesis (Anisaldehyde + Succinate) N2 Stobbe Condensation (t-BuOK Catalyst) N1->N2 N3 2-(4-Methoxybenzylidene) succinic acid N2->N3 N4 Sample Preparation (Serial Dilution in MeOH) N3->N4 N5 UV-Vis Spectrophotometry (200-400 nm Scan) N4->N5 N6 Photophysical Profiling (λ_max ≈ 305 nm, R² ≥ 0.999) N5->N6

Caption: Logical workflow from Stobbe condensation synthesis to self-validating UV-Vis photophysical profiling.

References

  • Green Synthesis of Acid Esters from Furfural via Stobbe Condensation ResearchGate[Link]

  • Inactive pseudoenzyme subunits in heterotetrameric BbsCD, a novel short-chain alcohol dehydrogenase involved in anaerobic toluene degradation Semantic Scholar / The FEBS Journal[Link]

  • Rapid qualitative and quantitative ultra high performance liquid chromatography method for simultaneous analysis of twenty nine common phenolic compounds of various structures ResearchGate / Molecules[Link]

Sources

Comparing Stobbe condensation efficiency: Sodium hydride vs Potassium tert-butoxide

Author: BenchChem Technical Support Team. Date: March 2026

Sodium Hydride (NaH) vs. Potassium tert-Butoxide ( -BuOK)

Executive Summary

In the synthesis of


-unsaturated esters and succinic acid derivatives, the Stobbe condensation remains a cornerstone method, particularly for constructing polycyclic aromatic hydrocarbons and lignan precursors.[1] While the classical protocol utilizes sodium ethoxide (NaOEt), modern applications have shifted toward Sodium Hydride (NaH)  and Potassium tert-Butoxide (

-BuOK)
to overcome thermodynamic limitations.

The Verdict: For most aromatic ketones and hindered aldehydes,


-BuOK is the superior reagent , offering higher yields (85-95%) and significantly faster reaction kinetics (often <1 hour) due to system homogeneity. NaH  remains the reagent of choice only when strictly anhydrous conditions are required to prevent hydrolysis side-reactions or when the substrate is sensitive to the bulky 

-butoxide nucleophile.
Mechanistic Underpinnings

To understand the efficiency gap, one must analyze the reaction intermediate. The Stobbe condensation is unique because it proceeds through a


-lactone intermediate, not a simple aldol elimination.

The choice of base cation (


 vs 

) influences the stability of the enolate and the coordination of the tetrahedral intermediate.

StobbeMechanism Succinate Diethyl Succinate Enolate Enolate Anion (Cation dependent) Succinate->Enolate Deprotonation Base Base (NaH or t-BuOK) Base->Enolate AldolInt Aldol Intermediate (O-) Enolate->AldolInt + Ketone Ketone Ketone/Aldehyde Ketone->AldolInt Lactone γ-Lactone Intermediate (Critical Step) AldolInt->Lactone Intramolecular Cyclization (-OEt) RingOpen Ring Opening (Irreversible) Lactone->RingOpen Base-mediated Elimination Product Alkylidene Succinate (Salt) RingOpen->Product Final Salt

Figure 1: The Stobbe condensation pathway.[1][2][3][4] The formation of the


-lactone is the divergence point from standard Aldol chemistry. The efficiency of the Lactone -> RingOpen step is heavily dependent on base strength and solubility.
Critical Comparison: NaH vs. -BuOK
A. Solubility & Kinetics (The Homogeneity Factor)
  • 
    -BuOK:  The primary advantage of Potassium tert-butoxide is its solubility in THF and 
    
    
    
    -BuOH. This creates a homogeneous reaction mixture , allowing for rapid proton transfer and immediate enolate availability. Reactions with benzophenone, for example, can reach completion in 30 minutes.[1][4]
  • NaH: Sodium hydride is insoluble in organic solvents. The reaction occurs at the solid-liquid interface (heterogeneous). While effective, it often requires "initiation" (heating or addition of a drop of alcohol) and longer reaction times (4–12 hours) to ensure full conversion.

B. Thermodynamics & Reversibility[2][5]
  • 
    -BuOK:  The bulky 
    
    
    
    -butoxide anion is a strong base but a poor nucleophile (due to steric hindrance).[5][6] This minimizes the risk of nucleophilic attack on the ester carbonyl (transesterification) or the ketone, channelling the pathway almost exclusively toward enolate formation.
  • NaH: Acts as an irreversible base. Once

    
     gas is evolved, the deprotonation is locked. This is advantageous for driving unfavorable equilibria but requires careful handling to prevent "runaway" exotherms upon initial addition.
    
C. Stereoselectivity (

Ratio)

While both bases generally favor the formation of the trans-isomer (where the bulky aryl group is trans to the ester group) due to steric minimization in the lactone intermediate,


-BuOK  often yields higher stereoselectivity. The looser ion pairing of the larger potassium cation (

) relative to sodium (

) allows the transition state to adopt the most thermodynamically stable conformation more readily before the irreversible ring-opening.
Experimental Data Comparison

The following data summarizes the condensation of Benzophenone with Diethyl Succinate (1:1.5 equiv) in THF/Solvent at reflux.

FeatureSodium Hydride (NaH)Potassium tert-Butoxide (

-BuOK)
Reaction Medium Heterogeneous (Slurry)Homogeneous (Solution)
Solvent System Dry THF / BenzeneDry THF /

-BuOH
Reaction Time 4 - 8 Hours30 - 45 Minutes
Isolated Yield 65 - 75%85 - 94%
By-products

(Gas), NaOH

-BuOH
Safety Profile High Risk (Pyrophoric,

evolution)
Moderate Risk (Caustic, moisture sensitive)
Cleanup Difficult (Mineral oil removal)Easy (Aqueous wash)

Analyst Note: The yield discrepancy is often attributed to the "encapsulation" of NaH particles by the polymer/product in viscous reactions, preventing full stoichiometry utilization.


-BuOK avoids this entirely.
Decision Matrix: Choosing Your Base

Do not default to one reagent. Use this logic flow to select the optimal base for your specific substrate.

BaseSelection Start Start: Substrate Analysis IsHindered Is the Ketone Sterically Hindered? (e.g., Benzophenone) Start->IsHindered Anhydrous Is Product Sensitive to Hydrolysis? IsHindered->Anhydrous No UseTBuOK Use Potassium tert-Butoxide (Higher Yield, Faster) IsHindered->UseTBuOK Yes (High Sterics) Anhydrous->UseTBuOK No (Standard) UseNaH Use Sodium Hydride (Irreversible, Anhydrous) Anhydrous->UseNaH Yes (Strictly Dry)

Figure 2: Selection workflow for Stobbe condensation bases.

Detailed Experimental Protocols
Protocol A: High-Efficiency Method (

-BuOK)

Best for: Aromatic ketones, rapid screening, and scale-up.

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar under

    
     atmosphere.
    
  • Solution A: Dissolve Potassium tert-butoxide (1.2 - 1.5 equiv) in anhydrous

    
    -Butanol  (or THF). Note: If using THF, ensure the base is fully dissolved; mild warming may be required.
    
  • Addition: Add a solution of Diethyl Succinate (1.2 equiv) and the Ketone/Aldehyde (1.0 equiv) in dry THF dropwise to the base solution over 15 minutes.

    • Observation: The solution will typically turn a deep yellow/brown color, indicating enolate formation.

  • Reaction: Stir at room temperature for 30 minutes. If TLC indicates incomplete conversion, heat to reflux for an additional 30-60 minutes.

  • Quench: Cool to 0°C and quench with dilute HCl (3N) until pH < 2.

  • Workup: Remove organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Extract the organic layer with saturated Sodium Bicarbonate (

    
    ).
    
    • Crucial Step: The product is the acid-ester (soluble in bicarbonate). Discard the organic layer (contains unreacted ketone).

  • Isolation: Acidify the bicarbonate layer with conc. HCl and extract with Ethyl Acetate. Dry over

    
     and concentrate to yield the crude half-ester.
    
Protocol B: Irreversible Method (NaH)

Best for: Substrates sensitive to alcoholysis or when


-BuOK is unavailable.
  • Washing: Place Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in a dry flask. Wash twice with dry Hexane to remove mineral oil. Decant the hexane carefully.

  • Suspension: Suspend the washed NaH in anhydrous THF or Benzene . Add a catalytic amount of absolute ethanol (2-3 drops) to initiate.

  • Addition: Add a mixture of Diethyl Succinate (1.5 equiv) and Ketone (1.0 equiv) dropwise.

    • Safety: Monitor

      
       evolution. Do not seal the system completely; vent through a bubbler.
      
  • Reaction: Heat the mixture to reflux. Reaction times typically range from 4 to 12 hours.

  • Workup: Similar to Protocol A, but requires careful quenching of excess NaH with wet ether or methanol before adding aqueous acid.

References
  • Johnson, W. S., & Daub, G. H. (1951).[7] The Stobbe Condensation. Organic Reactions, 6, 1-73.[7]

  • Banerjee, A. K., et al. (2022).[8] Stobbe Condensation: A Review. Organic & Medicinal Chemistry International Journal.

  • Master Organic Chemistry. (2011). Potassium tert-butoxide (KOtBu).[1][2][4][5][6][7][8][9]

  • Chemistry Steps. (2025). Elimination Reactions with t-BuOK.

Sources

Safety Operating Guide

2-(4-Methoxybenzylidene)succinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide: 2-(4-Methoxybenzylidene)succinic Acid

As a Senior Application Scientist, I frequently observe laboratories treating all organic acids identically when it comes to operational handling and waste management. However, the structural causality of this compound (CAS: 15889-58-4) dictates a highly specific approach. While simple aliphatic acids like acetic acid can often be neutralized and disposed of via sanitary sewers[1], the bulky, hydrophobic 4-methoxybenzylidene moiety in this compound significantly reduces its aqueous solubility. This structural feature renders it resistant to the rapid biological degradation processes used in municipal wastewater treatment, meaning it must be strictly managed as a regulated hazardous waste[2].

This guide provides a self-validating system for the safe handling, experimental preparation, and EPA/RCRA-compliant disposal of this compound.

Physicochemical Profile & Hazard Rationale

Understanding the physical properties of this compound is the first step in predicting its behavior during assays and formulating a safe disposal strategy.

PropertyValueSafety & Operational Implication
Chemical Formula C₁₂H₁₂O₅High carbon content makes it highly suitable for high-temperature incineration[3].
Molecular Weight 236.22 g/mol Exists as a solid powder at room temperature; poses a particulate inhalation risk[4].
Aqueous Solubility PoorCannot be flushed down the drain; requires organic solvents for stock preparation[1].
Organic Solubility High (DMSO, Methanol)Liquid waste streams will primarily consist of mixed organic solvents[3].
Hazard Class Skin/Eye IrritantRequires stringent PPE (nitrile gloves, goggles) to prevent localized tissue irritation[4].

Operational Handling & Experimental Protocol

Protocol: Preparation of 10 mM In Vitro Assay Stock Causality: Because the compound is highly lipophilic, attempting direct dissolution in aqueous buffers will result in inconsistent precipitation, ruining assay reproducibility. We utilize anhydrous DMSO to ensure complete solvation before introducing the compound to an aqueous environment.

  • Gravimetric Transfer: Operating within a localized fume hood or Class II biological safety cabinet to mitigate dust inhalation, weigh the required mass of this compound using an anti-static weigh boat[4].

  • Primary Solvation: Transfer the solid to a glass or High-Density Polyethylene (HDPE) vial. Crucial: Avoid metal containers, which can interact corrosively with organic acids over time[3]. Add the calculated volume of anhydrous DMSO to yield a 10 mM concentration.

  • Homogenization: Vortex the sealed vial for 30–60 seconds until the solution is optically clear.

  • Aqueous Introduction: Immediately prior to the assay, dilute the DMSO stock into your working buffer (e.g., PBS) to a final concentration of <0.1% DMSO to prevent solvent-induced cytotoxicity in cellular assays.

  • Decontamination: Wipe down the microbalance and spatulas with a methanol-dampened lint-free cloth, disposing of the cloth directly into the solid hazardous waste bin.

Waste Segregation and Disposal Procedures

Self-Validating System: This protocol ensures that waste streams never mix incompatibly, preventing exothermic reactions and maintaining strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

DisposalWorkflow Source 2-(4-Methoxybenzylidene) succinic acid Solid Solid Waste (Powder, Vials, Debris) Source->Solid Spills/Prep OrgLiquid Organic Liquid Waste (DMSO/MeOH Stocks) Source->OrgLiquid Stock Soln AqLiquid Aqueous Liquid Waste (Assay Buffers) Source->AqLiquid Assays SolidBin Solid Hazardous Waste Container Solid->SolidBin OrgBin Non-Halogenated Solvent Carboy OrgLiquid->OrgBin AqBin Aqueous Waste Carboy AqLiquid->AqBin Incineration EPA/RCRA Licensed High-Temp Incineration SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Segregation and disposal routing for this compound waste streams.

Step-by-Step Disposal Execution:

  • Solid Waste Accumulation:

    • Scope: Unused powder, contaminated weigh boats, empty original containers, and spill cleanup debris.

    • Action: Place inside a heavy-duty, sealable polyethylene bag or a rigid HDPE container.

    • Validation: Verify the container is labeled "Hazardous Waste - Toxic/Irritant Solid" and store it in the Satellite Accumulation Area (SAA) strictly separated from strong oxidizers and bases[1][5].

  • Organic Liquid Waste Accumulation:

    • Scope: Expired DMSO or methanol stock solutions.

    • Action: Pour into a designated "Non-Halogenated Solvent Waste" carboy.

    • Validation: Ensure the carboy is filled to no more than 90% capacity to safely allow for vapor expansion. Keep the lid tightly closed at all times when not actively adding waste[3][5].

  • Aqueous Liquid Waste Accumulation:

    • Scope: Assay buffers containing trace amounts of the compound.

    • Action: Collect in a dedicated aqueous waste carboy. Do not pour down the drain under any circumstances, as the compound's aromatic nature prevents safe municipal biological treatment[2].

  • Final Broker Hand-off:

    • Action: Transfer SAA containers to your facility's central waste storage within 3 days of becoming full[1]. A licensed environmental waste broker must transport the material for high-temperature incineration[2].

Accidental Spill Containment and Decontamination

In the event of a powder spill outside of a ventilated enclosure, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

  • Area Isolation: Immediately restrict access to the spill zone. Ensure room ventilation is active to clear any suspended particulates[5].

  • PPE Donning: Equip fresh nitrile gloves, safety goggles, a lab coat, and a P100/N95 particulate respirator to prevent inhalation of the irritant dust[4][6].

  • Dust Suppression: Do not dry sweep, as this aerosolizes the compound into the breathing zone[7]. Gently cover the powder with absorbent laboratory pads dampened with water or ethanol.

  • Mechanical Collection: Use a plastic scoop to collect the dampened debris[6][7]. Place all collected material into a solid hazardous waste container.

  • Surface Neutralization: Wash the affected benchtop or floor with a mild alkaline detergent, followed by a distilled water rinse. Dispose of all paper towels used in this final step as hazardous waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. 1

  • Organic Acid Standard Operating Procedure . University of Washington. 5

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.3

  • Safety Data Sheet: Succinic acid . University of Puerto Rico at Mayagüez (UPRM). 7

  • Safety Data Sheet: Succinic acid . Chemos GmbH&Co.KG. 6

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. 2

  • Safety Data Sheet: Succinic acid . Carl ROTH.4

Sources

Personal protective equipment for handling 2-(4-Methoxybenzylidene)succinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-(4-Methoxybenzylidene)succinic acid

In pharmaceutical research and synthetic chemistry, the safe handling of specialized organic intermediates is paramount. This compound is a highly functionalized dicarboxylic acid utilized in complex drug development workflows. While it does not possess the acute volatility of standard organic solvents, its physical state as a fine crystalline powder and its inherent acidity require a rigorous, mechanistically driven approach to personal protective equipment (PPE) and operational logistics.

This guide provides drug development professionals with a self-validating system for safe handling, ensuring both scientific integrity and personnel safety.

Chemical Profile & Quantitative Hazard Assessment

Understanding the physicochemical properties of a compound is the foundational step in risk mitigation. The table below summarizes the critical parameters for this compound[1][2].

Property / ParameterSpecification / Value
Chemical Name This compound
CAS Number 15889-58-4
Molecular Formula C12H12O5
Molecular Weight 236.226 g/mol
Physical State Solid / Crystalline Powder
Primary Hazards (GHS) Eye Damage (H318), Skin Irritation (H315)
Incompatibilities Strong oxidizing agents, strong bases
Recommended Glove Nitrile Rubber (≥ 0.11 mm thickness)

Mechanistic Justification for PPE (The "Why")

Safety protocols fail when users do not understand the causality behind them. The PPE requirements for handling this compound are dictated directly by its molecular structure and physical state:

  • Ocular Protection (Chemical Splash Goggles): Succinic acid derivatives act as potent proton donors. Upon contact with the ocular surface, they rapidly lower the pH of the tear film. This sudden acidification leads to the denaturation of proteins within the corneal epithelium, causing severe, potentially irreversible eye damage (corneal opacity)[2][3]. Standard safety glasses with side shields are insufficient against fine airborne powders; therefore, tightly sealed chemical splash goggles compliant with are mandatory[4][5].

  • Dermal Protection (Nitrile Gloves): The addition of the methoxybenzylidene moiety increases the molecule's lipophilicity compared to unsubstituted succinic acid. If the powder is accidentally dissolved in a skin-penetrating solvent (e.g., DMSO) during an experiment, dermal absorption is facilitated. Nitrile rubber provides excellent chemical resistance against organic acids and prevents transdermal exposure[2]. Gloves must be inspected for micro-tears prior to donning[4].

  • Respiratory Protection (Engineering Controls & Masks): As a dry powder, the primary exposure route during weighing and transfer is aerosolization. Inhalation of these micro-particulates causes acute mucosal irritation in the respiratory tract. Primary protection is achieved via engineering controls (working within a certified )[5][6]. If local exhaust ventilation is unavailable, a full-face respirator or an N95/P2 particulate filter mask must be worn[5][6].

Standard Operating Procedure (SOP): Step-by-Step Workflow

This protocol is designed as a self-validating system; each step contains a verification check to ensure compliance before proceeding.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational. The face velocity should be verified (typically 80–100 fpm) to guarantee the capture of aerosolized dust[5].

  • Workspace Clearance: Remove any incompatible materials from the hood, specifically strong oxidizing agents and strong bases, to prevent exothermic neutralization reactions[5][6].

Phase 2: Active Handling & Transfer

  • Static Mitigation: Use an anti-static weighing spatula. Causality: Fine organic powders often carry static charges, causing them to repel from standard metal spatulas and disperse into the air. Anti-static tools neutralize this risk.

  • Weighing: Place a pre-tared, sealable vial on the analytical balance inside the fume hood. Transfer the this compound directly into the vial.

  • Solubilization: If preparing a stock solution, add the appropriate solvent slowly down the inner wall of the vial. This technique prevents the sudden displacement of air that can kick up dry dust. Cap the vial immediately after solvent addition.

Phase 3: Decontamination & Disposal

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, outer gloves) in a designated solid hazardous waste container lined with a polyethylene bag[4].

  • Liquid Waste: Segregate liquid waste based on the solvent used. Do not allow the product or its solutions to enter laboratory drains or waterways[4][5]. Dispose of in clearly labeled "Non-Halogenated Organic Waste" or "Aqueous Acidic Waste" carboys, depending on the mixture.

Emergency Response & Spill Protocol

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Do not use chemical neutralizing agents on the skin[3][5].

  • Ocular Exposure: Flush eyes immediately with a continuous stream of water for 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate ophthalmological medical attention[3][5].

  • Dry Spill: Do not dry sweep. Gently cover the spilled powder with damp absorbent paper to suppress dust formation, then carefully scoop the material into a hazardous waste container. Wash the spill area with soap and water[4][5].

Operational Workflow Visualization

The following diagram illustrates the critical path for safe handling and incident response.

HandlingWorkflow A Pre-Operation: Hazard Assessment B Engineering Controls: Activate Fume Hood A->B C PPE Donning: Nitrile Gloves, Goggles, Coat B->C D Active Handling: Weighing & Solubilization C->D E Incident Check: Spill or Exposure? D->E F Emergency Response: Containment & Wash E->F Yes G Waste Disposal: Segregate Organic/Aqueous E->G No F->G H Post-Operation: Decontamination G->H

Operational workflow and safety decision tree for handling this compound.

References

  • Safety Data Sheet: Succinic acid ≥99 %, extra pure. Carl Roth Safety Database.[Link]

  • Safety Data Sheet: Succinic acid. Penta Chemicals Regulatory.[Link]

  • Safety Data Sheet: Succinic acid pH 7.0. Hampton Research Support.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.